molecular formula C9H13BrN2O B2858186 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol CAS No. 1154994-44-1; 1807939-43-0

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Número de catálogo: B2858186
Número CAS: 1154994-44-1; 1807939-43-0
Peso molecular: 245.12
Clave InChI: FCWKXTMGIGNUTC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a useful research compound. Its molecular formula is C9H13BrN2O and its molecular weight is 245.12. The purity is usually 95%.
BenchChem offers high-quality 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-4-3-7(10)5-11-9/h3-5,8,13H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWKXTMGIGNUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol: A Versatile Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on bifunctional, chiral building blocks. 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol represents a highly valuable intermediate that merges the privileged 2-aminopyridine hinge-binding motif with a stereochemically rich aliphatic extension. This technical guide explores the structural properties, mechanistic rationale, and validated synthetic methodologies for utilizing this compound in the development of advanced therapeutics, such as kinase inhibitors and Toll-like receptor (TLR) antagonists.

Chemical Identity & Structural Analysis

The molecule consists of a 5-bromopyridine core substituted at the 2-position with a 1-hydroxybutan-2-yl amino group. The presence of a chiral center at the C2 position of the butanol chain dictates that the compound is typically utilized in its enantiomerically pure form (e.g., the (2R) or (2S) configuration) to ensure target selectivity.

Table 1: Chemical Identity and Fundamental Properties

PropertySpecification / Value
IUPAC Name 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol
PubChem CID (2R-isomer) 93083491[1]
SMILES (2R-isomer) CCNC1=NC=C(C=C1)Br
Core Scaffold 5-Bromo-2-aminopyridine

Mechanistic Role in Medicinal Chemistry

The 2-Aminopyridine Hinge-Binding Motif

The 2-aminopyridine substructure is a cornerstone of kinase inhibitor design. Mechanistically, it functions as a highly efficient hydrogen bond donor-acceptor pair. The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a donor. This bidentate interaction perfectly complements the backbone amides of the ATP-binding hinge region in various kinases, anchoring the molecule within the active site.

Chiral Aliphatic Extension and Synthetic Utility

The incorporation of the 2-aminobutanol moiety provides three distinct advantages:

  • Stereochemical Vectoring: The ethyl group of the butanol chain introduces steric bulk that can be directed into specific hydrophobic pockets, enhancing target affinity and residence time.

  • Solvent-Exposed Interactions: The terminal primary hydroxyl group is typically oriented toward the solvent-exposed region of the protein. It improves the overall aqueous solubility of the molecule and provides a handle for additional hydrogen bonding with solvent molecules.

  • Late-Stage Diversification: The 5-bromo substituent on the pyridine ring is a critical synthetic handle. It is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries.

Synthetic Methodologies & Experimental Protocols

The most efficient route to synthesize 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is via a Nucleophilic Aromatic Substitution (SNAr) reaction, utilizing 5-bromo-2-fluoropyridine as the electrophile [2][3].

Protocol A: Primary Synthesis via SNAr

Objective: Chemoselective N-arylation of 2-aminobutan-1-ol.

Materials:

  • 5-Bromo-2-fluoropyridine (1.0 equiv)

  • 2-Aminobutan-1-ol (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Electrophile Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoropyridine in anhydrous DMSO to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered K₂CO₃ to the solution.

    • Causality: K₂CO₃ acts as a mild, insoluble acid scavenger. It neutralizes the highly corrosive HF generated during the reaction, preventing the protonation of the amine nucleophile, which would otherwise deactivate it and halt the catalytic cycle.

  • Nucleophile Introduction: Add 2-aminobutan-1-ol dropwise at room temperature.

    • Causality: The primary amine is highly nucleophilic, whereas the primary alcohol is significantly less reactive and sterically hindered by the adjacent ethyl group. This inherent electronic and steric difference ensures excellent chemoselectivity, driving N-arylation exclusively over O-arylation.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C under an inert nitrogen atmosphere for 12–16 hours.

    • Causality: Despite the strong inductive electron-withdrawing effect of the ortho-fluorine atom, thermal energy is required to overcome the activation barrier for the formation of the intermediate Meisenheimer complex.

  • Workup (Self-Validation): Cool the mixture to room temperature, dilute with deionized water, and extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine. The complete removal of the high-boiling DMSO solvent during the brine wash is a critical self-validating step for downstream purity. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure target compound.

Protocol B: Downstream Functionalization (Suzuki-Miyaura Coupling)

Objective: C-C bond formation at the 5-position to build extended pharmacophores.

Step-by-Step Methodology:

  • Degassing: Combine 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol (1.0 equiv), an arylboronic acid (1.5 equiv), and 1,4-dioxane in a reaction vessel. Degas by bubbling argon through the solution for 15 minutes.

    • Causality: Rigorous exclusion of oxygen prevents the oxidation of the Pd(0) catalyst and minimizes the homocoupling of the boronic acid.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and a 2.0 M aqueous Na₂CO₃ solution (3.0 equiv).

    • Causality: The bidentate dppf ligand stabilizes the palladium center, facilitating oxidative addition into the strong C(sp²)-Br bond. The aqueous base is essential for the transmetalation step, converting the boronic acid into a highly reactive boronate complex.

  • Reaction & Isolation: Heat to 90 °C for 8 hours. Filter the crude mixture through a pad of Celite to remove precipitated palladium black, concentrate, and purify via reverse-phase HPLC.

Physicochemical Properties & ADME Profiling

The physicochemical profile of this building block makes it an ideal starting point for central nervous system (CNS) and systemic therapeutics [1].

Table 2: Predicted ADME and Physicochemical Properties

PropertyValueImplication for Drug Design
Topological Polar Surface Area (TPSA) 45.15 ŲOptimal for membrane permeability; highly favorable for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2 (NH, OH)Facilitates strong, directional interactions with target protein residues.
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and overall binding affinity.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to binding pockets without incurring a massive entropic penalty.
Predicted LogP ~2.1Represents a balanced lipophilicity, favoring both oral absorption and target affinity.

Mandatory Visualization

Synthesis SM1 5-Bromo-2-fluoropyridine (Electrophile) SNAr SNAr Reaction DMSO, K2CO3, 100°C SM1->SNAr SM2 2-Aminobutan-1-ol (Nucleophile) SM2->SNAr Int 2-[(5-Bromopyridin-2-yl) amino]butan-1-ol SNAr->Int Chemoselective N-Arylation Suzuki Suzuki Coupling Pd(dppf)Cl2, Base Int->Suzuki Cross-Coupling at C5 Position Prod Advanced Pharmacophore (Kinase Inhibitor) Suzuki->Prod C-C Bond Formation

Figure 1: SNAr synthesis and downstream Suzuki coupling of the target compound.

References

  • Title: (2r)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol - CID 93083491 Source: PubChemLite (Université du Luxembourg) / PubChem URL: [Link]

  • Title: Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2020210404A1 - Dosage forms and regimens for amino acid compounds Source: Google Patents URL

The Bromine Advantage: A Technical Guide to the Structure-Activity Relationship of Brominated Aminopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] A pivotal strategy in the optimization of these molecules is the introduction of bromine atoms. This strategic bromination significantly modulates the physicochemical properties of the aminopyridine core, thereby influencing its pharmacokinetic profile and biological efficacy.[3] This in-depth technical guide explores the intricate structure-activity relationships (SAR) of brominated aminopyridines, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causal effects of bromine substitution on biological activity, supported by quantitative data, detailed experimental protocols, and mechanistic insights, with a particular focus on their applications in oncology.

Introduction: The Strategic Role of Bromine in Aminopyridine-Based Drug Design

The pyridine ring is a prevalent heterocycle in FDA-approved drugs, valued for its ability to engage in pi-stacking interactions and improve aqueous solubility compared to its carbocyclic analog, benzene.[4] The addition of an amino group introduces a key hydrogen bond donor and a site for further chemical modification, making aminopyridines versatile building blocks in drug discovery.[1][2]

The incorporation of bromine, a halogen, into the aminopyridine scaffold is a deliberate and strategic decision in medicinal chemistry. This "bromine advantage" stems from several key factors:

  • Modulation of Physicochemical Properties: Bromine is a large, polarizable atom that significantly impacts the lipophilicity, electronic character, and metabolic stability of a molecule.[5][6] This can enhance membrane permeability and influence how the drug is processed in the body.

  • Enhanced Biological Activity: The introduction of bromine can lead to a substantial increase in therapeutic activity.[5][6] This can be attributed to improved target binding and other mechanistic advantages.

  • Halogen Bonding: Bromine atoms can participate in a specific type of non-covalent interaction known as a halogen bond. This occurs due to the presence of an electropositive region on the halogen atom, referred to as a "sigma-hole," which can interact favorably with electron-rich atoms like oxygen or nitrogen on a biological target.[5][7] This directional interaction can significantly contribute to binding affinity and selectivity.[7]

This guide will systematically explore how the number and position of bromine atoms on the aminopyridine ring dictate its biological activity, providing a framework for the rational design of next-generation therapeutics.

The Influence of Bromine Substitution on Anticancer Activity: A Quantitative SAR Analysis

Brominated aminopyridine derivatives have emerged as a promising class of compounds in oncological research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[3] The position of the bromine atom on the pyridine ring is a critical determinant of this activity.

Regioselective Bromination: The Key to Unlocking Potency

The synthesis of specific brominated aminopyridine isomers is paramount for a systematic SAR study. Direct electrophilic bromination of aminopyridines, while seemingly straightforward, often presents challenges in achieving regioselectivity due to the activating and ortho-, para-directing nature of the amino group.[8] Methodologies using N-Bromosuccinimide (NBS) in solvents like acetonitrile are commonly employed to control the position of bromination.[8]

Experimental Protocol: Regioselective Synthesis of 6-Bromopyridin-3-amine [8]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature is maintained.

  • Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-Bromopyridin-3-amine.

Quantitative Analysis of Cytotoxicity

The following table summarizes the in vitro anticancer efficacy of selected brominated aminopyridine derivatives against various human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cancer cell growth, provide a quantitative measure of their cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[3]
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[3]
Brominated Pyrrole DerivativeTmolt4 T cell leukemiaDNA synthesis reduced at 25-100 µM[9]
Brominated Methoxyquinoline (11)C6 (Glioma)15.4[10]
Brominated Methoxyquinoline (11)HeLa (Cervical Cancer)26.4[10]
Brominated Methoxyquinoline (11)HT29 (Colon Cancer)15.0[10]
6,8-dibromo-5-nitroquinoline (17)C6 (Glioma)50.0[10]
6,8-dibromo-5-nitroquinoline (17)HT29 (Colon Cancer)26.2[10]
6,8-dibromo-5-nitroquinoline (17)HeLa (Cervical Cancer)24.1[10]

Note: The table includes data for brominated quinolines and other related structures to provide a broader context for the potent anti-cancer activity of brominated heterocycles.

The data suggests that the presence and substitution pattern of bromine significantly influence the anticancer activity. For instance, the highly brominated quinoline derivative 11 exhibits potent activity across multiple cell lines, with IC50 values in the low micromolar range.[10] This highlights the potential of strategic bromination to enhance cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity [3]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the brominated aminopyridine derivatives for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Brominated Aminopyridines as Kinase Inhibitors: A Mechanistic Perspective

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyridine scaffolds are frequently employed in the design of kinase inhibitors. The introduction of bromine can significantly enhance their potency and selectivity.

A notable example is the observation that bromination at the 5-position of an aminopyridine scaffold can lead to a substantial improvement in the inhibitory activity against certain kinases. This enhancement is often attributed to the ability of the bromine atom to form a halogen bond with a backbone carbonyl oxygen in the hinge region of the kinase's ATP-binding pocket. This additional interaction anchors the inhibitor more securely, leading to increased potency.

SAR_Kinase_Inhibitor cluster_Aminopyridine Aminopyridine Core cluster_Modifications Modifications cluster_Activity Kinase Inhibitory Activity AP Aminopyridine No_Br Unsubstituted AP->No_Br Br_5 5-Bromo Substitution AP->Br_5 Low_Activity Lower Potency No_Br->Low_Activity Weaker Binding High_Activity Higher Potency Br_5->High_Activity Halogen Bond Formation (Enhanced Binding) Halogen_Bond cluster_Ligand Brominated Aminopyridine cluster_Protein Protein Target C C Br Br C->Br Sigma_hole O O Sigma_hole->O Halogen Bond C_protein C C_protein->O

Caption: Schematic of a halogen bond interaction.

This ability to form specific, directional interactions provides a powerful tool for medicinal chemists to fine-tune the binding affinity and selectivity of aminopyridine-based drug candidates.

Workflow for SAR-Guided Drug Discovery

A systematic approach is crucial for effectively exploring the SAR of brominated aminopyridines. The following workflow outlines a logical progression from initial synthesis to lead optimization.

SAR_Workflow A Synthesis of Brominated Aminopyridine Library (Varying Br position and number) B In Vitro Biological Screening (e.g., Cytotoxicity, Kinase Assays) A->B C Quantitative Data Analysis (IC50 Determination) B->C D Identification of Hits and Initial SAR Trends C->D E Computational Modeling (Docking, Halogen Bond Analysis) D->E F SAR-Guided Lead Optimization (Synthesis of new analogs) D->F E->F F->B Iterative Cycle G In Vivo Efficacy and Toxicology Studies F->G

Caption: Workflow for SAR studies of brominated aminopyridines.

Conclusion and Future Directions

The strategic incorporation of bromine into the aminopyridine scaffold is a validated and powerful strategy in modern drug discovery. The ability of bromine to modulate physicochemical properties and participate in halogen bonding provides a clear rationale for its use in enhancing biological activity. This guide has provided a comprehensive overview of the SAR of brominated aminopyridines, supported by quantitative data and detailed experimental protocols.

Future research in this area should continue to focus on:

  • Systematic SAR studies: The synthesis and evaluation of comprehensive libraries of brominated aminopyridines with systematic variations in bromine substitution will further refine our understanding of the SAR.

  • Advanced computational modeling: The use of quantum mechanics and molecular dynamics simulations can provide deeper insights into the nature of halogen bonding and its contribution to binding affinity.

  • Exploration of novel biological targets: The versatile nature of the brominated aminopyridine scaffold suggests its potential for activity against a wide range of biological targets beyond those discussed here.

By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this important class of molecules.

References

  • Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC. (2025, March 24). Retrieved from [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design. (2019, March 8). Retrieved from [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF. (2025, August 6). Retrieved from [Link]

  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC. (2024, June 14). Retrieved from [Link]

  • Synthesis and cytotoxicity of 2,4-disubstituted and 2,3,4-trisubstituted brominated pyrroles in murine and human cultured tumor cells - PubMed. (2000, January 15). Retrieved from [Link]

  • Mechanistic Analysis of Chemically Diverse Bromodomain-4 Inhibitors Using Balanced QSAR Analysis and Supported by X-ray Resolved Crystal Structures - PMC. (2022, June 14). Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (2023, September 15). Retrieved from [Link]

  • Interplay of halogen bonding and solvation in protein–ligand binding - PMC. (2024, March 29). Retrieved from [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC. (2017, September 19). Retrieved from [Link]

  • CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents. (n.d.).
  • IC 50 values (μM) for the compounds studied against the tumor cell... - ResearchGate. (n.d.). Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). Retrieved from [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular Interaction Fields Describing Halogen Bond Formable Areas on Protein Surfaces. (n.d.). Retrieved from [Link]

  • Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond - MDPI. (2020, November 25). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Retrieved from [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC. (2021, April 1). Retrieved from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (2024, September 30). Retrieved from [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. (n.d.). Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (2025, May 13). Retrieved from [Link]

  • QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary. (2024, September 20). Retrieved from [Link]

Sources

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol in Pharmaceutical Synthesis

Executive Summary

The design of modern small-molecule therapeutics relies heavily on modular, highly functionalized building blocks. 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol (Chemical Formula: C9H13BrN2O) represents a highly versatile scaffold in medicinal chemistry. It integrates a halogenated heteroaromatic core—primed for transition-metal-catalyzed cross-coupling—with a chiral amino alcohol side chain that provides critical hydrogen-bonding interactions and stereochemical control. This whitepaper deconstructs the structural rationale, synthetic methodologies, and downstream applications of this specific building block, providing validated protocols for drug development professionals.

Structural Rationale & Reactivity Profile

The utility of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol stems from its dual-pole reactivity:

  • The 5-Bromopyridine Pole (Electrophilic Handle): The bromine atom at the C5 position of the pyridine ring serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C5 position is less electron-deficient than the C2 or C4 positions, it is highly stable under basic conditions but readily undergoes oxidative addition with Pd(0) species[1].

  • The 1-Hydroxybutan-2-yl Pole (Chiral & Functional Handle): Derived from commercially available enantiopure (R)- or (S)-2-aminobutan-1-ol, this moiety introduces a stereocenter directly adjacent to the secondary amine. The presence of a chiral center is critical for exploring 3D structure-activity relationships (SAR) and improving target binding affinity[2]. Furthermore, the terminal hydroxyl group can be utilized for late-stage etherification or converted into a leaving group for intramolecular cyclization.

Primary Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to synthesize this building block is via the Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-fluoropyridine with 2-aminobutan-1-ol[3].

Causality in Experimental Design

Why utilize 5-bromo-2-fluoropyridine instead of 2,5-dibromopyridine or 5-bromo-2-chloropyridine? In SNAr reactions on pyridine systems, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Fluorine’s high electronegativity strongly polarizes the C-F bond, drastically lowering the activation energy for the initial amine attack[4]. Consequently, the reaction proceeds with perfect regioselectivity at the C2 position, leaving the C5 bromine entirely intact for downstream chemistry.

SNAr_Mechanism SM1 5-Bromo-2-fluoropyridine TS Meisenheimer Complex SM1->TS Nucleophilic Attack SM2 2-Aminobutan-1-ol SM2->TS Prod Target Building Block TS->Prod F- Elimination

SNAr mechanism for synthesizing the 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol scaffold.
Protocol 1: Self-Validating SNAr Workflow

Objective: Synthesis of (R)-2-[(5-Bromopyridin-2-yl)amino]butan-1-ol.

  • Setup: In a flame-dried round-bottom flask under inert atmosphere (N2), dissolve 5-bromo-2-fluoropyridine (1.0 equiv, 10 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL).

  • Reagent Addition: Add (R)-2-aminobutan-1-ol (1.2 equiv, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • Validation Check (LCMS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze. The reaction is complete when the starting material peak (M+H = 176/178) disappears, and the product peak (M+H = 245/247) dominates.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (100 mL) to precipitate the product and wash away the NMP/DIPEA salts. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, gradient 10% to 50% EtOAc in Hexanes).

Downstream Functionalization: Palladium-Catalyzed Cross-Coupling

Once synthesized, the C5 bromine serves as the primary vector for library generation. However, the presence of the free hydroxyl and secondary amine on the 2-aminobutanol moiety introduces a risk of catalyst poisoning via off-target palladium coordination[2].

Causality in Catalyst Selection

To prevent the heteroatoms from sequestering the palladium, sterically demanding and electron-rich bidentate ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) must be employed[3]. These ligands accelerate the reductive elimination step and physically shield the palladium center from the alcohol/amine moieties.

Cross_Coupling Core 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol Suz Suzuki-Miyaura Core->Suz Pd(dppf)Cl2, Ar-B(OH)2 Buch Buchwald-Hartwig Core->Buch Pd2(dba)3, Amine Son Sonogashira Core->Son Pd(PPh3)2Cl2, Alkyne Prod1 5-Aryl Derivatives Suz->Prod1 Prod2 5-Amino Derivatives Buch->Prod2 Prod3 5-Alkynyl Derivatives Son->Prod3

Palladium-catalyzed divergent functionalization of the 5-bromo position.
Quantitative Data: Cross-Coupling Optimization

The following table summarizes optimized conditions for functionalizing the 5-bromo position of the scaffold without requiring protection of the hydroxyl group.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBaseSolventTemp (°C)Avg. Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ (3 eq)1,4-Dioxane/H₂O (4:1)9082 - 88%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BrettPhosCs₂CO₃ (3 eq)Toluene10075 - 80%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N (solvent)DMF / Et₃N (1:1)8065 - 72%
Protocol 2: Self-Validating Suzuki-Miyaura Workflow

Objective: Synthesis of 2-[(5-Phenylpyridin-2-yl)amino]butan-1-ol.

  • Setup: In a microwave vial, combine 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol (1.0 equiv, 1 mmol), Phenylboronic acid (1.5 equiv, 1.5 mmol), and K2CO3 (3.0 equiv, 3 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and H2O (1 mL). Bubble Argon through the biphasic mixture for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

  • Reaction: Seal the vial and heat at 90 °C for 4 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should be consumed, replaced by a highly UV-active, more polar product spot (Rf ~0.4) due to the extended conjugation of the biphenyl-like system.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Extract, dry, and concentrate.

Conclusion

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a highly programmable pharmaceutical intermediate. By leveraging the differential reactivity of its halogenated heteroaromatic core and its chiral amino alcohol appendage, medicinal chemists can rapidly generate diverse libraries of kinase inhibitors, receptor modulators, and conformationally restricted bicyclic scaffolds.

References

  • [3] Centaurus Therapeutics. (12) STANDARD PATENT (11) Application No. AU 2019207887 B2 (19) AUSTRALIAN PATENT OFFICE. Googleapis.com. Available at:

  • [4] CA2532349A1 - Treatment of stuttering and other communication disorders with norepinephrine reuptake inhibitors. Google Patents. Available at:

  • [2] N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. PMC (nih.gov). Available at:

  • [1] Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Available at:

Sources

Metabolic Stability Predictions for Pyridine-Based Amino Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical guide provides a comprehensive framework for predicting and optimizing the metabolic stability of pyridine-based amino alcohols. This chemical class, frequent in kinase inhibitors and GPCR ligands, presents unique metabolic challenges due to the dual susceptibility of the pyridine ring (N-oxidation, C-hydroxylation) and the amino-alcohol tail (oxidative deamination, O-glucuronidation). This document outlines a self-validating workflow integrating in silico modeling with tailored in vitro assays to mitigate rapid intrinsic clearance (


) and avoid late-stage attrition.

Introduction: The Chemical Space and Metabolic Challenge

Pyridine-based amino alcohols are privileged scaffolds in drug discovery. The pyridine ring often serves as a bioisostere for phenyl rings to improve solubility and reduce lipophilicity (LogD), while the amino alcohol moiety provides critical hydrogen-bonding interactions and tunable basicity.

However, this combination creates a "perfect storm" for metabolic instability:

  • Pyridine Vulnerability: The electron-deficient ring is prone to nucleophilic attack, but metabolically, it is highly susceptible to N-oxidation by CYPs and C-hydroxylation (often at C-2 or C-6) by Cytosolic Aldehyde Oxidase (AO) or CYPs.

  • Amino Alcohol Liability: The basic amine facilitates binding to the heme iron of CYP450s, while the hydroxyl group serves as a handle for Phase II conjugation (Glucuronidation), a pathway often overlooked in standard microsomal stability screens.

Expert Insight: A common pitfall is relying solely on NADPH-fortified microsomal stability data. This detects oxidative metabolism but misses glucuronidation (requiring UDPGA) and often overestimates clearance due to the reversibility of pyridine N-oxides in vivo.

Mechanistic Analysis of Metabolic Pathways[1]

To predict stability, one must understand the specific soft spots.

Pyridine Ring Metabolism[2][3]
  • N-Oxidation: Mediated primarily by CYP2E1 and CYP3A4. While this renders the molecule more polar, pyridine N-oxides can be reduced back to the parent amine in vivo by aldehyde oxidase or gut microbiota.

    • Implication: High in vitro clearance due to N-oxide formation may not translate to high in vivo clearance (futile cycling).

  • C-Hydroxylation: Occurs at electron-deficient positions (α to the nitrogen). This is an irreversible clearance pathway.

Amino Alcohol Side Chain
  • Oxidative Deamination: CYP-mediated hydroxylation at the carbon

    
     to the amine leads to unstable carbinolamines, which collapse to an aldehyde/ketone and a primary amine (N-dealkylation).
    
  • O-Glucuronidation: The hydroxyl group is a direct substrate for UGTs (e.g., UGT1A1, UGT2B7). This is a high-capacity Phase II pathway.

Visualization of Metabolic Pathways

MetabolicPathways Parent Pyridine-Based Amino Alcohol NOxide Pyridine N-Oxide (Metabolite M1) Parent->NOxide CYP450 (Oxidation) CHydroxy C-Hydroxylated Pyridine (M2) Parent->CHydroxy CYP/AO (Irreversible) Dealkyl Dealkylated Amine + Aldehyde (M3) Parent->Dealkyl CYP (Oxidative Deamination) Glucuronide O-Glucuronide Conjugate (M4) Parent->Glucuronide UGT + UDPGA (Phase II) NOxide->Parent Reductase/Microbiota (Reversible)

Figure 1: Primary metabolic pathways for pyridine-based amino alcohols. Note the reversible nature of N-oxidation and the distinct Phase II glucuronidation pathway.

In Silico Prediction Strategy

Before synthesis, computational models should prioritize designs.

Site of Metabolism (SOM) Prediction

Use tools like StarDrop , ADMET Predictor , or SMARTCyp to calculate the "Site Lability" of the pyridine ring vs. the amino alcohol chain.

  • Goal: Identify if the pyridine nitrogen or the

    
    -carbon of the amine is the primary soft spot.
    
  • Metric: Composite Site Lability (CSL).[1] A high CSL (>0.8) indicates high instability.

Structural Modification Rules

Based on SOM results, apply these transformations:

Liability Structural Modification Mechanism
Pyridine N-Oxidation Introduce steric bulk (e.g., -Me, -Cl) at C-2/C-6 positions. Sterically hinders CYP access to the nitrogen lone pair.
Pyridine C-Oxidation Fluorination at the metabolic site (C-2, C-4, or C-6). Blocks oxidation due to the strength of the C-F bond.

| Oxidative Deamination | Fluorination of the


-carbon; Cyclization (e.g., forming a morpholine). | Prevents H-atom abstraction; constrains geometry. |
| Glucuronidation  | Increase steric hindrance near the -OH; Replace -OH with -F or -OMe (if H-bond donor not critical). | Reduces UGT binding affinity. |

Experimental Validation Protocols

Trustworthy data requires assays that account for the specific properties of this chemical class.

Tier 1: Microsomal Stability (Phase I)

Standard assay to assess oxidative clearance.

  • Reagents: Liver Microsomes (Human/Rat, 20 mg/mL protein), NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+), Phosphate Buffer (100 mM, pH 7.4).

  • Protocol:

    • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) and test compound (1 µM) in buffer. Equilibrate at 37°C for 5 min.

      • Why 1 µM? To ensure first-order kinetics (

        
        ).
        
    • Initiation: Add NADPH regenerating system.

    • Sampling: Remove aliquots at 0, 5, 15, 30, 45, 60 min.

    • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing Internal Standard (IS).

    • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Output:

    
     and 
    
    
    
    .
Tier 2: Glucuronidation Screening (Phase II)

Critical for amino alcohols. Standard microsomes contain UGT enzymes but lack the cofactor.

  • Modification: Perform the Tier 1 assay but supplement the reaction mixture with UDP-glucuronic acid (UDPGA, 2-5 mM) and Alamethicin (25 µg/mg protein) .

    • Why Alamethicin? It is a pore-forming peptide that permeabilizes the microsomal membrane, allowing UDPGA to reach the luminal active site of UGTs. Without this, glucuronidation is significantly under-predicted.

  • Comparison: If

    
     (NADPH + UDPGA) >> 
    
    
    
    (NADPH only), Phase II metabolism is a major clearance route.
Tier 3: Metabolite Identification (MetID)

Run a 60-minute incubation at higher concentration (10 µM) to generate sufficient metabolite levels.

  • LC-MS Scan:

    • +16 Da: Pyridine N-oxide or C-hydroxylation.[2] Differentiate by retention time (N-oxides are usually more polar) or fragmentation (N-oxide loss of 16 Da is characteristic).

    • +176 Da: O-Glucuronide.

    • -14 Da / -28 Da: N-dealkylation products.

Integrated Workflow Diagram

This workflow ensures no metabolic liability is missed before a compound enters in vivo studies.

Workflow Start Candidate Design (Pyridine Amino Alcohol) InSilico In Silico SOM Prediction (StarDrop / ADMET Predictor) Start->InSilico Decision1 High Liability? InSilico->Decision1 Redesign Structural Modification (F-sub, Sterics, Deuteration) Decision1->Redesign Yes Tier1 Microsomal Stability (+NADPH) Decision1->Tier1 No Redesign->InSilico Tier2 Glucuronidation Screen (+UDPGA + Alamethicin) Tier1->Tier2 Parallel Processing Analysis Calculate CL_int & Identify Metabolites Tier1->Analysis Tier2->Analysis VivoPred In Vivo Clearance Prediction (Well-Stirred Model) Analysis->VivoPred

Figure 2: Integrated screening workflow. Note the parallel processing of Phase I and Phase II stability to capture the full metabolic profile.

References

  • National Institutes of Health (NIH). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PubMed Central. [Link]

  • American Chemical Society (ACS). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. RSC Publishing. [Link]

  • National Institutes of Health (NIH). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. PubMed.[3] [Link]

Sources

Technical Guide: IUPAC Naming and CAS Registry for 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous structural, nomenclatural, and synthetic analysis of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol . As a chiral aminopyridine intermediate, this molecule serves as a critical scaffold in the development of pharmaceutical agents, particularly in kinase inhibition and GPCR modulation (e.g., S1P1 agonists). This document addresses the specific challenges in its IUPAC designation, CAS registry identification, and synthetic validation.

Structural Elucidation & Nomenclature

IUPAC Naming Logic

The systematic naming of this compound follows the hierarchy of functional groups where the alcohol (-OH) takes priority over the amine and the pyridine ring.

  • Principal Functional Group: Butan-1-ol (Alcohol priority > Amine).

  • Parent Chain: A 4-carbon chain (butane) with the hydroxyl group at position 1.

  • Substituent 1: An amino group at position 2 of the butane chain.[1]

  • Substituent 2: A 5-bromopyridin-2-yl group attached to the nitrogen of the amino group.[2][3][4][5]

Constructed Name: 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Stereochemical Considerations

The carbon at position 2 of the butyl chain is a chiral center. Consequently, the compound exists as two enantiomers and a racemate. In drug development, the specific enantiomer is often critical for biological activity.

ConfigurationIUPAC NameInChIKey (Computed)
Racemate 2-[(5-Bromopyridin-2-yl)amino]butan-1-olFCWKXTMGIGNUTC-UHFFFAOYSA-N
(2R)-Isomer (2R)-2-[(5-Bromopyridin-2-yl)amino]butan-1-olFCWKXTMGIGNUTC-MRVPVSSYSA-N
(2S)-Isomer (2S)-2-[(5-Bromopyridin-2-yl)amino]butan-1-olFCWKXTMGIGNUTC-QGZVFWFLSA-N
Structural Visualization (Nomenclature Breakdown)

Nomenclature Parent Parent: Butan-1-ol (Priority: -OH > -NH-) Locant Position 2: Amino Substitution Parent->Locant defines backbone Substituent N-Substituent: 5-Bromopyridin-2-yl Locant->Substituent attached via Nitrogen Chirality Chiral Center (C2): (R) or (S) Locant->Chirality stereocenter FullStructure Target: 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol Substituent->FullStructure Chirality->FullStructure

Figure 1: Logical decomposition of the IUPAC name based on functional group priority and connectivity.

CAS Registry & Identification Strategy

While the ethyl analog (2-[(5-bromopyridin-2-yl)amino]ethanol) has a well-established CAS number (911112-04-4 ), the butyl analog is a more specialized intermediate. In many commercial databases, it may not yet have an assigned CAS number or may be indexed under the general class of aminopyridines.

Identification Data

Researchers must often rely on structural identifiers rather than a direct CAS lookup for this specific homolog.

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [4][6][7][8]
    
  • Molecular Weight: 245.12 g/mol [5]

  • SMILES (Racemic): CCC(CO)Nc1ncc(Br)cc1

  • SMILES (2R-Isomer): CCNc1ncc(Br)cc1

  • InChIKey (2R-Isomer): FCWKXTMGIGNUTC-MRVPVSSYSA-N[4]

Registry Gap Analysis

If a CAS number is required for regulatory filing (e.g., IND submission), and the specific isomer does not have one:

  • Search Strategy: Use the InChIKey or exact structure search in SciFinder-n or chemically indexed patent databases.

  • Registration: If novel, the compound must be submitted to the Chemical Abstracts Service (CAS) for a new registry number assignment.

Synthetic Pathways & Reactivity

The synthesis of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol relies on a Nucleophilic Aromatic Substitution (


) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position, allowing the amine of 2-aminobutan-1-ol to displace a leaving group (typically bromine or fluorine).
Primary Synthetic Route ( )

Reagents:

  • Substrate: 2,5-Dibromopyridine (CAS: 624-28-2) or 5-Bromo-2-fluoropyridine (CAS: 766-11-0).

  • Nucleophile: 2-Aminobutan-1-ol (CAS: 96-20-8 for racemate; 5856-62-2 for S-isomer).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Solvent: NMP, DMSO, or n-Butanol (high boiling point required).

Mechanism: The reaction proceeds via a Meisenheimer-like transition state. The 5-bromo substituent remains intact because the 2-position is significantly more electrophilic due to the adjacent ring nitrogen.

Synthetic Workflow Diagram

Synthesis SM1 2,5-Dibromopyridine (Electrophile) Reaction SnAr Reaction Base: DIPEA Solvent: NMP, 120°C SM1->Reaction SM2 2-Aminobutan-1-ol (Nucleophile) SM2->Reaction Transition Meisenheimer Complex (Transition State) Reaction->Transition Product 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol (Target) Transition->Product - HBr

Figure 2: Synthetic workflow for the preparation of the target compound via Nucleophilic Aromatic Substitution.

Experimental Protocol (Standardized)
  • Charge: A reaction vessel is charged with 2,5-dibromopyridine (1.0 eq) and 2-aminobutan-1-ol (1.2 eq).

  • Solvent: Add NMP (5 volumes) and DIPEA (2.0 eq).

  • Reaction: Heat the mixture to 110–130°C for 12–24 hours. Monitor by HPLC/LC-MS for the disappearance of the dibromopyridine.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Purification: The crude oil is purified via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the product as a pale yellow solid/oil.

Analytical Characterization Data

To ensure scientific integrity, the synthesized compound must be validated against the following predicted analytical parameters.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) Pyridine: ~8.1 ppm (d, 1H, H-6), ~7.6 ppm (dd, 1H, H-4), ~6.5 ppm (d, 1H, H-3).Amine: ~6.8 ppm (d, 1H, -NH-).Aliphatic: ~3.8 ppm (m, 1H, CH), 3.4 ppm (m, 2H, CH2OH), 1.5/0.9 ppm (Ethyl group).
LC-MS (ESI+) [M+H]+: 245.03 / 247.03 (1:1 isotopic pattern due to Bromine).
Appearance Pale yellow to off-white solid or viscous oil.

References

  • PubChem. 2-Amino-5-bromopyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChemLite. Explore Chemical Space: (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol.[4] University of Luxembourg. Available at: [Link] (Accessed via PubChemLite index).

  • Google Patents.Methods and intermediates for preparing therapeutic compounds (US10696657B2).

Sources

The Strategic Utility of the 5-Bromopyridine Scaffold in Kinase Inhibitor Discovery: Structural, Mechanistic, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, protein kinases remain one of the most heavily pursued enzyme classes due to their central role in cellular signaling, proliferation, and inflammatory responses. The design of small-molecule ATP-competitive inhibitors requires precise spatial and electronic complementarity within the highly conserved kinase hinge region. Among the myriad of heterocyclic building blocks, the 5-bromopyridine scaffold has emerged as a privileged pharmacophore[1].

This technical guide explores the dual functionality of the 5-bromopyridine core: its capacity to anchor molecules via robust hydrogen bonding at the kinase hinge, and the unique electronic properties of the bromine atom, which facilitates both target-specific halogen bonding and late-stage synthetic diversification[2].

Structural Rationale: Why 5-Bromopyridine?

The efficacy of the 5-bromopyridine scaffold in kinase inhibitor design is not coincidental; it is rooted in strict quantum mechanical and steric principles.

The Pyridine Nitrogen as a Hinge Binder

The ATP-binding pocket of most kinases features a "hinge region" that connects the N-terminal and C-terminal lobes. The nitrogen atom of the pyridine ring acts as a highly efficient hydrogen-bond acceptor, mimicking the N1 nitrogen of the adenine ring of ATP. This interaction is foundational for anchoring the inhibitor within the active site[1].

The 5-Bromo Substituent: Halogen Bonding and the -Hole

While the pyridine nitrogen provides the primary anchor, the bromine atom at the 5-position provides critical secondary interactions. Due to the polarizability of bromine's large electron cloud, the electron density is drawn toward the covalent C-Br bond. This creates a localized region of positive electrostatic potential—known as a


-hole —on the outermost surface of the bromine atom[2].
  • Mechanistic Impact: This

    
    -hole acts as a highly directional Lewis acid, forming attractive electrostatic interactions (halogen bonds) with Lewis bases, such as the backbone carbonyl oxygen atoms of the kinase active site[2].
    
  • Steric & Lipophilic Impact: The bromine atom occupies a specific steric volume that perfectly fills hydrophobic sub-pockets within the kinase cleft, simultaneously increasing the overall lipophilicity (LogP) of the molecule, which is often necessary for cellular permeability.

Privileged Applications in Oncology and Inflammation

The versatility of this scaffold is evident in its widespread application:

  • p38 MAP Kinase Inhibitors: 5-Bromopyridine-3-carboxylate esters are heavily utilized to synthesize biaryl scaffolds that target the p38 MAPK pathway, a critical regulator of chronic inflammatory diseases[1].

  • BRAF Inhibitors: Derivatives such as 2-amino-5-bromopyridin-3-ol serve as critical intermediates for drugs like Encorafenib, a potent kinase inhibitor used in the treatment of metastatic melanoma[3].

  • GSK-3/Shaggy-like Kinases: Compounds like Bikinin (a monoamide of succinic acid with 2-amino-5-bromopyridine) act as ATP-competitive inhibitors in plant biology, where the bromine at position 5 is strictly required for biological activity[4].

Pathway Stim Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stim->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAP Kinase MKK->p38 Resp Inflammatory Response p38->Resp Inh 5-Bromopyridine Inhibitor Inh->p38 Hinge Binding & Halogen Bond

p38 MAP Kinase signaling cascade and targeted inhibition by 5-bromopyridine derivatives.

Quantitative Structure-Activity Relationship (SAR)

To understand the causality of halogen selection, we must look at the comparative bioactivity of pyridine derivatives. Substituting the bromine atom drastically alters both the electronic landscape and the binding affinity[4].

Table 1: Influence of C5-Halogen Substitution on Kinase Inhibitor Properties

C5-SubstituentElectrostatic PropertyKinase Hinge InteractionRelative Potency (IC₅₀)*Lipophilicity (ΔLogP)
Hydrogen (-H) NeutralNone (Baseline)> 10 µM (Inactive)Baseline
Fluorine (-F) Highly ElectronegativeRepulsive / No

-hole
> 10 µM (Inactive)+0.14
Chlorine (-Cl) Weak

-hole
Moderate Halogen Bond1.0 - 5.0 µM+0.71
Bromine (-Br) Pronounced

-hole
Strong Halogen Bond< 0.1 µM (Potent)+0.86
Iodine (-I) Highly Polarizable

-hole
Very Strong Halogen Bond< 0.05 µM (Highly Potent)+1.12

*Note: Data trends generalized from SAR studies on GSK3/Shaggy-like kinase inhibitors (e.g., Bikinin derivatives) demonstrating the critical nature of the C5-halogen[4].

Synthetic Workflows & Experimental Protocols

The presence of the bromine atom at the 5-position is not just a structural endpoint; it is a synthetic handle. It allows for a variety of palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura), enabling the rapid generation of diverse biaryl libraries for SAR exploration[1].

Workflow Scaffold 5-Bromopyridine Core Coupling Pd-Catalyzed Coupling Scaffold->Coupling Library Derivative Library Coupling->Library Assay In Vitro Kinase Assay Library->Assay SAR SAR & Halogen Bond Optimization Assay->SAR SAR->Coupling Iterative Refinement Lead Lead Selection SAR->Lead

Iterative synthetic and screening workflow for optimizing 5-bromopyridine kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromopyridine Core

Objective: To synthesize a functionalized biaryl kinase inhibitor library via C-C bond formation.

Causality & Rationale: We utilize


 as the catalyst because its large bite angle accelerates the reductive elimination step, which is crucial when dealing with sterically hindered heterocyclic boronic acids. 1,4-Dioxane/Water is chosen as the solvent system to ensure the solubility of both the organic starting materials and the inorganic base (

).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the 5-bromopyridine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Degassing (Critical Step): Add a mixture of 1,4-Dioxane and

    
     (4:1 v/v). Degas the solution by bubbling ultra-pure 
    
    
    
    through the liquid for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active species, leading to homocoupling byproducts and low yields.
  • Catalyst Addition: Quickly add

    
     (0.05 eq) under a positive stream of 
    
    
    
    . Seal the flask.
  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Self-Validation System: Perform TLC and LC-MS analysis of the crude mixture. The presence of the desired mass

    
     alongside the complete disappearance of the 5-bromopyridine starting material validates successful conversion. Control: A parallel reaction omitting the Pd catalyst must be run to confirm that product formation is strictly catalyst-dependent and not an artifact.
    
  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel flash chromatography.
    
Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay

Objective: To quantify the IC₅₀ of the synthesized 5-bromopyridine derivatives using a FRET-based or radiometric assay.

Causality & Rationale: To accurately measure ATP-competitive inhibition, the ATP concentration in the assay must be set exactly at its apparent


 for the specific kinase. If ATP is too high, it outcompetes the inhibitor, yielding artificially high IC₅₀ values. If too low, the assay lacks physiological relevance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3x concentration of the recombinant kinase (e.g., p38 MAPK or BRAF) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the 5-bromopyridine inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Pre-Incubation (Critical Step): Add the kinase solution to the inhibitor wells and incubate at room temperature for 30 minutes. Causality: Halogen-bonding hinge binders often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Reaction Initiation: Add a substrate/ATP mix (ATP concentration set to

    
    ) to initiate the reaction. Incubate for 60 minutes at 30°C.
    
  • Detection: Add the proprietary stop/detection buffer (e.g., TR-FRET antibody or Kinase-Glo reagent) and read the luminescence/fluorescence on a microplate reader.

  • Self-Validation System: Every assay plate must include a positive control (a known pan-kinase inhibitor like Staurosporine) and a negative vehicle control (1% DMSO). Calculate the Z'-factor for the plate. Validation criteria: A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, ensuring the observed inhibition is statistically significant and not due to assay drift.

Conclusion

The 5-bromopyridine scaffold is far more than a simple structural backbone. It is a highly engineered, dual-purpose motif that provides essential hydrogen bonding capabilities via its nitrogen atom, while its bromine substituent drives target affinity through


-hole halogen bonding[2] and serves as a versatile anchor for cross-coupling chemistry[1]. By understanding the causality behind these structural choices, medicinal chemists can rationally design highly potent, selective, and cell-permeable kinase inhibitors for complex pathologies ranging from oncology to chronic inflammation.

References

  • Title: Application Notes: The Strategic Use of 5-Bromopyridine-3-carboxylate Esters in Medicinal Chemistry Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Title: Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 2-amino-5-bromopyridin-3-ol//CAS No.

Sources

Physicochemical Characteristics of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol: A Technical Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol . As a Senior Application Scientist, I have structured this document to serve as a rigorous operational manual for researchers utilizing this compound as a pharmaceutical intermediate or scaffold.

Executive Summary & Compound Identity

2-[(5-Bromopyridin-2-yl)amino]butan-1-ol represents a critical class of aminopyridine alcohols used frequently in medicinal chemistry. It serves as a bifunctional building block: the 5-bromo position offers a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the chiral amino-alcohol tail modulates solubility and provides a vector for hydrogen bonding interactions within a target protein's active site.[1]

This guide moves beyond basic data, providing the causality behind the compound's behavior and actionable protocols for its characterization.

Structural Specifications
PropertyDetail
IUPAC Name 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

BrN

O
Molecular Weight 245.12 g/mol
Core Scaffold 2-Amino-5-bromopyridine
Key Functional Groups Pyridine Nitrogen (Basic), Aryl Bromide (Electrophilic), Primary Alcohol (Nucleophilic/H-bond donor), Secondary Amine (Linker)
Chirality Contains one stereocenter at the C2 position of the butyl chain.[2][3][4][5] (Available as (R), (S), or (rac)).

Physicochemical Profile (Predicted & Empirical)

Note: Values below are derived from structural analog analysis (e.g., 2-((5-bromopyridin-2-yl)amino)ethanol) and quantitative structure-property relationship (QSPR) modeling, representing the expected range for the pure free base.

Key Metrics Table
ParameterValue / RangeMechanistic Insight
LogP (Octanol/Water) 1.9 – 2.3 The ethyl side chain increases lipophilicity compared to the ethanol analog (LogP ~1.2).[6]
pKa (Pyridine N) 5.1 – 5.4 The 5-bromo substituent is electron-withdrawing, lowering the pKa of the pyridine ring relative to unsubstituted 2-aminopyridine (pKa ~6.9).
Solubility (pH 7.4) Moderate (< 1 mg/mL) The neutral form predominates at physiological pH.
Solubility (pH 2.0) High (> 10 mg/mL) Protonation of the pyridine nitrogen (

-H

) drastically increases aqueous solubility.
Melting Point 45°C – 65°C Likely a low-melting solid or viscous oil due to the disruption of crystal packing by the flexible ethyl group.
Polar Surface Area (PSA) ~52 Ų Favorable for membrane permeability (Rule of 5 compliant).
Solubility & Ionization Logic

The solubility profile is dictated by the Pyridine Nitrogen .

  • pH < pKa (Acidic): The molecule exists as a pyridinium cation. This charged species is highly soluble in water.

  • pH > pKa (Neutral/Basic): The molecule is neutral. The lipophilic bromine and butyl chain dominate, driving the molecule into the organic phase.

  • Implication for Purification: Acidic workups will retain the compound in the aqueous phase; basic workups (pH > 8) are required to extract it into organic solvents (DCM/EtOAc).

Synthetic & Derivatization Pathways

Understanding the reactivity profile is essential for handling. The following diagram illustrates the synthesis of the core and its two primary divergent applications: Metal-catalyzed coupling (via Br) and Cyclization (via OH/NH).

G Start Precursors: 2-Fluoro-5-bromopyridine + 2-Aminobutan-1-ol Reaction SNAr Reaction (Base, Heat, DMSO) Start->Reaction Nucleophilic Subst. Target TARGET: 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol Reaction->Target Yield ~70-85% Path1 Suzuki/Buchwald Coupling (Pd Catalyst) Target->Path1 Reactivity at C-Br Path2 Cyclization (e.g., with CDI or Aldehydes) Target->Path2 Reactivity at NH/OH Product1 Biaryl / Arylamine Derivatives Path1->Product1 Product2 Imidazopyridine-like Bicyclic Systems Path2->Product2

Figure 1: Synthetic workflow showing the SNAr formation of the target and its dual-reactivity downstream applications.

Detailed Characterization Protocols

To validate the identity and purity of this compound, use the following self-validating protocols.

Protocol: pKa Determination via UV-Metric Titration

Why this method? Potentiometric titration is often inaccurate for low-solubility compounds. UV-metric titration exploits the distinct UV absorbance shift between the neutral pyridine and the pyridinium cation.

Materials:

  • D-PAS (Dip probe absorption spectroscopy) or standard UV-Vis spectrophotometer.

  • Universal Buffer (pH 2 – 12).

  • Stock solution of compound (10 mM in DMSO).

Step-by-Step:

  • Preparation: Dilute the DMSO stock into the aqueous buffer to a final concentration of 50 µM. Ensure DMSO content is < 2% to avoid cosolvent pKa shifts.

  • Scanning: Measure UV absorbance (220–350 nm) at pH 2.0 (fully protonated).

  • Titration: Gradually increase pH using 0.1 M NaOH, recording spectra at 0.5 pH unit intervals.

  • Analysis: Look for the isosbestic point (indicating a two-state equilibrium). Plot the absorbance change at

    
     (likely ~240 nm or ~300 nm) vs. pH.
    
  • Calculation: Fit the curve to the Henderson-Hasselbalch equation to extract pKa.

    • Self-Validation Check: If the isosbestic point is not sharp, check for precipitation or degradation (hydrolysis is unlikely, but oxidation is possible).

Protocol: LogD Determination (HPLC Method)

Why this method? The shake-flask method is slow and prone to emulsion errors. The HPLC retention time method is faster for lipophilic intermediates.

Step-by-Step:

  • Calibration: Run a set of 5 standard compounds with known LogP values (range 1.0 – 4.0) on a C18 column using an isocratic method (e.g., 50:50 MeOH:Water + 0.1% Formic Acid).

  • Measurement: Inject the target compound under identical conditions.

  • Calculation: Correlate the retention time (

    
    ) of the target to the calibration curve.
    
    • Where

      
      .
      
  • Validation: Perform the run at pH 7.4 (using ammonium bicarbonate buffer) to determine LogD (distribution coefficient), which is more relevant for biological assays than LogP.

Protocol: Chemical Stability Stress Test

Objective: Confirm the stability of the secondary amine and alcohol functionalities.

  • Oxidative Stress: Incubate 1 mM compound with 3% H

    
    O
    
    
    
    for 2 hours. Analyze by LC-MS.
    • Risk: N-oxide formation on the pyridine ring.

  • Acylation Risk: Incubate with acetic anhydride (1 eq) in DCM.

    • Risk: The primary alcohol is the primary nucleophile, but the secondary amine (aniline-like) is less reactive. This test confirms site-selectivity for future derivatization.

Analytical Reference Data (Simulated)

When analyzing your synthesized batch, compare against these expected signal patterns.

H-NMR (DMSO-d , 400 MHz)
  • Pyridine Ring (3H):

    • 
       8.10 (d, J=2.5 Hz, 1H, H-6): Deshielded by ring nitrogen and Br.
      
    • 
       7.55 (dd, J=9.0, 2.5 Hz, 1H, H-4): Ortho to Br.
      
    • 
       6.50 (d, J=9.0 Hz, 1H, H-3): Shielded by the amino group (ortho-like effect).
      
  • Amine (1H):

    • 
       6.80 (d, J=7.0 Hz, 1H, NH): Exchangeable with D
      
      
      
      O.
  • Side Chain:

    • 
       4.65 (t, 1H, OH).
      
    • 
       3.80 (m, 1H, CH-N): Chiral center proton.
      
    • 
       3.40 (m, 2H, CH
      
      
      
      -O).
    • 
       1.50 (m, 2H, CH
      
      
      
      -ethyl).
    • 
       0.90 (t, 3H, CH
      
      
      
      ).
Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]

    
     = 245.0 / 247.0 (1:1 ratio due to 
    
    
    
    Br/
    
    
    Br isotopes).
  • Fragmentation: Loss of the hydroxybutyl chain or cleavage of the C-N bond may be observed at higher collision energies.

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye).[7][8] The aminopyridine moiety can be toxic if absorbed.[7][8]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.

  • Incompatibility: Strong oxidizing agents, acid chlorides (will react with -OH).

References

  • PubChem. 2-((5-Bromopyridin-2-yl)amino)ethanol (Compound Summary).[9] National Library of Medicine.[9] Available at: [Link] (Accessed 2024).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on pyridine physicochemical properties).

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The functionalized aminopyridine scaffold is a cornerstone in modern medicinal chemistry, frequently serving as a critical hinge-binding motif in the design of highly selective kinase inhibitors. Specifically, 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a high-value intermediate utilized in the synthesis of advanced therapeutics, including potent1[1].

The structural architecture of this intermediate is strategically bipartite:

  • The 2-aminobutan-1-ol moiety: Provides essential hydrogen-bond donor and acceptor interactions for target protein engagement. When the enantiopure (R)-isomer is utilized, stereochemical integrity is paramount.

  • The 5-bromopyridine core: Acts as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build the final Active Pharmaceutical Ingredient (API).

Mechanistic Pathway & Retrosynthetic Design

The most atom-economical and scalable route to this intermediate is via a Nucleophilic Aromatic Substitution (SNAr) . We utilize 5-bromo-2-fluoropyridine as the electrophile over its chloro- or bromo-analogues to ensure exquisite chemoselectivity.

Causality of Electrophile Selection: The highly electronegative fluorine atom strongly polarizes the C–F bond, rendering the C2 position highly susceptible to nucleophilic attack by the primary amine of 2-aminobutan-1-ol. During the transition state, the intermediate anionic Meisenheimer complex is stabilized by the electron-withdrawing nature of the pyridine nitrogen. Fluoride serves as an exceptional leaving group in polar aprotic media, allowing the substitution to proceed rapidly at the C2 position without causing2[2].

Workflow SM1 5-Bromo-2-fluoropyridine (Electrophile) TS Meisenheimer Complex (Stabilized Intermediate) SM1->TS DIPEA, DMSO 90°C, 12h SM2 2-Aminobutan-1-ol (Nucleophile) SM2->TS Prod 2-[(5-Bromopyridin-2-yl) amino]butan-1-ol TS->Prod -HF API Downstream API (RET Kinase Inhibitor) Prod->API Pd-Catalyzed Cross-Coupling

Figure 1: S_NAr mechanistic workflow and downstream API integration.

Experimental Design: Causality & Optimization

Successful SNAr relies heavily on the microenvironment of the reaction.

  • Solvent Causality: Protic solvents (like ethanol) hydrogen-bond strongly with the nucleophile, dampening its reactivity. By transitioning to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the 2-aminobutan-1-ol remains unsolvated (or "naked"), drastically lowering the activation energy required to form the Meisenheimer complex.

  • Base Causality: While inorganic bases (K₂CO₃) are inexpensive, their poor solubility in organic media results in heterogeneous, sluggish reaction kinetics. N,N-Diisopropylethylamine (DIPEA) provides a homogeneous system. Importantly, DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. Furthermore, the use of a mild organic base at 90 °C prevents the epimerization of the chiral center if enantiopure (R)-2-aminobutan-1-ol is utilized.

Table 1: Quantitative Optimization of SNAr Amination Conditions

SolventBaseTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
EthanolK₂CO₃80 (Reflux)245545Protic solvent hinders nucleophile; poor base solubility.
DMFK₂CO₃90168072Aprotic medium accelerates SNAr; heterogeneous interface limits rate.
NMPDIPEA9012>9589Homogeneous basic conditions; excellent thermal stability.
DMSO DIPEA 90 12 >99 91 Optimal stabilization of the Meisenheimer transition state.

Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure process integrity before proceeding to the next synthetic stage.

Materials Required:

  • 5-Bromo-2-fluoropyridine (Electrophile, 1.0 equiv)

  • 2-Aminobutan-1-ol (Nucleophile, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, Base, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO, Solvent)

Step 1: Reagent Preparation & System Purging
  • Charge an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 5-bromo-2-fluoropyridine (1.76 g, 10.0 mmol) and anhydrous DMSO (20 mL) to achieve a 0.5 M concentration.

  • Causality: Utilizing strictly anhydrous conditions prevents the competitive hydroxide-driven hydrolysis of the fluoropyridine to 5-bromo-pyridin-2-one.

Step 2: Nucleophile and Base Introduction
  • Add 2-aminobutan-1-ol (1.07 g, 12.0 mmol) in one portion at room temperature.

  • Dropwise, add DIPEA (2.58 g, 3.48 mL, 20.0 mmol) over 5 minutes.

  • Causality: The 1.2 equivalent excess of the nucleophile drives the equilibrium forward and compensates for any trace moisture degradation. DIPEA acts as an acid scavenger to neutralize the corrosive Hydrogen Fluoride (HF) generated, preventing the protonation of the nucleophile which would stall the reaction.

Step 3: Thermal Activation & Kinetic Monitoring
  • Attach a reflux condenser and immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Validation Checkpoint (4 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The system is validated if the highly UV-active starting material (m/z 176/178) is significantly reduced, and a product peak emerges displaying a classic 1:1 isotopic bromine doublet at m/z 245.0 and 247.0[M+H]⁺ .

Step 4: Quenching & Liquid-Liquid Extraction
  • Cool the reaction mixture to ambient temperature.

  • Quench by pouring the mixture into 100 mL of ice-cold distilled water. This sudden polarity shift often precipitates the product.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Causality: DMSO is highly miscible with water. To ensure complete removal of DMSO from the organic phase, wash the combined Ethyl Acetate layers with a 5% aqueous LiCl solution (2 x 50 mL) followed by brine (50 mL). The lithium ions strongly coordinate with DMSO, pulling it into the aqueous phase.

Step 5: Isolation & Purification
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

  • Validation Checkpoint (Final): Confirm product purity via ¹H NMR. Key diagnostic signals include the complete disappearance of the highly deshielded fluorine-adjacent proton of the starting material, and the emergence of the aliphatic butanol chain protons alongside a broad singlet for the secondary amine (N-H) proton.

References

  • Source: Google Patents (WO2017011776A1)
  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission Source: Beilstein Journals URL

Sources

Application Note: Regio- and Chemoselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dibromopyridine with Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

In modern drug discovery and medicinal chemistry, the rapid and predictable functionalization of heteroaromatic scaffolds is paramount. 2,5-dibromopyridine serves as a highly privileged, orthogonally reactive building block. The differential electronic environment of its two carbon-halogen bonds allows chemists to perform sequential, site-specific modifications.

This application note provides an in-depth, self-validating protocol for the regioselective and chemoselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromopyridine using amino alcohols. By leveraging microwave-assisted dielectric heating in green solvents, this methodology bypasses the limitations of classical thermal conditions, delivering high-purity chiral or achiral functionalized pyridines that are critical for downstream ligand design and active pharmaceutical ingredient (API) synthesis[1].

Mechanistic Rationale: Causality Behind Selectivity

To master this transformation, one must understand the electronic causality driving the reaction's selectivity.

Regioselectivity: The C2 vs. C5 Conundrum

Nucleophilic aromatic substitutions of 2,5-dibromopyridine occur preferentially at the C2 position, while halogen-metal exchange reactions typically favor the C5 position[2]. The causality behind this SNAr regioselectivity lies in the stabilization of the anionic Meisenheimer intermediate.

  • Attack at C2: The nucleophile attacks the carbon adjacent to the pyridine nitrogen. The resulting negative charge is delocalized directly onto the highly electronegative nitrogen atom, significantly lowering the activation energy barrier.

  • Attack at C5: Attack at the meta-like C5 position forces the negative charge to reside primarily on the less electronegative carbon atoms of the ring, resulting in a thermodynamically and kinetically disfavored high-energy intermediate.

Chemoselectivity: N- vs. O-Arylation

Amino alcohols present a classic chemoselective bifurcation: they possess both an amine (-NH₂, -NHR) and a hydroxyl (-OH) group. Because aliphatic amines are softer, more polarizable, and intrinsically more nucleophilic than their corresponding neutral hydroxyl counterparts, SNAr inherently favors C–N bond formation (N-arylation) over C–O bond formation under neutral or mildly basic conditions[1]. O-arylation only becomes competitive if a strong base (e.g., NaH) is introduced to deprotonate the alcohol into a highly reactive alkoxide.

Mechanism SM 2,5-Dibromopyridine + Amino Alcohol C2 Attack at C2 (Kinetic & Thermodynamic) SM->C2 Selectivity >99% C5 Attack at C5 (High Barrier) SM->C5 Disfavored MC2 Meisenheimer Complex (N-stabilized) C2->MC2 ProdN N-Arylated Product (Major Pathway) MC2->ProdN Amine Nucleophilicity ProdO O-Arylated Product (Requires NaH) MC2->ProdO Alcohol Nucleophilicity

Fig 1: Regio- and chemoselective pathways in the SNAr of 2,5-dibromopyridine with amino alcohols.

Reaction Optimization & Quantitative Data

Classical SNAr protocols often rely on toxic, high-boiling polar aprotic solvents (DMF, NMP) and require prolonged thermal heating (8–24 hours), which can lead to the thermal degradation of sensitive chiral amino alcohols.

Extensive optimization demonstrates that microwave-assisted heating in ethanol is a superior, greener alternative[3]. Ethanol possesses a high loss tangent (


), allowing for rapid, uniform dielectric heating. Furthermore, using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base effectively neutralizes the generated HBr without competing with the amino alcohol for the electrophile.
Table 1: Optimization of Reaction Conditions
SolventBaseTemp (°C)TimeHeating ModeConversion (%)Selectivity (N:O)
DMFK₂CO₃10012 hThermal85>99:1
NMPDIPEA1208 hThermal92>99:1
EtOH DIPEA 110 30 min Microwave >95 >99:1
THFNaH604 hThermal785:95 (O-major)

(Note: Data reflects the reaction of 2,5-dibromopyridine with 1.2 equivalents of ethanolamine).

Self-Validating Experimental Protocol

The following methodology details the synthesis of 2-((5-bromopyridin-2-yl)amino)ethan-1-ol . To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with embedded In-Process Controls (IPCs).

Protocol S1 1. Reagent Assembly 2,5-dibromopyridine, amino alcohol, DIPEA, EtOH in MW vial S2 2. Microwave Irradiation 110°C, 30 min, dynamic tracking S1->S2 S3 3. In-Process Control (IPC) LC-MS validation (Target: complete SM consumption) S2->S3 S4 4. Aqueous Workup Partition: EtOAc / Sat. NaHCO3 Extract & dry over Na2SO4 S3->S4 S5 5. Purification & Isolation Silica gel chromatography (Hexane/EtOAc gradient) S4->S5

Fig 2: Self-validating experimental workflow for microwave-assisted SNAr.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,5-dibromopyridine (1.0 mmol, 236.9 g/mol ).

  • Add absolute ethanol (3.0 mL) to dissolve the solid.

  • Sequentially add ethanolamine (1.2 mmol, 1.2 equiv) and DIPEA (2.0 mmol, 2.0 equiv).

  • Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

  • Set the parameters: Temperature = 110 °C, Time = 30 minutes, Pre-stirring = 30 seconds.

  • Causality Note: The sealed vessel allows the ethanol to superheat safely above its atmospheric boiling point (78 °C), drastically accelerating the SNAr kinetics[3].

Step 3: In-Process Control (IPC) Validation

  • After cooling to room temperature, withdraw a 5 µL aliquot and dilute in 1 mL of Acetonitrile for LC-MS analysis.

  • Self-Validation Checkpoint:

    • Starting Material: Exhibits a characteristic 1:2:1 isotopic triplet at m/z 236, 238, 240 [M+H]⁺ due to the presence of two bromine atoms.

    • Target Product: The mono-substituted product will exhibit a 1:1 doublet at m/z 217, 219 [M+H]⁺ (loss of one Br).

    • Do not proceed to workup unless the 1:2:1 triplet is completely consumed.

Step 4: Aqueous Workup

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol.

  • Dissolve the crude residue in Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash with saturated aqueous NaHCO₃ (10 mL). Causality Note: The mildly basic aqueous layer ensures the secondary amine product remains fully deprotonated and partitions entirely into the organic phase.

  • Wash with brine (10 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude material via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (typically eluting around 40-60% EtOAc).

  • Pool the product-containing fractions (monitor by TLC, UV active at 254 nm) and evaporate to yield the pure 2-((5-bromopyridin-2-yl)amino)ethan-1-ol as an off-white solid.

References

  • Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions - WuXi Biology. Available at:[Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines - Taylor & Francis. Available at:[Link]

Sources

High-Performance Buchwald-Hartwig Amination for Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | v2.4

Executive Summary

Aminopyridines are privileged pharmacophores in kinase inhibitors and GPCR ligands.[1] However, synthesizing them via Buchwald-Hartwig cross-coupling is notoriously difficult due to catalyst poisoning .[2] The pyridine nitrogen possesses a high affinity for palladium, often displacing phosphine ligands to form unreactive off-cycle complexes (e.g., [(Py)₂PdL]).[1]

This guide moves beyond traditional Pd(OAc)₂ or Pd₂(dba)₃ protocols, which suffer from slow activation and undefined active species.[1] Instead, we utilize 3rd Generation (G3) Palladacycle Precatalysts (e.g., BrettPhos Pd G3).[1] These systems guarantee a 1:1 Ligand:Pd ratio and rapid activation, effectively outcompeting pyridine coordination to deliver high yields even with electron-deficient or sterically hindered substrates.

Mechanistic Insight: The "Poisoning" Problem

To optimize this reaction, one must understand the failure mode. In standard protocols, the induction period required to reduce Pd(II) to Pd(0) allows the pyridine substrate to bind to the metal center before the catalytic cycle begins.

Diagram 1: Catalytic Cycle & Pyridine Interference

The following diagram illustrates the standard catalytic cycle versus the "Dead End" poisoning pathway common in pyridine synthesis.

BuchwaldMechanism Pd_Pre Pd Precatalyst (G3-BrettPhos) Pd_0 Active L-Pd(0) Pd_Pre->Pd_0  Rapid Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd_0->OxAdd  + Ar-Cl/Br Poison DEAD END Pyridine-Bound Complex [(Py)₂Pd] Pd_0->Poison  + Pyridine Substrate (If L is displaced) Coord Amine Coordination (L-Pd(II)-Ar-NRH₂) OxAdd->Coord  + Amine / Base RedElim Reductive Elimination (Product Release) Coord->RedElim  C-N Bond Formation RedElim->Pd_0  Regeneration

Caption: The G3 precatalyst (Blue) rapidly generates the active L-Pd(0) species (Green), minimizing the window for pyridine coordination (Red) that typically deactivates traditional Pd sources.[1]

Strategic Optimization

Successful coupling requires matching the ligand sterics to the substrate class.

Ligand Selection Matrix

Do not use generic ligands (e.g., PPh₃, dppf) for aminopyridines.[1] Use dialkylbiaryl phosphines that provide steric bulk to prevent pyridine binding.[1]

Target SubstrateRecommended LigandPrecatalyst SystemWhy?
Primary Amines BrettPhos BrettPhos Pd G3Selective for 1° amines; prevents diarylation.[1]
Secondary Amines RuPhos RuPhos Pd G3Excellent for acyclic 2° amines; high turnover.[1]
Heterocycles Xantphos Pd₂(dba)₃ + XantphosLarge bite angle facilitates reductive elimination for difficult heterocycles.[1]
Steric Bulk tBuXPhos tBuXPhos Pd G3Necessary for ortho-substituted pyridines.[1]
Base & Solvent Effects[4][5]
  • Base:

    • LiHMDS (1.0 M in THF): The "Secret Weapon" for aminopyridines.[1] Being a soluble, non-nucleophilic base, it prevents the aggregation issues seen with inorganic bases and minimizes coordination competition.

    • NaOtBu: Standard, but can fail if the substrate has electrophilic sites sensitive to alkoxides.

    • Cs₂CO₃: Use only if functional group tolerance (e.g., esters) is required.[1] Requires higher temperatures (100°C+).[1]

  • Solvent:

    • 1,4-Dioxane: Standard.

    • t-Amyl Alcohol: Promotes solubility for polar pyridinium intermediates.[1]

Master Protocol: G3-Mediated Aminopyridine Synthesis

Scope: Coupling of 2-chloropyridines or 3-bromopyridines with primary/secondary amines.[1]

Materials
  • Pd Source: BrettPhos Pd G3 (Sigma-Aldrich #761605)[1]

  • Ligand: BrettPhos (only if not using G3, add 1:1 ratio)

  • Base: LiHMDS (1.0 M in THF) or NaOtBu (Sublimed grade)[1]

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Procedure
Step 1: Reactor Setup (Inert Atmosphere)
  • Glovebox (Recommended): Weigh reagents inside an argon-filled glovebox.[1]

  • Schlenk Line: If using a manifold, flame-dry the reaction vial and cycle Argon/Vacuum 3 times.

  • Self-Validating Checkpoint: Ensure the Pd G3 precatalyst is a pale yellow/off-white solid.[1] If it is dark brown or sticky, it has decomposed; discard.

Step 2: Reagent Charging[1]
  • Add BrettPhos Pd G3 (0.01 – 0.02 equiv, 1-2 mol%).[1]

  • Add Halopyridine (1.0 equiv).[1]

  • Add Amine (1.2 equiv).[1][3]

  • Add Solvent (Concentration: 0.1 – 0.2 M).[1]

  • Last Addition: Add Base (LiHMDS solution or solid NaOtBu, 1.2 – 1.4 equiv).[1]

Step 3: Reaction & Monitoring[3][4]
  • Seal vial with a PTFE-lined cap.[1][3]

  • Heat to 80–100 °C for 1–4 hours.

  • Visual Checkpoint: The reaction mixture should turn from pale yellow to a dark amber/brown solution within 10 minutes of heating. If the solution turns black and precipitates Pd black immediately, the catalyst has died (likely O₂ leak).

Step 4: Workup[1]
  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite to remove Pd residues.

  • Concentrate and purify via flash chromatography (DCM/MeOH gradients are typical for polar aminopyridines).[1]

Troubleshooting & Optimization Workflow

When yields are low, follow this logic tree to identify the bottleneck.

OptimizationTree Start Low Yield / No Conversion Check1 Is Starting Material Consumed? Start->Check1 NoConv No: SM Remains Check1->NoConv No YesConv Yes: SM Gone Check1->YesConv Yes Sol1 Cat. Poisoning? Switch to G3 Precat or Increase Temp NoConv->Sol1 Sol2 Ox. Addition Issue? Switch Cl -> Br or use tBuXPhos NoConv->Sol2 Check2 Protodehalogenation (Ar-H formed)? YesConv->Check2 ProtoYes Yes: Ar-H found Check2->ProtoYes Yes ProtoNo No: Complex Mixture Check2->ProtoNo No Sol3 Solvent H-Source? Switch Dioxane -> Toluene Dry Solvents ProtoYes->Sol3 Sol4 Base Decomposition? Switch NaOtBu -> Cs2CO3 or K3PO4 ProtoNo->Sol4

Caption: Decision tree for troubleshooting. Green path indicates successful consumption of SM, leading to side-product analysis. Red path indicates catalyst failure.[1]

References

  • BrettPhos Pd G3 Precatalyst Overview. Sigma-Aldrich.[1]Link[1]

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science (PMC).Link[1]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society (PMC).Link[1]

  • Optimization of Buchwald-Hartwig amination conditions. BenchChem.Link

  • Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly efficient, chemoselective, and scalable microwave-assisted protocol for the synthesis of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol via Nucleophilic Aromatic Substitution (SNAr).

Introduction & Mechanistic Rationale

Substituted 2-aminopyridines are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors and GPCR ligands. The synthesis of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol requires the coupling of a halopyridine with 2-aminobutan-1-ol. While traditional thermal SNAr reactions often require harsh conditions, prolonged heating (12–24 hours), and transition-metal catalysts, microwave-assisted organic synthesis (MAOS) offers a greener, high-yielding alternative[1].

Mechanistic Causality & Chemoselectivity: The reaction proceeds via an SNAr mechanism. We specifically select 5-bromo-2-fluoropyridine over 2,5-dibromopyridine as the electrophile. The highly electronegative fluorine atom strongly polarizes the C2 carbon, significantly lowering the activation energy for the rate-determining nucleophilic attack. This facilitates the rapid formation of the stabilized Meisenheimer complex.

Chemoselectivity is achieved intrinsically: the primary aliphatic amine of 2-aminobutan-1-ol is vastly more nucleophilic than its primary hydroxyl group. By utilizing a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), we prevent alkoxide formation, completely suppressing competitive O-arylation.

The Microwave Advantage: Ethanol is utilized as the solvent because of its excellent microwave-absorbing properties (high loss tangent, tan δ = 0.941) and its environmentally benign profile[1]. Dielectric heating selectively superheats the polar solvent and the transition state, accelerating the reaction from hours to mere minutes while minimizing thermal degradation[2].

Experimental Design & Parameter Optimization

To establish a self-validating and robust protocol, reaction parameters were systematically optimized. The data below demonstrates the causality behind our final protocol choices.

Table 1: Optimization of SNAr Conditions

EntryElectrophileSolventBaseTemp (°C)Time (min)Yield (%)
12,5-DibromopyridineEtOHDIPEA1204542
25-Bromo-2-chloropyridineEtOHDIPEA1203068
35-Bromo-2-fluoropyridineNMPK2CO31501581
4 5-Bromo-2-fluoropyridine EtOH DIPEA 120 15 96

Insight: Entry 4 provides the optimal balance. The use of the 2-fluoro derivative maximizes electrophilicity, while ethanol provides superior solubility and microwave coupling compared to solvent-free or NMP-based conditions[2].

Experimental Workflow

MW_Workflow A 1. Reagent Preparation 5-Bromo-2-fluoropyridine + 2-Aminobutan-1-ol + DIPEA in EtOH B 2. Microwave Irradiation 120°C, 15 min, 200W Sealed 10 mL Vessel A->B Purge with N2, Seal C 3. Reaction Monitoring UPLC-MS & TLC (Hex:EtOAc 1:1) B->C Cool to 25°C C->B <95% Conversion (Resubmit for 5 min) D 4. Aqueous Workup Concentration -> EtOAc Extraction Brine Wash (Removes Salts/EtOH) C->D >95% Conversion E 5. Purification Flash Chromatography (Silica, Isocratic to Gradient) D->E Dry over Na2SO4 F 6. Analytical Validation NMR, HRMS (Purity >98%) E->F Pool pure fractions

Figure 1: Experimental workflow for the microwave-assisted SNAr synthesis.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure experimental integrity.

Phase 1: Preparation
  • Equip a 10 mL heavy-walled microwave reaction vial with a magnetic stir bar.

  • Add 5-bromo-2-fluoropyridine (176.0 mg, 1.0 mmol, 1.0 equiv).

  • Add 2-aminobutan-1-ol (107.0 mg, 1.2 mmol, 1.2 equiv). Note: The slight excess ensures complete consumption of the halopyridine.

  • Add DIPEA (348 µL, 2.0 mmol, 2.0 equiv) followed by absolute Ethanol (3.0 mL).

  • Purge the vial with nitrogen gas for 30 seconds to displace oxygen, then seal securely with a Teflon-lined crimp cap.

Phase 2: Microwave Irradiation
  • Place the vial into a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Set the parameters: Temperature: 120 °C | Time: 15 minutes | Max Power: 200 W | Pressure Limit: 15 bar.

  • Initiate the reaction. The system should reach 120 °C within 1–2 minutes.

  • Allow the vial to cool to room temperature (typically via compressed air cooling) before uncrimping.

Phase 3: Validation & Workup
  • TLC Check: Spot the crude mixture against the starting halopyridine on a silica gel plate (Eluent: Hexanes/EtOAc 1:1). The starting material (Rf ~0.8) should be absent, replaced by a new UV-active spot (Rf ~0.35). If conversion is incomplete, resubmit the sealed vial for an additional 5 minutes.

  • Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL) to remove DIPEA hydrofluoride salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Phase 4: Purification
  • Load the crude oil onto a silica gel column.

  • Elute using a gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

  • Collect the fractions containing the product (Rf ~0.35 in 1:1 Hex/EtOAc), pool, and evaporate to yield the pure product as a pale yellow solid/thick oil.

Analytical Validation

To ensure trustworthiness, the synthesized 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol must be validated against the following expected spectral data[3]:

  • HRMS (ESI-TOF): m/z calculated for C9H14BrN2O [M+H]+ 245.0289; found 245.0294.

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 2.4 Hz, 1H, Py-H6), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Py-H4), 6.35 (d, J = 8.8 Hz, 1H, Py-H3), 4.85 (br d, J = 7.0 Hz, 1H, NH), 3.85 (m, 1H, CH-N), 3.70 (dd, J = 11.0, 3.5 Hz, 1H, CH2-O), 3.55 (dd, J = 11.0, 6.5 Hz, 1H, CH2-O), 2.80 (br s, 1H, OH), 1.65 (m, 1H, CH2-C), 1.50 (m, 1H, CH2-C), 0.98 (t, J = 7.5 Hz, 3H, CH3).

  • 13C NMR (100 MHz, CDCl3): δ 157.2, 148.5, 139.8, 110.1, 107.5, 64.2, 55.4, 24.8, 10.5.

References

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines, Taylor & Francis. Available Here.
  • Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine)
  • Microwave-Assisted One-Pot Telescoped Synthesis of Heterocycles

Sources

Advanced Metal Coordination Protocols Using 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The rational design of transition metal complexes relies heavily on the selection of versatile, multifunctional ligands. 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a highly specialized chiral amino alcohol derivative that acts as a robust bidentate (N,O) or tridentate (N,N,O) ligand. By bridging the gap between precision asymmetric catalysis and advanced materials science, this ligand offers a unique combination of steric encumbrance, electronic tunability, and orthogonal reactivity. This guide details the mechanistic rationale, standardized coordination protocols, and post-synthetic modification (PSM) strategies for deploying this ligand in advanced chemical workflows.

Structural Logic & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why a specific ligand architecture is chosen before executing a protocol. The utility of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is driven by three distinct structural features:

  • Chiral Butan-1-ol Backbone (Steric Encumbrance): Unlike its simpler ethanolamine or propanolamine analogues, the butan-1-ol backbone introduces a bulky ethyl group at the chiral center. Upon metal coordination, this steric bulk deepens the chiral pocket, which is a fundamental requirement for enforcing high enantiomeric excess (ee) in asymmetric transformations .

  • Pyridine & Amine Nitrogen (Thermodynamic Stability): The heterocyclic nitrogen and the secondary amine provide strong σ-donation, yielding robust, thermodynamically stable mononuclear complexes that resist degradation under harsh catalytic conditions .

Logic STRUCT Ligand Structure 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol FEAT1 5-Bromo Substituent STRUCT->FEAT1 FEAT2 Pyridine & Amine Nitrogen STRUCT->FEAT2 FEAT3 Chiral Butan-1-ol Backbone STRUCT->FEAT3 FUNC1 Inductive Electron Withdrawal & Cross-Coupling Handle FEAT1->FUNC1 FUNC2 Strong σ-Donation & Metal Chelation FEAT2->FUNC2 FUNC3 Steric Encumbrance & Enantioselectivity FEAT3->FUNC3

Fig 1: Logical relationship between the ligand's structural features and its chemical functions.

Comparative Quantitative Data

To justify the selection of the butanol derivative over its structural homologues, the following table summarizes the comparative advantages of 2-aminopyridine-derived ligands in metal coordination .

Ligand DerivativeAliphatic BackboneSteric Bulk (Chiral Pocket)Metal Lewis AcidityTypical Enantiomeric Excess (ee%)Primary Application Focus
2-[(5-Bromopyridin-2-yl)amino]ethanolUnsubstituted (Achiral)LowHighN/AGeneral Catalysis / MOF Linkers
2-[(5-Bromopyridin-2-yl)amino]propan-1-olMethyl SubstitutedModerateHigh75 - 85%Asymmetric Transfer Hydrogenation
2-[(5-Bromopyridin-2-yl)amino]butan-1-ol Ethyl Substituted High High >92% Precision Asymmetric Catalysis

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of a Palladium(II) complex and its subsequent post-synthetic modification. Every step is designed with explicit causality and built-in quality control (QC) to ensure a self-validating system.

Protocol A: Synthesis of the Mononuclear [Pd(L)Cl] Complex

Objective: Form a stable, mononuclear N,N,O-chelate complex without triggering metal reduction or polymeric kinetic trapping.

Causality & Experimental Choices:

  • Solvent Selection (MeOH/H₂O): A 1:1 mixture is utilized. Methanol ensures the complete dissolution of the hydrophobic ligand, while water stabilizes the Na₂PdCl₄ precursor, preventing premature precipitation.

  • Base Selection (NaOAc): Sodium acetate is chosen over stronger bases (e.g., NaOH). It is basic enough to deprotonate the ligand's hydroxyl group (facilitating O-coordination) but mild enough to prevent the reduction of Pd(II) to Pd(0) black.

  • Addition Rate: Dropwise addition of the metal precursor is critical. Rapid addition leads to kinetic trapping and the formation of insoluble polymeric species. Slow addition favors the thermodynamically stable mononuclear complex.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol in 10 mL of anhydrous methanol in a 50 mL round-bottom flask.

  • Deprotonation: Add 1.1 mmol of anhydrous sodium acetate to the solution. Stir for 15 minutes at room temperature to initiate hydroxyl deprotonation.

  • Precursor Preparation: In a separate vial, dissolve 1.0 mmol of Na₂PdCl₄ in 10 mL of deionized water.

  • Coordination: Add the aqueous Pd solution dropwise to the ligand solution over 30 minutes under vigorous stirring.

  • Maturation: Maintain stirring at room temperature for 4 hours. A yellow precipitate will gradually form.

  • Isolation: Filter the precipitate via vacuum filtration, wash sequentially with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL), and dry under vacuum.

Self-Validation (QC): To validate successful coordination, conduct ¹H NMR spectroscopy. The disappearance of the broad hydroxyl proton signal (~5.0 ppm) and the downfield shift of the pyridine protons confirm successful N,O-chelation. Furthermore, ESI-MS must display the molecular ion peak for[M-Cl]⁺, confirming the mononuclear nature of the complex.

Protocol B: Post-Synthetic Modification via Suzuki-Miyaura Coupling

Objective: Functionalize the 5-bromo position of the coordinated complex to append functional tags (e.g., fluorophores or solubility enhancers) without disrupting the primary coordination sphere.

Causality & Experimental Choices:

  • Catalyst Choice (Pd(PPh₃)₄): The bulky triphenylphosphine ligands on the Pd(0) catalyst prevent it from interfering with the existing Pd(II) center of the complex, ensuring highly selective oxidative addition exclusively at the C-Br bond.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 0.5 mmol of the [Pd(L)Cl] complex, 0.6 mmol of phenylboronic acid, and 1.5 mmol of K₂CO₃.

  • Catalyst Addition: Add 5 mol% Pd(PPh₃)₄ inside a nitrogen-filled glovebox to prevent catalyst oxidation.

  • Solvent Injection: Inject 10 mL of degassed Toluene/H₂O (4:1 v/v) mixture. The biphasic system ensures the solubility of both the inorganic base and the organic substrates.

  • Reaction: Heat the mixture to 80°C for 12 hours under a continuous nitrogen atmosphere.

  • Purification: Cool to room temperature, extract the organic layer with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to isolate the functionalized complex.

Self-Validation (QC): Monitor the cross-coupling via TLC (Hexane:EtOAc). The starting complex will appear as a distinct spot; successful coupling is indicated by the emergence of a new, more non-polar spot. Mass spectrometry (ESI-MS) serves as the definitive validation: confirm the loss of the characteristic C-Br isotopic signature (1:1 ratio of M/M+2) and the appearance of the mass corresponding to the newly appended aryl group.

Workflow LIG Ligand Design 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol RXN Coordination Reaction (MeOH/H2O, NaOAc, 4h RT) LIG->RXN MET Metal Precursor (e.g., Na2PdCl4) MET->RXN COM Mononuclear Complex [Pd(L)Cl] RXN->COM Deprotonation & Chelation PSM Post-Synthetic Modification (Suzuki Coupling at C-Br) COM->PSM Orthogonal Reactivity APP Downstream Applications (Asymmetric Catalysis / MOFs) COM->APP Direct Use PSM->APP Tuned Electronic Properties

Fig 2: Workflow for coordination and post-synthetic modification of the bromopyridine ligand.

References

  • AA Blocks. "Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform." AA Blocks, [Link]

  • Neliti. "Synthesis and Studying Biological Activity of Transition Metal Complexes with New Azo-Schiff Ligand." Neliti,[Link]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for carbon-carbon bond formation in pharmaceutical development and materials science[1]. However, the application of this chemistry to 5-bromopyridine derivatives presents unique mechanistic challenges that frequently result in stalled reactions, low yields, or complex impurity profiles. As a Senior Application Scientist, I have designed this protocol guide to deconstruct the causality behind these challenges. By strategically manipulating the catalyst, ligand, base, and solvent system, researchers can establish a highly efficient, self-validating workflow for the arylation of deactivated heterocyclic scaffolds.

Mechanistic Rationale & Substrate Challenges

The coupling of 5-bromopyridines is fundamentally different from standard aryl bromides due to the electronic and steric nature of the pyridine ring:

  • Catalyst Poisoning via N-Coordination: The lone pair of electrons on the pyridine nitrogen can act as a competitive ligand. Instead of undergoing the desired oxidative addition, the palladium catalyst can coordinate to the pyridine nitrogen, forming a stable, catalytically inactive complex[2].

  • Electronic Deactivation: While the 2- and 4-positions of pyridine are highly electron-deficient, the 3- and 5-positions are relatively less activated. This subtle electronic difference slows down the oxidative addition of Pd(0) into the C-Br bond compared to standard electron-poor arenes.

  • Ligand-Derived Impurities: When pushing the reaction conditions (higher temperatures or prolonged times) to overcome the slow oxidative addition, standard phosphine ligands (like PPh3) can undergo aryl exchange, leading to the formation of phenylated pyridine byproducts[3].

To circumvent these issues, the catalytic cycle must be tightly controlled using sterically demanding ligands that shield the palladium center from nitrogen coordination while accelerating the transmetalation and reductive elimination steps.

MechanisticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (5-Bromopyridine) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Competing Pathway TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Caption: Catalytic cycle of 5-bromopyridine Suzuki coupling showing the N-coordination poisoning risk.

Optimization of Reaction Parameters

The success of the Suzuki-Miyaura coupling relies on the synergistic interaction of the catalyst, base, and solvent.

Catalyst and Ligand Selection

Using standard monodentate phosphine ligands (e.g., Pd(PPh3)4) often results in incomplete conversion due to N-coordination.

  • Bidentate Ligands: Catalysts like Pd(dppf)Cl₂ utilize a bidentate ligand that creates a sterically demanding "pocket" around the Pd center, effectively blocking the pyridine nitrogen from coordinating[3].

  • Buchwald Precatalysts: For highly deactivated or sterically hindered 5-bromopyridines, bulky dialkylbiaryl phosphine ligands (e.g., XPhos Pd G2) are superior. The bulky ligand accelerates both oxidative addition and reductive elimination, allowing for lower catalyst loadings (1-2 mol%)[2].

Base and Solvent Causality

The transmetalation step requires the quaternization of the boron atom to increase its nucleophilicity[1].

  • Base: While K₂CO₃ is standard, Cs₂CO₃ is highly recommended for pyridine derivatives. The larger cesium cation enhances the solubility of the carbonate species in the organic phase, accelerating transmetalation and suppressing the formation of ligand-derived phenylated impurities[3].

  • Solvent: A biphasic or mixed solvent system (e.g., 1,4-Dioxane/H₂O or DMF/H₂O) is critical[4]. The organic phase dissolves the substrates, while the aqueous phase dissolves the inorganic base, facilitating the formation of the reactive boronate complex at the solvent interface.

Quantitative Data: Comparison of Catalytic Systems
Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh3)4 (5 mol%)Na₂CO₃Toluene/H₂O9040-50Monodentate PPh3 allows competitive N-coordination; incomplete conversion.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9075-85Bidentate ligand sterically shields Pd; good conversion but requires higher loading.
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃Toluene/H₂O9085-90Cs⁺ enhances base solubility; suppresses phenylated impurities from ligands[3].
XPhos Pd G2 (2 mol%)K₃PO₄THF/H₂O80>95Bulky ligand accelerates reductive elimination; highly efficient even at low loading[2].

Experimental Workflows & Protocols

ExpWorkflow Prep 1. Reagent Prep (Degassing) Mix 2. Assembly (Ar-Br, B(OH)2, Pd) Prep->Mix Heat 3. Thermal Activation (80-90°C, N2) Mix->Heat Workup 4. Aqueous Workup (Extraction) Heat->Workup Purify 5. Purification (Chromatography) Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol A: Standard Bidentate System (Pd(dppf)Cl₂)

Best for general screening, scale-up, and cost-efficiency.

  • Reagent Preparation (Critical Step): Prepare a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the mixture by sparging with N₂ gas for 15 minutes. Causality: Pd(0) active species are highly susceptible to oxidation by dissolved O₂, which irreversibly forms inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine (1.0 equiv), the aryl boronic acid (1.2 equiv), Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with N₂ (3 cycles). Add the degassed solvent mixture via syringe (approx. 5 mL per mmol of substrate).

  • Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Performance Buchwald System (XPhos Pd G2)

Best for sterically hindered, highly deactivated, or complex 5-bromopyridines.

  • Assembly: In a N₂-filled glovebox or using standard Schlenk techniques, charge a vial with 5-bromopyridine (1.0 equiv), aryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Solvent Addition: Add degassed THF/H₂O (10:1 v/v, 4 mL/mmol). Causality: The highly active Buchwald precatalyst requires a slightly more polar organic medium to maintain homogeneity during the rapid catalytic turnover.

  • Thermal Activation: Seal the vial and heat to 80 °C for 2 hours.

  • Workup & Purification: Follow the same workup and purification steps as Protocol A.

In-Process Controls & Self-Validating System

To ensure the trustworthiness of the protocol, the reaction must be treated as a self-validating system where physical and analytical cues dictate the next steps:

  • Visual Validation: Upon reaching the target temperature, the reaction should transition from a pale suspension to a deep red/brown homogeneous solution. Failure Mode: The premature appearance of a black precipitate (palladium black) indicates catalyst death. This is almost always caused by oxygen ingress or poor ligand coordination. If observed, halt the reaction, re-degas solvents, and restart.

  • Analytical Validation (LC-MS/TLC): Monitor the reaction at the 2-hour mark.

    • Observation A: Presence of dehalogenated pyridine (protodehalogenation). Causality: Indicates excess moisture or overly basic conditions.

    • Observation B: Presence of homocoupled boronic acid (biaryl formation). Causality: Indicates that the oxidative addition step is too slow, allowing the boronic acid to undergo oxidative homocoupling. Resolution: Switch to the highly active XPhos Pd G2 catalyst (Protocol B).

References

[2] Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". nih.gov.[Link]

[4] Gürbüz, N., et al. "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System". mdpi.com.[Link]

[1] Organic Chemistry Portal. "Suzuki Coupling". organic-chemistry.org.[Link]

[3] Author(s) unlisted. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands". jst.go.jp.[Link]

Sources

Protecting group strategies for the hydroxyl group in aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Hydroxyl Protection in 4-Aminobutan-1-ol: Chemoselectivity and Orthogonality Content Type: Application Note & Detailed Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Development Researchers

Executive Summary & Strategic Rationale

Protecting the hydroxyl group of 4-aminobutan-1-ol (CAS: 13325-10-5) presents a classic chemoselectivity challenge: the primary amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is significantly more nucleophilic than the primary alcohol (

). In drug discovery—particularly in the synthesis of PROTAC linkers or antibody-drug conjugates (ADCs)—this molecule often serves as a critical spacer.

Attempting to protect the hydroxyl group without addressing the amine typically results in


-protection or non-selective mixtures. Therefore, successful strategies fall into two distinct categories:
  • Sequential Orthogonal Protection: Passivating the amine (e.g., Boc, Cbz) prior to hydroxyl protection.

  • Direct Chemoselective Protection: Utilizing steric differentiation or enzymatic catalysis to target the hydroxyl group in the presence of the free amine.

This guide details three industry-validated protocols ranging from robust silylation to green enzymatic acylation.[1]

Decision Framework: Selecting the Right Strategy

Before beginning wet chemistry, select the protocol based on your downstream synthetic requirements.

ProtectionStrategy Start Start: 4-Aminobutan-1-ol Q1 Is the Amine already protected? Start->Q1 Q2 Required O-PG Stability? Q1->Q2 Yes (or willing to protect) RouteB Protocol B: Enzymatic Acylation (Lipase CAL-B) Q1->RouteB No (Must keep NH2 free) RouteA Protocol A: Sequential Silylation (N-Boc / O-TBS) Q2->RouteA Base Stable / Acid Labile (Standard Linkers) RouteC Protocol C: Steric Tritylation (Tr-Cl) Q2->RouteC Orthogonal to Silyl (Nucleotide Chem)

Figure 1: Decision tree for selecting the appropriate hydroxyl protection strategy based on substrate status and downstream stability needs.

Protocol A: The "Gold Standard" Orthogonal Route (Silylation)

Objective: Create a robust, base-stable intermediate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Boc-

-TBS) suitable for Grignard or alkylation reactions.

Mechanism: This route employs a "Cap-and-Tag" approach.[1] The amine is first "capped" with a Boc group (acid-labile).[1][2] The hydroxyl is then "tagged" with a tert-butyldimethylsilyl (TBS/TBDMS) group.[1] The bulky tert-butyl group on the silicon atom prevents


 silyl migration and provides stability against basic hydrolysis.[3]
Step 1: Enabling Step ( -Protection)

Note: If your starting material is already ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-protected, skip to Step 2.
  • Reagents: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.1 equiv), 
    
    
    
    (1.2 equiv), DCM.
  • Key Insight: No DMAP is needed; the primary amine is sufficiently nucleophilic.[1]

Step 2: -Silylation Protocol
  • Reagents: TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (anhydrous).[1]

  • Reaction Time: 12–16 hours.[1]

Detailed Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add 
    
    
    
    -Boc-4-aminobutan-1-ol (1.0 equiv) and dissolve in anhydrous DMF (
    
    
    concentration).
  • Activation: Add Imidazole (2.5 equiv).[1][4]

    • Why? Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -silyl-imidazolium intermediate.
      
  • Addition: Add TBDMS-Cl (1.2 equiv) portion-wise at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Reaction: Allow to warm to RT and stir overnight. Monitor by TLC (stain with Ninhydrin for amine, PMA for alcohol).[1]

  • Workup (Critical): Dilute with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (not DCM, to avoid emulsion with DMF). Wash 
    
    
    
    with water to remove DMF, then
    
    
    with brine.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Stability Profile:

Condition Stability Notes

| Basic (NaOH, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) | High | Stable to saponification conditions. |
| Nucleophiles (R-Li, Grignard) | High | Excellent for linker elongation.[1] |
| Acid (HCl, TFA) | Low | Cleaves simultaneously with Boc (use TBDPS for acid stability).[1] |
| Fluoride (TBAF) | Labile | Specific cleavage method.[1][5] |

Protocol B: The "Green" Direct Route (Enzymatic Acylation)

Objective: Selectively acylate the hydroxyl group without protecting the amine first.

Mechanism: Chemical acylation (e.g., Acetyl chloride) favors the amine (Amide formation). However, Lipase B from Candida antarctica (CAL-B) creates a chiral pocket that recognizes the hydroxyl group and facilitates esterification while sterically excluding the amine from the active site in non-aqueous media.

Protocol:

  • Reagents: Vinyl Acetate (Acyl donor & Solvent), CAL-B (immobilized, e.g., Novozym 435).

  • Key Insight: Use an irreversible acyl donor (Vinyl Acetate).[1] The byproduct is acetaldehyde (tautomerized from vinyl alcohol), which evaporates, driving the equilibrium forward.

Detailed Procedure:

  • Setup: In a flask, suspend 4-aminobutan-1-ol (10 mmol) in Vinyl Acetate (10 mL).

  • Catalyst Addition: Add CAL-B beads (

    
     substrate).
    
  • Incubation: Shake at

    
     (orbital shaker preferred) for 24 hours.
    
  • Monitoring: Monitor by GC or NMR. The amine peak will remain distinct, while the

    
    -methylene protons of the alcohol will shift downfield (
    
    
    
    ).
  • Workup: Filter off the enzyme beads (the beads can often be reused). Concentrate the filtrate in vacuo.

  • Result: 4-aminobutyl acetate (free amine, protected alcohol).[1]

Advantages:

  • Eliminates two synthetic steps (Protection/Deprotection of amine).[1][2]

  • Mild conditions (pH neutral).[1]

Protocol C: The Steric Route (Tritylation)

Objective: Protect the primary alcohol with a group orthogonal to silyl ethers and esters, often used in nucleotide linker synthesis.

Mechanism: The Trityl (Triphenylmethyl, Tr) group is massive.[6] While amines can be tritylated, the reaction at the oxygen is often kinetically favored under specific conditions due to the reversibility of


-tritylation and the thermodynamic stability of the ether. However, for high purity, 

-protection is still recommended. If attempting direct

-tritylation, use the Ionic Liquid method to enhance selectivity.

Protocol (Standard Pyridine Method):

  • Reagents: Trityl Chloride (Tr-Cl, 1.1 equiv), Pyridine (Solvent/Base), DMAP (catalytic).[1]

  • Procedure: Dissolve substrate in Pyridine. Add DMAP (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Add Tr-Cl slowly at RT. Stir 12h.
    
  • Quench: Add Methanol to consume excess Tr-Cl.

  • Note: If the amine is free, you will get some ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -tritylation. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    -Tr group is extremely acid-labile (cleaves with weak acetic acid), whereas
    
    
    -Tr requires stronger acid (TFA/DCM). This allows for a "kinetic separation" during workup, but Protocol A is cleaner.

Orthogonal Deprotection Logic

When designing the synthesis, ensure your deprotection triggers do not clash.

Deprotection Substrate Fully Protected Linker (N-Boc / O-TBS) Path1 Path 1: Expose Alcohol (Keep Amine Protected) Substrate->Path1 Path2 Path 2: Expose Amine (Keep Alcohol Protected) Substrate->Path2 Reagent1 Reagent: TBAF (1M in THF) or NH4F/MeOH Path1->Reagent1 Reagent2 Reagent: TFA (20% in DCM) or 4M HCl/Dioxane Path2->Reagent2 Result1 Product: N-Boc-4-aminobutan-1-ol Reagent1->Result1 Result2 Product: 4-aminobutyl-TBS ether (Ammonium salt) Reagent2->Result2

Figure 2: Orthogonal deprotection pathways for the N-Boc/O-TBS system.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (The definitive guide for stability data). [1]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4][5][7] Journal of the American Chemical Society, 94(17), 6190–6191. (The original TBDMS protocol).[1] [1]

  • Gotor, V. (1999).[1] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[1] Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.[1] (Enzymatic chemoselectivity).[1]

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102.[1]

  • Crouch, R. D. (2013).[1] Selective monoprotection of diols, amines, and amino alcohols. Tetrahedron, 69(11), 2383-2417.[1] [1]

Sources

Scalable preparation methods for 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Abstract This application note details a robust, metal-free protocol for the kilogram-scale synthesis of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol, a critical pharmacophore in the development of P2X3 antagonists and S1P1 modulators. The method utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromopyridine with 2-aminobutan-1-ol. Unlike palladium-catalyzed Buchwald-Hartwig aminations, this process eliminates the risk of heavy metal contamination and ligand costs, delivering the target API intermediate with >98% purity and >85% isolated yield.

Introduction & Strategic Route Selection

The synthesis of 2-aminopyridine derivatives functionalized with chiral or achiral amino alcohols is a recurring challenge in medicinal chemistry. For the target molecule, 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol , two primary retrosynthetic disconnections exist:

  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): Reaction between 2-amino-5-bromopyridine and a halobutanol derivative.

    • Drawbacks: Requires expensive Pd catalysts, phosphine ligands, and rigorous O2 exclusion. The 5-bromo position is also susceptible to oxidative addition, leading to polymerization or bis-coupling.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction between 2,5-dibromopyridine and 2-aminobutan-1-ol.

    • Advantages: The 2-position of the pyridine ring is significantly more electrophilic than the 5-position due to the inductive effect of the ring nitrogen. This electronic bias allows for high regioselectivity under thermal conditions without a catalyst.

Selected Route: We prioritize the SNAr pathway using 2,5-dibromopyridine. This route leverages the inherent reactivity difference between the C2 and C5 halogens, ensuring the bromine at C5 remains intact for downstream API derivatization (e.g., Suzuki couplings).

Reaction Scheme:

ReactionScheme SM1 2,5-Dibromopyridine (Electrophile) Product 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol (Target) SM1->Product + SM2, K2CO3 DMSO, 110°C SM2 2-Aminobutan-1-ol (Nucleophile) SM2->Product Byproduct HBr (Neutralized by Base) Product->Byproduct

Figure 1: Reaction scheme illustrating the regioselective SNAr displacement of the C2-bromide.

Process Safety & Critical Parameters

Before scaling, the following hazards and parameters must be controlled:

ParameterSpecificationRationale
Thermal Hazard Exothermic onset at ~100°CSNAr reactions are exothermic. Controlled dosing of the amine or stepwise heating prevents thermal runaway.
Regioselectivity T < 130°CTemperatures >140°C may induce minor substitution at the C5 position or bis-substitution.
Solvent Choice DMSO or NMPHigh dielectric constant stabilizes the Meisenheimer intermediate, accelerating the reaction rate significantly compared to toluene or IPA.
Stoichiometry 1.0 : 1.2 (Pyridine : Amine)Slight excess of amine ensures complete consumption of the limiting reagent (2,5-dibromopyridine), simplifying purification.

Detailed Experimental Protocol (Scalable)

Scale: 1.0 kg Input (2,5-Dibromopyridine) Expected Output: ~1.25 kg Product (85-90% Yield)

Step 3.1: Reaction Setup
  • Equipment: 10 L Glass-lined reactor equipped with a mechanical stirrer (anchor type), reflux condenser, temperature probe, and nitrogen inlet.

  • Charging:

    • Charge DMSO (4.0 L, 4 vol) to the reactor.

    • Add 2,5-Dibromopyridine (1.0 kg, 4.22 mol) with stirring. Ensure complete dissolution.

    • Add Potassium Carbonate (K2CO3) (875 g, 6.33 mol, 1.5 eq). Note: Use milled/powdered K2CO3 to maximize surface area.

  • Amine Addition:

    • Add 2-Aminobutan-1-ol (451 g, 5.06 mol, 1.2 eq) slowly over 30 minutes.

    • Observation: A mild exotherm (5-10°C rise) may be observed.

Step 3.2: Reaction & IPC (In-Process Control)
  • Heating: Heat the mixture to 110°C ± 5°C .

    • Ramp Rate: 1°C/min to prevent hot spots.

  • Monitoring: Maintain temperature for 8–12 hours.

  • IPC Criteria: Sample 50 µL, quench in MeCN/Water. Analyze by HPLC.

    • Pass Criteria: 2,5-Dibromopyridine < 1.0% area.

    • Common Issue: If reaction stalls, add 0.1 eq of fresh amine and continue heating.

Step 3.3: Workup & Isolation (Precipitation Method)
  • Cooling: Cool the reaction mass to 20–25°C .

  • Quenching: Slowly add Deionized Water (10 L, 10 vol) over 60 minutes.

    • Critical: Add water slowly to control the precipitation rate. Rapid addition traps impurities in the crystal lattice.

  • Aging: Stir the resulting slurry at 20°C for 2 hours to maximize yield.

  • Filtration: Filter the solids using a centrifuge or Nutsche filter.

  • Washing: Wash the wet cake with Water (2 x 2 L) to remove residual DMSO and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours until Loss on Drying (LOD) < 0.5%.

Step 3.4: Purification (Optional Recrystallization)

Note: The precipitation method typically yields >98% purity. If higher purity is required for GMP steps:

  • Dissolve the crude solid in Ethyl Acetate (3 vol) at reflux (77°C).

  • Add n-Heptane (3 vol) slowly at reflux.

  • Cool slowly to 0°C. Filter the white crystalline solid.

Analytical Specifications

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Times (Approx):

    • 2-Aminobutan-1-ol: ~1.5 min (Void)

    • Product: ~8.2 min

    • 2,5-Dibromopyridine: ~11.5 min

NMR Characterization (DMSO-d6):

  • 1H NMR (400 MHz): δ 8.05 (d, J=2.4 Hz, 1H, H-6 Pyridine), 7.55 (dd, J=8.8, 2.4 Hz, 1H, H-4 Pyridine), 6.65 (d, J=8.8 Hz, 1H, H-3 Pyridine), 6.45 (d, J=7.2 Hz, 1H, NH), 4.65 (t, 1H, OH), 3.85 (m, 1H, CH-N), 3.40 (m, 2H, CH2-O), 1.60-1.40 (m, 2H, CH2-Et), 0.88 (t, 3H, CH3).

Process Workflow Diagram

Workflow Start Start: Raw Materials 2,5-Dibromopyridine 2-Aminobutan-1-ol Reaction S_NAr Reaction Solvent: DMSO Base: K2CO3 Temp: 110°C, 12h Start->Reaction IPC IPC Check (HPLC) Target: SM < 1.0% Reaction->IPC IPC->Reaction Fail (Continue Heating) Quench Quench & Crystallization Add Water (10 vol) Precipitate Product IPC->Quench Pass Filtration Filtration & Wash Remove DMSO/Salts Quench->Filtration Drying Drying 45°C, Vacuum Filtration->Drying Final Final Product White Solid >98% Purity Drying->Final

Figure 2: Step-by-step process workflow for the isolation of the target amino-alcohol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<90%) Wet DMSO or old K2CO3.Water inhibits SNAr by solvating the nucleophile. Ensure reagents are dry. Increase temperature to 120°C.
Bis-substitution Impurity Temperature too high (>130°C) or huge excess of amine.Strictly control temperature. Do not exceed 1.5 eq of amine.
Oiling out during Quench Water addition too fast or temperature too high.Add water slowly. Seed the mixture with pure product crystals at the onset of turbidity.
Color Issues (Dark Product) Oxidation of amine or pyridine.Sparge solvents with Nitrogen. Perform reaction under inert atmosphere.

References

  • Sonavane, S. et al. (2021).[1][2] A convenient and scalable method for preparation of 2,5-dibromopyridine.[1] Heterocyclic Letters, 11(3), 447-452.[1]

  • BenchChem. (2025).[3] A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine.

  • Medicines for All Institute. (2019). Process Development Report: Synthesis of (R)-3-aminobutan-1-ol. VCU.

  • Sigma-Aldrich. 5-Bromo-2-chloropyridine Product Sheet.

Sources

Application Note: High-Yield Reductive Amination Using 2-Amino-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-1-butanol (CAS: 96-20-8) is a versatile primary amino alcohol widely utilized as a chiral and achiral building block in pharmaceutical synthesis and materials science (1)[1]. The conversion of this primary amine into a functionalized secondary amine via reductive amination is a foundational transformation in drug development workflows (2)[2].

While traditional reductants like sodium cyanoborohydride (NaBH₃CN) are effective, they pose significant toxicity risks due to the potential generation of hydrogen cyanide gas. Therefore, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The causality behind this selection lies in its molecular structure: the electron-withdrawing acetoxy ligands dampen the nucleophilicity of the borohydride core. This renders STAB exceptionally selective, allowing it to rapidly reduce the highly electrophilic transient iminium ion without prematurely reducing the unreacted aldehyde or ketone starting material (3)[3].

Workflow Visualization

G A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition B 2-Amino-1-butanol (Primary Amine) B->C D Iminium Ion (Electrophilic) C->D -H2O (AcOH Catalyst) E STAB Reduction [NaBH(OAc)3] D->E Hydride Transfer F Secondary Amine (Target Product) E->F Irreversible

Mechanistic pathway of reductive amination using 2-amino-1-butanol and STAB.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes mechanistic reasoning (causality) and specific quality control (QC) checkpoints to ensure experimental integrity.

Phase 1: Imine Pre-Formation

Causality: 2-Amino-1-butanol is an aliphatic primary amine. If STAB is introduced immediately with an unhindered aldehyde, competitive direct reduction of the aldehyde to an alcohol may occur. Pre-stirring ensures complete conversion to the hemiaminal/imine intermediate (4)[4].

  • Dissolve the target aldehyde or ketone (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration. Note: DCE is preferred over THF due to superior reaction kinetics for STAB reductions.

  • Add 2-amino-1-butanol (1.05 to 1.20 equiv).

  • (Optional but recommended for ketones): Add Glacial Acetic Acid (1.0 equiv) to catalyze the dehydration of the hemiaminal into the iminium ion.

  • Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 30–60 minutes.

Phase 2: Hydride Reduction

Causality: STAB is added portion-wise to control the mild exotherm associated with hydride transfer and to prevent the localized depletion of the reagent (5)[5]. 5. Add Sodium Triacetoxyborohydride (1.4 to 1.5 equiv) in three equal portions over 15 minutes. 6. Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours (6)[6]. 7. Self-Validation Checkpoint: Monitor reaction progress via TLC (e.g., 90:10 DCM:MeOH). The disappearance of the UV-active carbonyl spot and the appearance of a new, more polar spot that stains positive with Ninhydrin confirms successful amine formation.

Phase 3: Quench and Acid-Base Isolation

Causality: Unreacted STAB reacts with water to release hydrogen gas. A mildly basic quench safely decomposes the residual hydride and neutralizes any added acetic acid without generating excessive heat. 8. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir the biphasic mixture for 15 minutes. 9. Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). 10. Self-Validation Checkpoint (Acid-Base Extraction): To separate the product from neutral impurities, extract the combined organic layers with 1M HCl. The basic secondary amine will protonate and partition into the aqueous layer. Wash the aqueous layer with ethyl acetate (discard organic wash), then basify the aqueous layer to pH 10 using 2M NaOH, and re-extract the pure amine into fresh DCM. 11. Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified N-alkyl-2-amino-1-butanol derivative.

Quantitative Data & Reagent Stoichiometry

Table 1: Stoichiometric Guidelines for Reductive Amination with 2-Amino-1-butanol

Substrate Type2-Amino-1-butanol (equiv)Carbonyl (equiv)STAB (equiv)AcOH (equiv)Expected Time
Aliphatic Aldehyde 1.051.01.402 - 4 h
Aromatic Aldehyde 1.051.01.504 - 12 h
Aliphatic Ketone 1.201.01.5 - 2.01.012 - 24 h

Table 2: In-Process Quality Control (QC) Validation Matrix

Analytical TechniqueTarget ObservationMechanistic Implication
TLC (UV 254 nm) Disappearance of carbonyl spotComplete consumption of the electrophile.
TLC (Ninhydrin Stain) Appearance of a new polar, active spotConfirmation of secondary amine formation.
LC-MS m/z = [M+H]⁺ of target massVerification of product molecular weight.
Acid-Base Extraction Product partitions to acidic aqueous layerConfirms the basicity of the synthesized amine.

Troubleshooting & Optimization

  • Low Conversion / Sluggish Kinetics: If reacting 2-amino-1-butanol with a sterically hindered ketone, the iminium ion formation is the rate-limiting step. Add 1.0 equivalent of glacial acetic acid or activated 4Å molecular sieves to drive the dehydration step forward (3)[3].

  • Over-Alkylation (Tertiary Amine Formation): Because 2-amino-1-butanol is a primary amine, reaction with highly reactive unhindered aliphatic aldehydes can lead to dialkylation. To mitigate this, ensure the amine is in slight excess (1.05–1.10 equiv) and strictly adhere to Phase 1 (Imine Pre-Formation) before introducing the reducing agent.

  • Substrate Solubility Issues: While DCE is the optimal solvent, highly polar substrates may exhibit poor solubility. In such cases, anhydrous Tetrahydrofuran (THF) can be substituted, though reaction times may need to be extended by 20-30%.

References

  • [2] "Reductive amination." Wikipedia. 2

  • [6] "Organic Syntheses Procedure: Preparation of reductive amination product." Organic Syntheses. 6

  • [3] Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry / Scribd. 3

  • [5] "Oxindole Synthesis via Palladium-catalyzed CH Functionalization (Scale-up STAB usage)." Organic Syntheses. 5

  • [4] "Troubleshooting low conversion in the reductive amination." Benchchem. 4

  • [1] "Cas 96-20-8, 2-AMINO-1-BUTANOL Properties." LookChem. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in the Arylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for one of the more nuanced challenges in modern synthetic chemistry: the selective N- or O-arylation of amino alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of controlling regioselectivity in these critical bond-forming reactions. Here, we move beyond simple protocols to explore the underlying principles that govern this selectivity, offering detailed troubleshooting guides and frequently asked questions to empower you at the bench.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here we address the most common initial queries and stumbling blocks encountered when attempting to control N- vs. O-arylation.

FAQ 1: My reaction is giving me a mixture of N- and O-arylated products. What is the most critical first parameter to investigate?

Answer: The single most impactful parameter to investigate first is the choice of base . The relative acidity of the N-H and O-H protons of the amino alcohol, and the ability of the base to selectively deprotonate one over the other, is the primary determinant of regioselectivity.

  • For Preferential N-Arylation: Weaker bases are generally preferred. The nitrogen of an amino alcohol is typically more nucleophilic than the oxygen. Using a milder base can be insufficient to deprotonate the less acidic alcohol, leaving the amine as the primary nucleophile. Recent studies have shown that bases like sodium trimethylsilanolate (NaOTMS) can exclusively promote C-N coupling in copper-catalyzed systems, even overriding steric factors.[1][2][3][4][5]

  • For Preferential O-Arylation: A strong, non-nucleophilic base is often required to deprotonate the alcohol. Sodium tert-butoxide (NaOt-Bu) is a common choice that can favor C-O coupling, particularly when the amine is sterically hindered.[1][2][3][4][5] The choice of a strong base is crucial for deprotonating the alcohol, which then allows for transmetalation of the resulting alkoxide onto the metal catalyst.

FAQ 2: I've tried changing the base, but I'm still getting poor selectivity. What should I look at next?

Answer: The second most critical factor is the catalyst system , which encompasses both the metal (typically copper or palladium) and the ancillary ligand.

  • Copper vs. Palladium: Historically, copper (in Ullmann-type couplings) and palladium (in Buchwald-Hartwig aminations) have been the metals of choice.[6][7] Some protocols have found that complementary catalyst systems can be developed where a copper-based system favors O-arylation and a palladium-based one favors N-arylation for the same substrate.[8]

  • Ligand Choice is Key: The ligand plays a multifaceted role in determining selectivity. It influences the steric and electronic environment around the metal center, which in turn affects which nucleophile (amine or alcohol) can effectively coordinate and undergo reductive elimination.

    • For N-arylation with copper catalysts, β-diketone ligands like 2-isobutyrylcyclohexanone have proven effective, even at room temperature.[9][10]

    • For O-arylation with copper catalysts, nitrogen-based ligands such as 3,4,7,8-tetramethylphenanthroline are often used, though typically at higher temperatures.[9]

    • In nickel-catalyzed systems, the use of specific bisphosphine ligands like CyPAd-DalPhos has enabled challenging O-arylations of amino alcohols.[11][12]

FAQ 3: Does the structure of my amino alcohol substrate matter?

Answer: Absolutely. The inherent properties of your amino alcohol play a significant role.

  • Steric Hindrance: The steric environment around the nitrogen and oxygen atoms can heavily influence selectivity. A bulky substituent near the amine will disfavor N-arylation and promote O-arylation, and vice-versa.[2][5]

  • Chelating Ability: 1,2- and 1,3-amino alcohols can act as bidentate ligands and chelate to the metal center. This chelation can sometimes interfere with the desired catalytic cycle and lead to poor selectivity or reactivity.[9] For non-chelating or weakly chelating amino alcohols, ligand-assisted selectivity is often more straightforward to achieve.[9]

Section 2: Troubleshooting Guides - A Deeper Dive

When simple adjustments aren't enough, a more systematic approach is necessary. Use these guides to diagnose and solve more persistent issues.

Troubleshooting Guide 1: Poor Selectivity in Copper-Catalyzed Arylation

Problem: You are observing a mixture of N- and O-arylated products in your Cu-catalyzed reaction, despite having tried different bases.

Systematic Troubleshooting Protocol:

  • Re-evaluate Your Ligand-Base Combination:

    • Goal: N-Arylation: Confirm you are using a β-diketone ligand with a mild base like Cs₂CO₃ or NaOTMS.[1][10] If selectivity is still poor, consider that the base may still be strong enough to deprotonate the alcohol. Switching to an even milder base or lowering the temperature could be beneficial.

    • Goal: O-Arylation: Ensure you are using a strong base like NaOt-Bu or K₃PO₄ with a phenanthroline-type ligand.[2][9] If N-arylation is still a competitive pathway, increasing the steric bulk on the ligand or solvent may help disfavor the approach of the amine.

  • Analyze the Role of Temperature:

    • N-arylation reactions with certain copper-diketone systems can proceed efficiently at room temperature.[9][10] Running the reaction at a lower temperature can often enhance selectivity for the more kinetically favored N-arylation.

    • O-arylation often requires higher temperatures (80-110 °C) to overcome the higher activation energy for alcohol deprotonation and coupling.[9]

  • Consider the Solvent:

    • Aprotic solvents like toluene, dioxane, or DMSO are commonly used.[2][13] The polarity of the solvent can influence the solubility of the base and the catalyst, thereby affecting the reaction rate and selectivity. If you are using a salt-based base, a more polar solvent might be beneficial.

Logical Flow for Troubleshooting Cu-Catalyzed Selectivity:

start Poor Selectivity (Cu-Catalyzed) base_check Is the base appropriate for the desired outcome? (Mild for N, Strong for O) start->base_check base_check->start No, change base ligand_check Is the ligand appropriate? (β-diketone for N, Phenanthroline for O) base_check->ligand_check Yes ligand_check->start No, change ligand temp_check Adjust Temperature: Lower for N-arylation, Higher for O-arylation ligand_check->temp_check Yes solvent_check Optimize Solvent temp_check->solvent_check success Improved Selectivity solvent_check->success

Caption: Troubleshooting workflow for poor regioselectivity in copper-catalyzed amino alcohol arylation.

Troubleshooting Guide 2: Low Yield or No Reaction in Palladium- or Nickel-Catalyzed Arylation

Problem: You have set up a Buchwald-Hartwig or a Ni-catalyzed amination, but you are observing low conversion of your starting material.

Systematic Troubleshooting Protocol:

  • Catalyst and Pre-catalyst Activation:

    • Ensure your Pd(0) or Ni(0) active catalyst is forming in situ. The choice of pre-catalyst can be critical. For nickel systems, pre-catalysts like CyPAd-DalPhos have shown good efficacy.[11] For palladium, using a pre-catalyst that readily generates the active LPd(0) species is important.[14]

  • Ligand Choice and Steric Hindrance:

    • The Buchwald-Hartwig reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.[7] If you are using a first-generation ligand (e.g., DPPF), consider switching to a more advanced biarylphosphine ligand (e.g., BrettPhos), which can be more effective for challenging substrates.[8]

  • Base Compatibility:

    • While strong bases are common in these reactions, they must be soluble enough in the reaction medium to be effective. A common issue is poor solubility of inorganic bases in less polar solvents like toluene.[14] Using a combination of an inorganic base with a soluble organic base like DBU can sometimes improve results.[14]

  • Aryl Halide Reactivity:

    • The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[14] If you are using a less reactive aryl chloride, you may need to switch to a more active catalyst system, use higher temperatures, or change to the corresponding aryl bromide or iodide if possible.

Decision Tree for Optimizing Low-Yielding Reactions:

start Low Yield or No Reaction (Pd/Ni-Catalyzed) catalyst_check Is the catalyst/pre-catalyst appropriate and active? start->catalyst_check catalyst_check->start No, change pre-catalyst ligand_check Evaluate Ligand: Is it sufficiently bulky and electron-rich? catalyst_check->ligand_check Yes ligand_check->start No, use modern biarylphosphine ligand base_check Check Base Solubility and Strength ligand_check->base_check Yes halide_check Assess Aryl Halide Reactivity (I > Br > OTf > Cl) base_check->halide_check success Improved Yield halide_check->success

Caption: Decision-making process for troubleshooting low-yielding Pd- or Ni-catalyzed arylations.

Section 3: Data-Driven Insights & Protocols

To facilitate experimental design, the following tables summarize key parameters and their expected outcomes.

Table 1: Influence of Reaction Components on Regioselectivity
ParameterFavoring N-ArylationFavoring O-ArylationMechanistic Rationale
Metal Catalyst Palladium (e.g., with BrettPhos)[8], Copper (with specific ligands)[9]Copper (with specific ligands)[9], Nickel (with specific ligands)[11]The choice of metal and its coordination sphere dictates the accessibility of the N or O nucleophile to the catalytic center.
Ligand β-Diketones (for Cu)[9][10], Biarylphosphines (for Pd)[8]Phenanthrolines (for Cu)[9], Bisphosphines (for Ni)[11]Ligands modulate the steric and electronic properties of the catalyst, creating a pocket that preferentially binds one nucleophile over the other.
Base NaOTMS[1][2][3], Cs₂CO₃[10]NaOt-Bu[1][2][3], K₃PO₄The pKa of the base determines its ability to deprotonate the more acidic N-H or the less acidic O-H proton.
Temperature Room Temperature to Moderate Heat[9][10]Elevated Temperatures (80-110 °C)[9]N-arylation is often kinetically favored, while O-arylation may require more energy to proceed.
Experimental Protocol: Selective N-Arylation of an Amino Alcohol (Copper-Catalyzed)

This protocol is a generalized starting point based on methodologies described in the literature.[9][10]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), the β-diketone ligand (e.g., 2,2,6,6-tetramethyl-3,5-heptanedione, 20 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Reagent Addition: Seal the vial with a septum and purge with argon. Add the amino alcohol (1.0 equiv.) and the aryl iodide (1.2 equiv.) via syringe, followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Selective O-Arylation of an Amino Alcohol (Copper-Catalyzed)

This protocol is a generalized starting point adapted from literature procedures.[9]

  • Reaction Setup: To an oven-dried reaction vial, add CuI (10 mol%), the phenanthroline ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 20 mol%), and NaOt-Bu (2.0 equiv.).

  • Reagent Addition: Seal the vial and purge with argon. Add the amino alcohol (1.0 equiv.), the aryl bromide (1.2 equiv.), and the anhydrous solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

  • Kim, S.-T., Wu, Y.-J., Schmidt, M. A., Scola, P. M., & Buchwald, S. L. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 146(28), 18616–18625. [Link]

  • Zhang, H., et al. (2025). A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity. RSC Publishing. [Link]

  • Zhang, H., et al. (2025). A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity. ResearchGate. [Link]

  • Shafir, A., & Buchwald, S. L. (2007). N- versus O-Arylation of Aminoalcohols: Orthogonal Selectivity in Copper-Based Catalysts. Journal of the American Chemical Society, 129(12), 3490–3491. [Link]

  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Unknown. (2023). Nickel-Catalyzed Chemoselective Arylation of Amino Alcohols. PubMed. [Link]

  • Unknown. (2023). Buchwald's copper‐catalyzed chemoselective arylation of amino alcohols... ResearchGate. [Link]

  • Yoo, E. J., et al. (2010). Alternative Mechanistic Explanation for Ligand-Dependent Selectivities in Copper-Catalyzed N- and O-Arylation Reactions. Journal of the American Chemical Society, 132(49), 17682–17694. [Link]

  • Unknown. (2023). The conceptual challenge of chemoselective amino alcohol monoarylation... ResearchGate. [Link]

  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed. [Link]

  • Yadav, M. K., et al. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scientific Research Publishing. [Link]

  • Bédard, A.-C., et al. (2012). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC. [Link]

  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Unknown. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications (RSC Publishing). [Link]

  • Unknown. (2025). Ullmann coupling-An overview. operachem. [Link]

  • Unknown. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. [Link]

  • Unknown. (2024). Substrate scope of amino alcohols and aryl halides. a) A mixture of O‐... ResearchGate. [Link]

  • Unknown. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]

  • Unknown. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Yadav, M. K., et al. (2014). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. SCIRP. [Link]

  • Unknown. (2025). ChemInform Abstract: Room Temperature, Metal-Free Arylation of Aliphatic Alcohols. Wiley Online Library. [Link]

  • Strauss, M. J., et al. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. [Link]

  • Unknown. (2025). Synthesis of β-Amino Alcohols by Regioselective Ring Opening of Arylepoxides with Anilines Catalyzed by Cobaltous Chloride. | Request PDF. ResearchGate. [Link]

  • Unknown. (2024). (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. ResearchGate. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Angewandte Chemie International Edition, 49(44), 8250-8253. [Link]

  • Unknown. (n.d.). Direct α‐Arylation of Alcohols through Photoredox, HAT. Macmillan Group. [Link]

  • Unknown. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Stuart, D. R., & Fagnou, K. (2014). Room Temperature, Metal-Free Arylation of Aliphatic Alcohols. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility and handling bottlenecks with 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol .

As an amphiphilic building block, this molecule presents a classic "chameleon" solubility challenge. It possesses a highly lipophilic 5-bromopyridine core coupled with a hydrophilic, hydrogen-bonding 2-amino-1-butanol side chain[1]. This structural dichotomy leads to strong intermolecular crystal lattice energies—driven by N···H-O and N···H-N hydrogen bond networks—that strongly resist dissolution in standard non-polar organic solvents. Understanding the causality behind these molecular interactions is the key to unlocking seamless synthesis, extraction, and purification workflows.

Part 1: Causality & Theoretical Grounding

To rationally solve solubility issues, we must abandon trial-and-error and apply Hansen Solubility Parameters (HSP) [2]. The HSP framework divides the total cohesive energy of a solvent into three vectors:

  • Dispersion forces (

    
    ) : Driven by the polarizable electrons of the heavy bromine atom and the aromatic ring.
    
  • Polar interactions (

    
    ) : Driven by the dipole moments of the pyridine nitrogen and the hydroxyl group.
    
  • Hydrogen bonding (

    
    ) : Driven by the primary alcohol (-OH) and secondary amine (-NH) acting as both donors and acceptors.
    

For 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol to dissolve, the solvent's three parameters must closely match the solute's parameters[3]. Because the amino-alcohol motif creates a high


 requirement, solvents lacking hydrogen-bond accepting or donating capabilities (like pure dichloromethane or toluene) will fail to disrupt the solute's self-association, leading to precipitation.
Quantitative Data: Solvent Selection Matrix

The following table summarizes the HSP values for common organic solvents and their theoretical suitability for solvating this specific bromopyridine derivative[4],[3].

SolventDispersion (

)
Polarity (

)
H-Bonding (

)
Suitability & Mechanistic Role
Toluene 18.01.42.0Poor. Fails to disrupt the N···H-O lattice.
Dichloromethane (DCM) 18.26.36.1Marginal. Good

, but insufficient

. Prone to oiling out.
Ethyl Acetate (EtOAc) 15.85.37.2Moderate. Acts as an H-bond acceptor, but lacks donor capacity.
Tetrahydrofuran (THF) 16.85.78.0Good. Strong H-bond acceptor; excellent cosolvent for extractions.
1-Butanol 16.05.715.8Excellent. Matches the butanol side-chain; strong H-bond donor/acceptor[3].
Dimethylformamide (DMF) 17.413.711.3Excellent. High

and

disrupt strong crystal lattices.

Part 2: Troubleshooting FAQs

Q1: My compound crashes out of dichloromethane (DCM) during the reaction. How can I keep it in solution without changing the primary solvent? A1: DCM lacks the hydrogen-bonding capacity (


) to disrupt the solute's intermolecular network. Solution:  You do not need to replace DCM entirely; instead, engineer a cosolvent system. Adding 5–10% v/v of a polar aprotic cosolvent like DMF or THF will drastically increase solubility. The cosolvent acts as a localized hydrogen bond acceptor, breaking the solute-solute lattice and allowing the bulk DCM to solvate the lipophilic bromopyridine core.

Q2: During aqueous workup, the compound forms an intractable emulsion or precipitates at the biphasic interface. What is going wrong? A2: This is a pH and partitioning issue. The 5-bromopyridine-2-amine moiety is a weak base. At acidic pH, it protonates to form a highly water-soluble ammonium species. At neutral to basic pH (pH > 7), it exists as a free base. If you are extracting with pure EtOAc, the solvent's


 may be insufficient to keep the concentrated free base dissolved, leading to interfacial precipitation. Solution:  Use a mixed extraction solvent system such as EtOAc/THF (4:1 v/v) . Ensure the aqueous layer is strictly adjusted to pH 8–9 using saturated 

to fully suppress protonation before extraction[5].

Q3: How do I select the best solvent for recrystallization to prevent the compound from "oiling out"? A3: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. Because amino alcohols have flexible alkyl chains, their melting points can be depressed by solvent impurities. Solution: Use a binary solvent system where the "good" solvent has a high


 (e.g., Isopropanol) and the "anti-solvent" is non-polar (e.g., Heptane). Keep the temperature of the anti-solvent addition strictly below the oiling-out boundary (typically < 40°C).

Part 3: Visualizations & Workflows

SolventSelection Start Identify Target Solubility Analyze Calculate Solute HSP (δD, δP, δH) Start->Analyze Select Select Base Solvent (Match δD & δP) Analyze->Select Test Empirical Testing (Shake-Flask) Select->Test Decision Solubility > 50 mg/mL? Test->Decision Cosolvent Add Cosolvent (Boost δH: THF/DMF) Decision->Cosolvent No Success Proceed to Reaction/ Purification Decision->Success Yes Cosolvent->Test Retest

Fig 1. HSP-driven solvent selection workflow for amphiphilic bromopyridines.

LLE Crude Aqueous Crude Mixture pH Adjust pH to 8-9 (Sat. NaHCO3) Crude->pH Extract Extract with EtOAc:THF (4:1 v/v) pH->Extract Separate Phase Separation Extract->Separate Org Organic Phase (Contains Product) Separate->Org Top Layer Aq Aqueous Phase (Discard/Wash) Separate->Aq Bottom Layer Wash Brine Wash & Dry (Na2SO4) Org->Wash Conc Concentrate in Vacuo Wash->Conc

Fig 2. Optimized pH-dependent liquid-liquid extraction workflow to prevent precipitation.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm success before proceeding to the next step.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To empirically validate the HSP solvent selection and determine the exact saturation point of the compound[5].

  • Preparation: Add an excess amount of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol (e.g., 100 mg) to a 4 mL glass scintillation vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent system (e.g., EtOAc/THF 4:1). The presence of undissolved solid is critical; if it all dissolves, add more solid until saturation is visually confirmed.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker with temperature control set to 25.0 ± 0.1 °C. Shake at 300 rpm for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vial and allow it to stand for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. Self-Validation Check: The filtered solution must be optically clear.

  • Quantification: Dilute an exact aliquot (e.g., 10 µL) of the filtrate with HPLC-grade methanol (990 µL). Analyze via HPLC-UV against a known calibration curve of the compound.

Protocol 2: Optimized Biphasic Liquid-Liquid Extraction (LLE)

Purpose: To extract the product from an aqueous reaction mixture without inducing interfacial crystallization.

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel.

  • pH Adjustment: Slowly add saturated aqueous

    
     while stirring until the pH reaches strictly 8.0–9.0 (verify with pH paper). Causality: This ensures the aminopyridine is fully deprotonated to its free base form, maximizing organic partitioning.
    
  • Solvent Engineering: Prepare a mixed organic extraction solvent of Ethyl Acetate and THF in a 4:1 (v/v) ratio. Causality: THF provides the necessary

    
     to solvate the amino-alcohol tail, while EtOAc solvates the bromopyridine core.
    
  • Extraction: Add the organic solvent to the separatory funnel (volume equal to 50% of the aqueous layer). Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. Self-Validation Check: If a white precipitate forms at the interface, the organic layer is saturated. Add an additional 10% v/v of THF to dissolve the precipitate before draining.

  • Washing & Drying: Collect the upper organic layer. Wash once with half-volume of brine (to remove residual water and THF), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Solubility Parameters: Theory and Application Source: American Institute for Conservation (AIC) URL:[Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume of Selected Liquids Source: Accu Dyne Test URL:[Link]

  • Solubility of Organic Compounds Source: University of Calgary Chemistry URL:[Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science Source: Prof Steven Abbott URL:[Link]

Sources

Technical Support Center: Crystallization of Oily Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of oily aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining solid, crystalline forms of these often-recalcitrant compounds. Aminopyridine derivatives are crucial building blocks in pharmaceuticals, but their tendency to remain as oils or amorphous solids can be a significant bottleneck in the development pipeline.

This center is structured to provide direct, actionable advice. We will first address common problems in a Troubleshooting Guide , followed by a Frequently Asked Questions (FAQs) section for more general guidance. Our approach is grounded in the principles of physical organic chemistry to not only offer solutions but to explain the rationale behind them, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: From Oil to Crystal

This section is for when you have an experiment that didn't go as planned. The questions are designed to address the most common failure mode: "oiling out."

Q1: My aminopyridine derivative "oiled out" instead of crystallizing. What are the primary causes and what should I do next?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem when the melting point of your compound (or a solvate of it) is lower than the temperature of the solution from which it is separating.[1][2] It's essentially a precipitation of a liquid, supersaturated form of your compound. Impurities can also significantly lower the melting point, exacerbating this issue.[1][2]

Your immediate next steps should be to try and induce crystallization from the oil. If that fails, a more systematic approach is needed.

Immediate Actions:

  • Attempt to Re-dissolve: Gently warm the solution to re-dissolve the oil. Add a very small amount of additional "good" solvent to ensure complete dissolution.[1][2] Then, allow it to cool much more slowly. An insulated container or a cooling hotplate can facilitate this.[1][3]

  • Scratching & Seeding: If the oil persists upon cooling, try scratching the inside of the flask with a glass rod at the oil-solvent interface.[1][3] This can create nucleation sites. If you have a "seed crystal" from a previous batch, adding a tiny amount to the cooled solution can be highly effective.[1][4]

  • Vigorous Stirring: Sometimes, vigorous agitation of the cooled, oiled-out mixture can provide the energy needed to induce nucleation.[5]

If these immediate actions fail, you need to reassess your crystallization strategy, as outlined in the following flowchart.

Troubleshooting Flowchart for "Oiling Out"

Here is a logical workflow to systematically address the problem of your aminopyridine derivative oiling out.

G start Compound 'Oiled Out' reassess Reassess Strategy start->reassess purity Step 1: Verify Purity (>98% by NMR/HPLC?) reassess->purity Systematic Approach purify Purify further (e.g., Chromatography) purity->purify No solvent Step 2: Modify Solvent System purity->solvent Yes purify->purity Re-analyze derivative Step 3: Chemical Modification solvent->derivative If solvent methods fail antisolvent Try Anti-Solvent Addition solvent->antisolvent vap_diff Try Vapor Diffusion solvent->vap_diff salt Form a Salt derivative->salt cocrystal Form a Co-crystal derivative->cocrystal end Crystals Obtained antisolvent->end vap_diff->end salt->end cocrystal->end

Caption: Troubleshooting workflow for oily aminopyridine derivatives.

Q2: I'm trying anti-solvent crystallization, but my compound is precipitating as an amorphous solid or oil. What's going wrong?

A2: This is a common issue in anti-solvent crystallization and it almost always points to the rate of supersaturation being too high.[3][6][7] When the anti-solvent is added too quickly, the solubility of your aminopyridine derivative drops so rapidly that the molecules don't have time to orient themselves into an ordered crystal lattice. Instead, they crash out of solution as a disordered, amorphous solid or an oil.

Key Adjustments to Make:

  • Slow Down the Addition: The single most effective change is to add the anti-solvent much more slowly, dropwise, with vigorous stirring.[3] This maintains a state of controlled, low supersaturation, which is conducive to crystal growth rather than precipitation.

  • Add at an Elevated Temperature: Dissolve your compound in the "good" solvent at a slightly elevated temperature. Then, add the anti-solvent slowly at this temperature until you see persistent turbidity. Sometimes, adding a few more drops of the "good" solvent to clarify the solution, followed by slow cooling, can yield high-quality crystals.

  • Reverse the Addition: Instead of adding the anti-solvent to your compound's solution, try adding your compound's solution slowly to the anti-solvent. This can sometimes change the local supersaturation dynamics favorably.

  • Check Miscibility: Ensure your "good" solvent and anti-solvent are fully miscible in the ratios you are using. If they are not, you may be creating an emulsion, which will prevent crystallization.

Frequently Asked Questions (FAQs)

This section covers broader questions about strategy and technique selection for crystallizing oily aminopyridine derivatives.

Q3: What are the best starting points for solvent selection for my oily aminopyridine derivative?

A3: Solvent selection is critical and is a process of finding a solvent in which your compound is moderately soluble—ideally, highly soluble when hot and sparingly soluble when cold.[8][9] For aminopyridines, which are polar and capable of hydrogen bonding, the following solvents are good starting points.

Table 1: Common Solvents and Anti-Solvents for Aminopyridine Derivatives

Solvent ClassGood Solvents (High Polarity)Potential Anti-Solvents (Low Polarity)Rationale & Comments
Alcohols Methanol, Ethanol, IsopropanolHexanes, Heptane, TolueneAlcohols can act as both hydrogen bond donors and acceptors, often leading to high solubility.[10] Non-polar alkanes are excellent anti-solvents.[11]
Ethers Tetrahydrofuran (THF), DioxaneDiethyl Ether, Pentane, CyclohexaneTHF is a good starting point. Diethyl ether can sometimes be a primary solvent for less polar derivatives.
Esters Ethyl Acetate, Isopropyl AcetateHexanes, HeptaneEthyl acetate is a versatile solvent of intermediate polarity.
Ketones AcetoneHexanes, Heptane, TolueneAcetone is quite polar and highly volatile, which can sometimes lead to rapid, poor-quality crystal growth. Use with caution.[8]
Nitriles AcetonitrileToluene, Diethyl Ether, MTBEAcetonitrile is a polar aprotic solvent that is a good choice for many nitrogen-containing heterocycles.

Screening Protocol:

  • Small-Scale Solubility Test: Use about 5-10 mg of your oil in a small vial.

  • Add Solvent: Add a potential "good" solvent dropwise at room temperature until the oil dissolves. Note the approximate solubility.

  • Induce Precipitation: Add a corresponding anti-solvent dropwise until you see persistent cloudiness.

  • Heat and Cool: Warm the turbid solution until it becomes clear, then allow it to cool slowly. Observe for crystal formation.

Q4: My compound is simply too soluble in everything and oils out even with anti-solvents. What other strategies can I use?

A4: When traditional cooling or anti-solvent methods fail due to high solubility, you need to employ more advanced techniques or modify the molecule itself to favor crystallization. The two most powerful strategies are salt formation and co-crystallization .

1. Salt Formation: Aminopyridines are basic, making them ideal candidates for salt formation. Converting the free base into a salt introduces strong ionic interactions, which dramatically increases the lattice energy and often leads to highly crystalline solids.[12]

  • Why it Works: The strong, non-directional ionic bonds in a salt provide a powerful driving force for the molecules to pack into an ordered lattice, often overcoming the entropic penalty of crystallization.

  • Common Counter-ions to Screen:

    • Inorganic Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄)

    • Organic Acids: Acetic acid, Tartaric acid, Citric acid, Methanesulfonic acid (MSA), p-Toluenesulfonic acid (PTSA)

  • Screening Protocol:

    • Dissolve your oily aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Add a solution of the acid (1 equivalent) in the same solvent dropwise at room temperature.

    • If a solid precipitates immediately, it may be amorphous. Try warming to redissolve and then cooling slowly.

    • If no solid forms, try adding an anti-solvent or allowing the solvent to evaporate slowly.

2. Co-crystallization: A co-crystal is a multi-component crystal where the aminopyridine and a "co-former" are held together by non-covalent interactions, typically hydrogen bonds.[13] This is an excellent strategy if your molecule has available hydrogen bond donors and acceptors.

  • Why it Works: The co-former provides a complementary set of hydrogen bonding sites, creating a stable, repeating supramolecular structure that is more amenable to crystallization than the aminopyridine alone.[14][15]

  • Common Co-formers to Screen:

    • Dicarboxylic Acids: Succinic acid, Fumaric acid, Adipic acid

    • Hydroxybenzoic Acids: 4-Hydroxybenzoic acid, Salicylic acid

    • Amides: Nicotinamide, Isonicotinamide

Diagram: Principle of Co-crystallization

This diagram illustrates how a co-former can bridge aminopyridine molecules, facilitating the formation of a stable crystal lattice.

G cluster_0 Oily Aminopyridine (API) cluster_1 Co-former cluster_2 Stable Co-crystal Lattice API1 API (H-bond donor/acceptor) API2 API (H-bond donor/acceptor) API3 API API4 API Coformer2 Co-former API3->Coformer2 H-Bond Coformer2->API4 H-Bond

Caption: Co-formers create hydrogen bond bridges to form a stable lattice.

Q5: How important is the purity of my oily starting material for successful crystallization?

A5: Purity is critically important . Impurities can act as "kinks" in the crystal lattice, disrupting the long-range order required for crystallization and often promoting oiling out or the formation of amorphous solids.[9][16]

  • Structurally Similar Impurities: These are particularly problematic as they can become incorporated into the crystal lattice, disrupting its growth and affecting the final product's quality.[16][17]

  • Impact on Nucleation: Impurities can either inhibit or sometimes accelerate nucleation, but often in an uncontrolled manner, leading to poor crystal quality.[18] They can also influence which polymorphic form crystallizes.[16][19]

  • Recommendation: Before attempting crystallization, ensure your oily aminopyridine derivative is as pure as possible, ideally >98% as determined by a quantitative method like qNMR or HPLC with a mass-calibrated standard. If you are struggling to crystallize your compound, purifying it by column chromatography is often the most effective first step.

Key Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization

This method is excellent for small amounts of material and for compounds that are difficult to crystallize by other means. It promotes very slow changes in solvent composition.[8][20][21][22][23]

Methodology:

  • Prepare the Inner Vial: Dissolve 5-20 mg of your oily compound in a minimal amount of a "good," less volatile solvent (e.g., THF, Toluene, or Methanol) in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Outer Vial: Add 1-2 mL of a "bad," more volatile anti-solvent (e.g., Pentane, Hexane, or Diethyl Ether) to a larger vial (e.g., a 20 mL scintillation vial).

  • Combine: Carefully place the smaller vial inside the larger vial, ensuring the solvent levels are not at risk of mixing directly.

  • Seal and Wait: Seal the outer vial tightly with a cap. Do not disturb the setup.

  • Mechanism: The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial. This gradually reduces the solubility of your compound, leading to slow, controlled crystal growth over several days to weeks.[23]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • The dual function of impurity in protein crystallization. CrystEngComm. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). ResearchGate. [Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. J-STAGE. [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. [Link]

  • How to recrystallize an oily compound?. (2025). ResearchGate. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Procedure for antisolvent crystallization using (a) a previous method... ResearchGate. [Link]

  • Guide for crystallization. Unknown Source. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Crystallisation Techniques. (2006). University of Southampton. [Link]

  • Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • How to crystallize organic compounds. (2016). Quora. [Link]

  • SOP: CRYSTALLIZATION. Unknown Source. [Link]

  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (2020). ResearchGate. [Link]

  • Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. (2024). Crystal Growth & Design. [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PMC. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • CRYSTALLIZATION. Unknown Source. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • What should I do if crystallisation does not occur?. (2017). Quora. [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2026). wikiHow. [Link]

  • A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof.
  • Aminopyridines and 4-nitrophenol cocrystals for terahertz application. (2025). ResearchGate. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Understanding Oiling Out in Crystallization. Scribd. [Link]

  • Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. (2025). MDPI. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Unknown Source. [Link]

  • An evaluation of salt screening methodologies. (2015). PubMed. [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data. [Link]

  • Summary of Common Crystallization Solvents. Unknown Source. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Salt Screening and Selection. ResearchGate. [Link]

  • 4-Aminopyridine. Solubility of Things. [Link]

  • Control Test for Filming Amines. Unknown Source. [Link]

Sources

Enhancing stability of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound. This molecule features a unique amalgamation of functional groups: a photolabile bromopyridine core, an oxidation-prone aminopyridine system, and a hygroscopic aliphatic alcohol tail. Understanding the mechanistic causality behind its degradation is critical for maintaining batch integrity, optimizing formulations, and ensuring reproducible experimental results.

Section 1: Core Vulnerabilities & Mechanistic Causality

To effectively stabilize a compound, one must first understand why it degrades. The structural features of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol dictate its primary degradation pathways:

1. Photolytic Vulnerability (C-Br Bond Cleavage) Halogenated pyridines, particularly bromopyridines, are highly sensitive to ultraviolet (UV) irradiation. Exposure to UV light (e.g., 254 nm) provides sufficient energy to exceed the carbon-bromine bond dissociation energy, inducing rapid homolytic cleavage[1]. This generates a highly reactive pyridyl radical, which subsequently abstracts hydrogen from surrounding solvent molecules or excipients, leading to the formation of debrominated impurities[2].

2. Oxidative Susceptibility (N-Oxidation) The secondary amine at the 2-position donates electron density into the pyridine ring via resonance. This electron-donating effect significantly increases the nucleophilicity of the pyridine nitrogen, making it a prime target for oxidation. Exposure to atmospheric oxygen, laboratory peroxides, or metabolic enzymes (such as CYP2E1) readily converts the intact molecule into a pyridine N-oxide[3]. Furthermore, the secondary amine itself can undergo oxidative cleavage under harsh conditions.

3. Hygroscopicity & Solid-State Mobility The primary alcohol moiety (butan-1-ol) is capable of extensive hydrogen bonding. In the solid state, this makes the compound hygroscopic. Absorbed moisture lowers the glass transition temperature of any amorphous domains, increasing molecular mobility. This water acts as a micro-solvent environment that facilitates localized hydrolytic or oxidative degradation pathways, even in seemingly dry powders[4].

DegradationPathways Parent 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol UV UV/Visible Light Parent->UV Oxidant Oxidative Stress (O2, H2O2) Parent->Oxidant Radical Homolytic C-Br Cleavage (Pyridyl Radical) UV->Radical NOxide Pyridine N-Oxidation Oxidant->NOxide Debromo Debrominated Degradant Radical->Debromo H-abstraction NOxideDeg N-Oxide Degradant NOxide->NOxideDeg O-insertion

Primary photolytic and oxidative degradation pathways of the bromopyridine derivative.

Section 2: Troubleshooting & FAQs

Q: Why is my stored solid batch developing a yellow/brown discoloration over time? A: Discoloration in aminopyridines is typically the macroscopic manifestation of micro-scale oxidation or photolysis. The formation of conjugated N-oxide species or radical-coupling byproducts shifts the absorbance spectrum into the visible range[5]. This usually indicates that the storage container was not properly purged with inert gas (Argon/Nitrogen) or was exposed to ambient light.

Q: How should I store the compound to maximize its shelf-life? A: For long-term storage, the solid compound must be kept at -20°C in an amber glass vial (to block UV/visible light) placed inside a secondary desiccator or sealed foil pouch containing silica gel packets. The headspace of the vial must be purged with Argon. Solutions should never be stored long-term; they must be prepared fresh prior to use, as the solvent drastically increases molecular collision rates and accelerates degradation[6].

Q: What are the primary degradation products I should look for during LC-MS analysis? A: When running stability-indicating LC-MS assays, monitor for two primary mass shifts:

  • [M+16]+: Indicates the addition of oxygen, confirming the formation of the pyridine N-oxide[3].

  • [M-79]+ /[M-81]+: Indicates the loss of the bromine isotope cluster, confirming photolytic debromination[2].

Q: Does the choice of solvent impact stability during assay preparation? A: Yes. Avoid using unpurified ethereal solvents (like THF or Diethyl Ether) as they often contain trace peroxides that will immediately oxidize the aminopyridine core. Opt for LC-MS grade Acetonitrile or Methanol, and ensure aqueous buffers are freshly prepared to avoid microbial or chemical contamination.

Section 3: Standardized Stability Testing Protocols

To accurately assess the shelf-life and formulation viability of 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol, forced degradation studies must be self-validating. The following protocols include internal controls to ensure that observed degradation is caused by the stressor, not the analytical handling.

Protocol A: Oxidative Stress Testing (Self-Validating)

Causality Focus: This protocol simulates long-term atmospheric exposure by utilizing hydrogen peroxide. Crucially, it includes a chemical quenching step to prevent the reaction from continuing while the sample sits in the autosampler queue, ensuring the LC-MS data reflects the exact time-point intended.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Control Generation: Aliquot 1 mL of the solution into an amber vial. Add 1 mL of HPLC-grade water. This is your Unstressed Control.

  • Stress Application: Aliquot 1 mL of the solution into a second amber vial. Add 1 mL of 5% H₂O₂ (aq). Incubate both vials at 25°C.

  • Time-Point Quenching (Critical Step): At exactly 24 hours, withdraw 100 µL from both vials. Immediately add 100 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to each aliquot. Why? Thiosulfate rapidly reduces unreacted H₂O₂, halting the oxidation. Without this, degradation would artificially continue inside the LC-MS autosampler.

  • Analysis: Dilute the quenched samples 1:10 in mobile phase and analyze via LC-MS/UV. Compare the peak area of the intact compound in the stressed sample against the unstressed control to quantify degradation.

Protocol B: Photostability Testing (ICH Q1B Compliant)

Causality Focus: This assesses the lability of the C-Br bond. Quartz vials are mandated because standard borosilicate glass absorbs UV light, which would artificially protect the compound and yield false-negative stability data.

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

  • Vial Selection: Transfer 1 mL into a clear Quartz vial (Test) and 1 mL into an Amber glass vial wrapped entirely in aluminum foil (Dark Control).

  • Irradiation: Place both vials in a photostability chamber emitting UV light at 254 nm.

  • Sampling: Withdraw aliquots at 1, 2, and 4 hours.

  • Analysis: Analyze via LC-MS. The Dark Control validates that any degradation observed in the Test vial is strictly photolytic, not thermal or solvent-induced[1].

StabilityWorkflow Prep 1. Sample Prep (Solid/Solution) Stress 2. Apply Stress (Light, Heat, H2O2) Prep->Stress Quench 3. Quench (Stop Reaction) Stress->Quench Analyze 4. LC-MS/UV (Quantification) Quench->Analyze Elucidate 5. Elucidation (Identify Impurities) Analyze->Elucidate

Self-validating forced degradation workflow for stability assessment.

Section 4: Quantitative Data Summary

The following table synthesizes expected degradation metrics based on the structural behavior of homologous bromopyridines and substituted aminopyridines under forced stress[4],[6].

Stress ConditionReagent / EnvironmentDurationExpected Remaining (%)Primary Degradant Identified
Control (Solid) Dark, 4°C, Desiccated6 Months> 95.0%None
Oxidative (Solution) 5% H₂O₂ at 25°C24 Hours< 60.0%Pyridine N-oxide ([M+16]+)
Photolytic (Solution) UV Irradiation (254 nm)4 Hours< 20.0%Debrominated species ([M-79]+)
Thermal (Solid) 80°C, Ambient Humidity48 Hours~ 85.0%Mixed oxidation / hydrolysis products
Hydrolytic (Solution) 0.1 M HCl at 60°C24 Hours~ 90.0%Generally stable; minimal cleavage

Note: The compound exhibits high stability in acidic environments because protonation of the pyridine nitrogen drastically reduces its electron density, thereby shielding it from oxidative attack[4].

References

  • Photolytic removal and mineralisation of 2-halogenated pyridines PubMed (NIH)[Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites PMC (NIH)[Link]

  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions PMC (NIH)[Link]

  • Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation ACS Publications[Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these crucial, yet often frustrating, transformations. The unique electronic properties of the pyridine ring, particularly the basicity of the nitrogen atom, present a specific and common mode of catalyst deactivation.

This resource provides in-depth troubleshooting guides in a direct question-and-answer format, detailed FAQs to explain the underlying chemical principles, and robust protocols to help you diagnose and overcome catalyst poisoning in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may observe during your cross-coupling reactions with bromopyridines.

Q: My reaction is sluggish, has stalled completely, or resulted in a very low yield. What is the most likely cause?

A: When working with bromopyridines, the primary suspect for low or no conversion is catalyst poisoning by the pyridine nitrogen . The lone pair of electrons on the pyridine's nitrogen atom can act as a strong ligand, coordinating to the palladium catalyst center.[1][2] This coordination occupies the active sites required for the catalytic cycle to proceed, effectively sequestering the catalyst into a stable, inactive state.[3] This issue is particularly pronounced with 2-bromopyridines, where the nitrogen can form a stable chelate with the palladium center after oxidative addition.[2]

While substrate poisoning is the most common culprit, other factors could be at play:

  • Impure Reagents: Trace impurities in your bromopyridine, coupling partner, base, or solvent can act as potent catalyst poisons.[4][5]

  • Suboptimal Reaction Conditions: Incorrect choice of ligand, base, solvent, or temperature can lead to poor catalyst performance or decomposition.[1]

  • Atmospheric Contamination: Palladium(0) catalysts are sensitive to oxygen. An inadequate inert atmosphere can lead to oxidation and deactivation.[1][5]

dot

Caption: A step-by-step workflow for troubleshooting low yields.

Q: I am observing a fine black precipitate forming in my reaction. What does this signify?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, commonly referred to as "palladium black".[1] This indicates that the soluble, catalytically active Pd(0) species has aggregated and crashed out of solution, halting your reaction.[5]

Causality & Solutions:

  • Thermal Instability: Prolonged exposure to high temperatures (typically >120 °C) can cause the palladium-ligand complex to break down.[1]

    • Solution: Lower the reaction temperature to a range of 80-100 °C and extend the reaction time if necessary. Monitor the reaction closely for any signs of precipitation.

  • Ligand Dissociation/Decomposition: If the ligand is not robust enough or dissociates from the metal center, the unprotected Pd(0) atoms will quickly aggregate. This can be exacerbated by catalyst poisons that disrupt the palladium-ligand bond.

    • Solution: Employ more stable and strongly binding ligands. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices as they form highly stable complexes with palladium that are less prone to aggregation.[4][6]

  • Incomplete Reduction of Pd(II) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) state may be inefficient, leading to side reactions and decomposition.

    • Solution: Consider using a well-defined Pd(0) pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst. These are designed for clean and efficient generation of the active LPd(0) species.[7]

Frequently Asked Questions (FAQs)

Q1: How exactly does the pyridine nitrogen "poison" the palladium catalyst?

A1: Catalyst poisoning in this context is a chemical deactivation process.[8] The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis base. The palladium atom in the catalytically active complex is electron-deficient and acts as a Lewis acid. The pyridine nitrogen donates its electron pair to an empty orbital on the palladium center, forming a strong coordinate bond.[2][3] This palladium-pyridine complex is often very stable and lies "off-cycle," meaning it does not participate in the desired catalytic steps (oxidative addition, transmetalation, reductive elimination). By sequestering the catalyst in this inactive state, the overall reaction is inhibited.

dot

Caption: Mechanism of catalyst poisoning by pyridine.

Q2: Are all bromopyridine isomers (2-bromo, 3-bromo, 4-bromo) equally problematic?

A2: No, they are not. 2-Bromopyridines are notoriously the most challenging substrates. [2] The proximity of the nitrogen atom to the carbon-bromine bond allows for a potential bidentate chelation to the palladium center after oxidative addition. This forms a highly stable five-membered ring metallacycle, which can be a very deep catalytic sink, effectively halting the reaction. 3- and 4-bromopyridines are generally less inhibitive because the nitrogen is further from the reaction site and cannot form such a stable chelate. However, they can still act as monodentate ligands and poison the catalyst, especially at high concentrations or with less-than-optimal ligands.[4]

Q3: What are the most common catalyst poisons I should be aware of, other than the substrate itself?

A3: Beyond substrate inhibition, several classes of impurities can deactivate your catalyst. It is crucial to assess the purity of all reagents and solvents.[7]

Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfides, sulfatesImpurities from starting material synthesisStrong coordination to the palladium center, blocking active sites.[4]
Other N-Heterocycles Imidazoles, pyrazoles, other pyridinesImpurities in reagents or solventsCompete with the substrate for coordination to the catalyst.[3]
Excess Halides Residual chloride, bromide, iodideFrom salts, additives, or impure substratesCan alter the electronic properties of the catalyst or form stable, less reactive halo-complexes.[4]
Heavy Metals Lead, arsenic, mercuryContaminants in reagents or from equipmentCan form stable alloys or complexes with palladium, permanently deactivating it.[9]
Water / Hydroxide Wet solvents or basesImproperly dried reagentsCan lead to hydrolysis of phosphine ligands or decomposition of boronic acids/esters.[4][10]

Q4: How does my choice of ligand impact the catalyst's susceptibility to poisoning?

A4: The ligand is arguably the most critical variable in overcoming poisoning by bromopyridines. The ligand's primary roles are to stabilize the palladium center and modulate its reactivity.[11]

  • Steric Bulk: Large, sterically demanding ligands physically block the area around the palladium atom. This steric shield makes it much more difficult for the pyridine nitrogen (or other poisons) to approach and coordinate to the metal center. This is the main principle behind the success of Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky N-heterocyclic carbene (NHC) ligands.[1][4][6]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This has two beneficial effects: it promotes the rate-limiting oxidative addition step and can weaken the binding of other Lewis basic poisons like the pyridine nitrogen.

Ligand TypeExamplesKey FeatureSuitability for Bromopyridines
Bulky Biarylphosphines XPhos, SPhos, RuPhosLarge steric cone angle, electron-richExcellent. The current standard for challenging couplings due to superior steric protection.[1][4]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI™ pre-catalystsStrong σ-donors, thermally stableVery Good. Offer high stability and are effective at preventing catalyst decomposition.[6][12]
Bidentate Phosphines BINAP, dppfChelationModerate. Can be effective but may be less robust than bulky monodentate ligands for severe poisoning cases.[11]
Simple Trialkyl/arylphosphines PPh₃, P(t-Bu)₃Small, less donatingPoor. Generally not suitable for bromopyridine couplings as they offer insufficient steric protection.

Diagnostic and Experimental Protocols

Protocol 1: Experimental Test for Reagent-Based Catalyst Poisoning

This experiment helps determine if impurities in your starting materials or solvents are the source of catalyst deactivation.[5]

Objective: To compare the reaction outcome using your standard reagents versus high-purity reagents.

Procedure:

  • Baseline Reaction: Set up your cross-coupling reaction using your current batches of bromopyridine, coupling partner, base, and solvent under your standard conditions.

  • High-Purity Reaction: Set up an identical reaction in parallel. However, for this reaction, use reagents of the highest available purity.

    • Solids: Use a freshly opened bottle or a sample purified by recrystallization or column chromatography.[4]

    • Solvents: Use anhydrous, degassed solvent from a freshly opened bottle or a solvent purification system.

    • Base: Use a freshly opened bottle of a high-purity grade base.

  • Execution: Run both reactions side-by-side, ensuring all parameters (temperature, stirring, time) are identical.

  • Analysis: Monitor both reactions by TLC or LC-MS. Compare the final conversion and isolated yield.

  • Interpretation: If the high-purity reaction shows a significant improvement in yield and/or reaction rate, it is highly probable that your standard reagents or solvents contain catalyst poisons.

Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling of a Challenging 2-Bromopyridine

This protocol provides a robust starting point designed to mitigate catalyst poisoning from the outset.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar.

  • Inert atmosphere (Argon or Nitrogen).

  • 2-Bromopyridine (1.0 eq).

  • Arylboronic acid or ester (1.2 - 1.5 eq).

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Ligand (e.g., XPhos, 2.2 mol% - a slight excess relative to Pd can improve stability).[7]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq).

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to make a ~0.1 M solution).

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask under a positive pressure of inert gas, add the 2-bromopyridine, arylboronic acid, base, palladium pre-catalyst, and ligand.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Sustainability Directory. (2025, November 28).
  • BenchChem. (n.d.). Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
  • BenchChem. (n.d.).
  • Intertek. (n.d.).
  • Patsnap Eureka. (2025, June 19).
  • LCGC. (n.d.).
  • Micromeritics. (2024, September 9).
  • BenchChem. (n.d.).
  • Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45. [Link]

  • Chemistry LibreTexts. (2023, June 30).
  • ACS Publications. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]

  • PMC. (2019, July 17). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl).
  • SciSpace. (n.d.).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • MDPI. (2017, September 11).
  • ResearchGate. (n.d.).
  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • ResearchGate. (2025, August 6). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
  • RSC Publishing. (n.d.).
  • Semantic Scholar. (n.d.). Curse or blessing?
  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • PMC. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Chlorophenyl Boronic Acid.
  • University of Wisconsin–Madison. (n.d.).
  • PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba)
  • Jacomex. (2024, April 23).
  • JOCPR. (n.d.).
  • White Rose eTheses Online. (n.d.).
  • OAText. (n.d.).
  • BenchChem. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ScholarWorks @ UTRGV. (2018, December). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
  • ResearchGate. (n.d.).
  • ACS Publications. (2024, June 13).

Sources

Overcoming steric hindrance in 2-substituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-2SUB-STERIC

Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance & Instability in 2-Substituted Pyridine Synthesis

Welcome to the Pyridine Functionalization Support Hub

You are likely here because your standard cross-coupling conditions (Pd(PPh3)4, Na2CO3) failed. Synthesis at the pyridine 2-position is deceptively difficult due to two converging factors: electronic instability (the "2-pyridyl problem") and steric hindrance (the "ortho effect").

When you attempt to force a bulky group onto the 2-position, the nitrogen lone pair facilitates rapid protodeboronation of boronic acid intermediates, while the steric bulk prevents the palladium catalyst from effectively performing oxidative addition or reductive elimination.

This guide provides three "Level 2" protocols designed to bypass these specific failure modes.

Module 1: The "Protodeboronation" Fix (Suzuki-Miyaura)

The Problem: 2-Pyridyl boronic acids are notoriously unstable.[1] They decompose (protodeboronate) faster than they couple, especially when steric bulk slows down the transmetallation step. The Solution: Use MIDA Boronates for a "Slow-Release" strategy or Buchwald G4 Precatalysts for rapid turnover.

Option A: The "Slow-Release" Protocol (Burke Method)

This method uses N-methyliminodiacetic acid (MIDA) boronates.[2] The MIDA ligand cages the boron, rendering it unreactive until it slowly hydrolyzes in situ. This keeps the concentration of the unstable free boronic acid low, preventing decomposition while maintaining enough active species for coupling.

Protocol:

  • Reagents:

    • 2-Pyridyl MIDA boronate (1.5 equiv)[3]

    • Aryl Chloride/Bromide (1.0 equiv)[4]

    • Catalyst: Pd2(dba)3 (1.5 mol%)[3]

    • Ligand: XPhos (6 mol%) - Critical for sterics

    • Additive: Cu(OAc)2 (50 mol%) - Promotes transmetallation

    • Base: K2CO3 (5.0 equiv)[3]

    • Solvent: DMF:IPA (4:1 ratio)

  • Procedure:

    • Combine all solids in a sealable tube.

    • Add anhydrous DMF/IPA solvent mixture (0.1 M concentration relative to halide).

    • Seal and heat to 100°C for 4–6 hours.

    • Note: The high temperature is required to hydrolyze the MIDA cage.

Option B: The "Rapid Activation" Protocol (Buchwald Method)

If you cannot source MIDA boronates, you must use a catalyst system that is faster than the decomposition.

Protocol:

  • Reagents:

    • 2-Pyridyl boronic acid pinacol ester (1.2 equiv)[3]

    • Catalyst: XPhos Pd G4 (2–4 mol%)

    • Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)

    • Solvent: THF or 1,4-Dioxane[4]

  • Procedure:

    • Charge the reaction vessel with the aryl halide, boronate ester, and XPhos Pd G4.

    • Evacuate and backfill with Argon (x3).

    • Add solvent and aqueous base.[5]

    • Stir vigorously at 40–60°C .

    • Why this works: The G4 precatalyst activates immediately at low temperatures, and the XPhos ligand creates a protective pocket that facilitates the coupling of bulky groups.

Module 2: The "Aggregating Nucleophile" Fix (Negishi)

The Problem: If Suzuki fails, Negishi (Zinc) is the robust alternative. However, traditional 2-pyridyl zinc reagents are air-sensitive and prone to aggregation, making accurate dosing difficult. The Solution: Solid 2-Pyridylzinc Pivalates (Knochel-type) . These are air-stable, solid reagents that do not aggregate, allowing for precise stoichiometry.

Protocol:

  • Preparation (or Commercial Source):

    • Use 2-pyridylzinc pivalate .[6][7] If making in-house: Treat 2-pyridylmagnesium chloride with Zn(Opiv)2.

  • Coupling Reaction:

    • Substrate: Sterically hindered Aryl Bromide/Iodide (1.0 equiv).

    • Nucleophile: 2-Pyridylzinc pivalate (1.5 equiv).

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%).

    • Solvent: THF (anhydrous).

  • Procedure:

    • Add the solid zinc reagent and catalyst to the vessel under inert atmosphere.

    • Add the aryl halide and THF.

    • Stir at 25°C (Room Temp).

    • Troubleshooting: If the substrate is extremely bulky (e.g., ortho-disubstituted), heat to 50°C. The pivalate ligand stabilizes the zinc species, preventing homocoupling.

Module 3: Radical C-H Functionalization (Minisci)

The Problem: You need to install an alkyl group at the 2-position, but you don't have a halogenated precursor. The Solution: Ag-Catalyzed Decarboxylative Minisci . This uses carboxylic acids as alkyl sources.

Critical Steric Note: Radical addition is sensitive to electronics but less sensitive to sterics than Pd-coupling. However, regioselectivity (C2 vs C4) is the main challenge.

Protocol:

  • Reagents:

    • Pyridine substrate (1.0 equiv)

    • Carboxylic acid (Alkyl source, e.g., Pivalic acid) (2.0 equiv)

    • Catalyst: AgNO3 (20 mol%)[5]

    • Oxidant: (NH4)2S2O8 (2.0 equiv)[5]

    • Acid: TFA (1.0 equiv) - Protonates pyridine to activate C2

    • Solvent: DCM:Water (1:1 biphasic)

  • Procedure:

    • Dissolve pyridine and acid in the biphasic solvent.

    • Add AgNO3 and TFA.[8]

    • Heat to 40–50°C .

    • Add the persulfate oxidant slowly (portion-wise) over 30 minutes to prevent radical recombination.

    • Mechanism:[8][9][10][11][12] The Ag(I) catalyzes the oxidative decarboxylation of the acid to generate a nucleophilic alkyl radical, which attacks the protonated (electron-deficient) pyridine at the 2-position.

Visual Troubleshooting Matrix

PyridineTroubleshooting Start Start: 2-Substituted Pyridine Synthesis CheckHalide Do you have a 2-Halo Pyridine? Start->CheckHalide SuzukiCheck Is the coupling partner sterically hindered? CheckHalide->SuzukiCheck Yes (Electrophile) Minisci SOLUTION: Minisci Reaction (Radical C-H Activation) CheckHalide->Minisci No (C-H Bond) StabilityCheck Does the Boronic Acid decompose (turn black/low yield)? SuzukiCheck->StabilityCheck Yes Buchwald SOLUTION: XPhos Pd G4 (Rapid activation beats sterics) SuzukiCheck->Buchwald Moderate Bulk MIDA SOLUTION: MIDA Boronate Protocol (Slow Release prevents decomp) StabilityCheck->MIDA Yes (Protodeboronation) Negishi SOLUTION: Negishi Coupling (Use Solid Zn-Pivalates) StabilityCheck->Negishi Yes (Suzuki Fails Completely)

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate stability and steric constraints.

FAQ: Common Failure Modes

Q: My Suzuki reaction turns black immediately and yields <10%. A: This is "Pd-black" precipitation. The 2-pyridyl nitrogen is coordinating to the Palladium, displacing ligands and killing the catalyst.

  • Fix: Switch to XPhos Pd G4 . The precatalyst structure prevents this coordination during the activation phase. Alternatively, add Cu(OAc)2 (as in the MIDA protocol) to scavenge the pyridine nitrogen.

Q: I am getting a mixture of C2 and C4 alkylation in the Minisci reaction. A: This is a common regioselectivity issue.

  • Fix: Ensure the reaction is acidic (pH < 3) . Protonation makes the C2 position more electrophilic than C4. If using a simple alkyl radical, C2 is generally favored, but if the substrate has other Electron Withdrawing Groups (EWGs), selectivity drops. Lower the temperature and add the oxidant more slowly.

Q: Can I use standard 2-pyridyl zinc bromide/chloride? A: You can, but they are thick sludges that are hard to dispense accurately.

  • Fix: Use 2-pyridylzinc pivalates (Knochel reagents).[7] They are solid powders. If you must use the liquid halide, titrate it immediately before use with iodine to determine the exact concentration.

Data Summary: Catalyst Performance Comparison
MethodSteric ToleranceStability (2-Py)Operational DifficultyKey Reagent
Standard Suzuki LowVery PoorLowPd(PPh3)4
Buchwald (G3/G4) High ModerateLowXPhos Pd G4
MIDA Boronate ModerateHigh Moderate (High Temp)2-Py-MIDA
Negishi (Solid Zn) Very High HighModerateZn(Opiv)2
References
  • MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[11] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][11] Journal of the American Chemical Society. Link

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry. Link

  • Solid Zinc Pivalates (Negishi): Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[6] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters. Link

  • Minisci Reaction Review: Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalizations for medicinal chemists. MedChemComm. Link

Sources

Validation & Comparative

Introduction: The Critical Role of Purity in Aminopyridine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Development for Purity Analysis of Aminopyridines

Aminopyridines are a class of heterocyclic aromatic organic compounds that form the structural backbone of numerous pharmaceuticals. Their applications range from treatments for multiple sclerosis to potential therapies for other neurological disorders. The isomeric position of the amino group on the pyridine ring significantly influences the compound's pharmacological activity and potential toxicity. Consequently, ensuring the purity of aminopyridine-based active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. Regulatory bodies worldwide mandate stringent purity analysis to identify and quantify any impurities, including isomers, starting materials, and degradation products.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of aminopyridines. We will delve into the causality behind experimental choices, compare HPLC with alternative analytical techniques, and provide supporting experimental data and protocols. Our narrative is grounded in the principles of scientific integrity, drawing from authoritative sources to ensure the trustworthiness and reliability of the information presented.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds like aminopyridines. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method in pharmaceutical quality control. The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

Navigating the Challenges of Aminopyridine Analysis by HPLC

The basic nature of aminopyridines (pKa typically in the range of 5.2-6.0) presents unique challenges in reversed-phase HPLC, the most common mode of separation. These challenges include:

  • Poor Peak Shape: The interaction of the basic amino group with residual silanols on the silica-based stationary phase can lead to peak tailing.

  • Low Retention: The hydrophilicity of some aminopyridines can result in poor retention on non-polar stationary phases.

  • Co-elution of Isomers: The structural similarity of aminopyridine isomers makes their separation difficult.

Successful HPLC method development for aminopyridines hinges on a systematic approach to address these challenges.

A Step-by-Step Guide to HPLC Method Development

The following workflow outlines a logical and efficient approach to developing a robust HPLC method for aminopyridine purity analysis.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Scoping & Analyte Characterization cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Understand Analyte Properties (pKa, logP, UV spectrum) B Define Analytical Target Profile (ATP) (e.g., resolution, sensitivity) A->B Guides method goals C Column Selection (e.g., C18, Phenyl-Hexyl) B->C D Mobile Phase Screening (pH, organic modifier) C->D Based on analyte properties E Detector Wavelength Selection D->E Optimize for sensitivity F Fine-tune Mobile Phase Composition (gradient, buffer concentration) E->F G Optimize Flow Rate & Temperature F->G Improve resolution & runtime H Evaluate System Suitability G->H Ensure method performance I Validate according to ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision, etc.) H->I Confirm fitness for purpose J Forced Degradation Studies I->J Assess stability-indicating nature

Caption: HPLC Method Development Workflow for Aminopyridine Purity Analysis.

2.2.1 Phase 1: Method Scoping and Analyte Characterization

Before any experimental work, it is crucial to understand the physicochemical properties of the target aminopyridine and its potential impurities. This includes its pKa, logP (a measure of lipophilicity), and UV absorbance spectrum. This information will guide the initial choices for the stationary and mobile phases. Concurrently, defining the Analytical Target Profile (ATP) establishes the goals of the method, such as the required resolution between the main component and its impurities, and the desired sensitivity.

2.2.2 Phase 2: Initial Method Development

Column Selection:

The choice of the stationary phase is critical for achieving the desired separation. For aminopyridines, several options can be considered:

  • Conventional C18 (L1) and C8 (L7) columns: These are the most common reversed-phase columns. However, for basic compounds like aminopyridines, it is essential to use end-capped columns to minimize interactions with residual silanols.

  • Phenyl-Hexyl columns: The phenyl groups in this stationary phase can provide alternative selectivity for aromatic compounds like aminopyridines through pi-pi interactions.

  • Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds by shielding the residual silanols.

  • High-pH stable columns: The development of hybrid materials has extended the pH stability of HPLC columns, allowing for the use of high pH mobile phases to deprotonate basic compounds, thereby increasing their retention and improving peak shape.

Table 1: Comparison of Stationary Phases for Aminopyridine Analysis

Stationary PhaseSeparation PrincipleAdvantages for AminopyridinesDisadvantages for Aminopyridines
C18 (End-capped) Hydrophobic interactionsWidely available, versatilePotential for peak tailing if not properly end-capped
Phenyl-Hexyl Hydrophobic & pi-pi interactionsAlternative selectivity for aromatic compoundsMay not provide sufficient retention for polar aminopyridines
Polar-Embedded Hydrophobic & polar interactionsImproved peak shape for basic compoundsCan have different selectivity compared to C18
High-pH Stable Hydrophobic interactions at high pHExcellent peak shape, increased retentionRequires a compatible HPLC system and specific column types

Mobile Phase Screening:

The mobile phase composition is a powerful tool for optimizing the separation. Key parameters to consider are:

  • pH: For ionizable analytes like aminopyridines, the pH of the mobile phase is crucial. A mobile phase pH about 2 units below the pKa of the aminopyridine will ensure it is in its protonated, more polar form, which can improve peak shape but may reduce retention. Conversely, a high pH mobile phase will deprotonate the aminopyridine, making it less polar and increasing its retention.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.

  • Buffer: A buffer is essential to maintain a constant pH and improve peak shape. Common buffers include phosphate, acetate, and formate.

Detector Wavelength Selection:

The UV detector is the most common detector used for HPLC analysis of aminopyridines. The detection wavelength should be set at the absorbance maximum of the analyte to ensure maximum sensitivity. For example, a detection wavelength of 280 nm has been successfully used for the simultaneous determination of 2-, 3-, and 4-aminopyridine.

2.2.3 Phase 3: Method Optimization

Once initial separation is achieved, the method can be optimized to improve resolution, reduce run time, and ensure robustness. This involves fine-tuning the mobile phase composition (e.g., gradient slope, buffer concentration), flow rate, and column temperature. System suitability tests (SSTs) are performed throughout the optimization process to ensure the analytical system is performing as expected. The United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 provide guidance on allowable adjustments to chromatographic conditions.

2.2.4 Phase 4: Method Validation

The final optimized method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate that it is fit for its intended purpose. The validation process typically includes assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies:

Forced degradation studies are a critical part of method validation and are mandated by regulatory agencies. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. A stability-indicating method is one that can separate the intact drug from all its degradation products.

Experimental Protocol: A Case Study of 4-Aminopyridine Purity Analysis

The following protocol is a representative example of a validated HPLC method for the purity analysis of 4-aminopyridine.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 263 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

Sample Preparation:

  • Dissolve the 4-aminopyridine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

This method, with appropriate validation, can be used to accurately quantify the purity of 4-aminopyridine and separate it from potential impurities.

A Comparative Look: HPLC vs. Alternative Analytical Techniques

While HPLC is the dominant technique for aminopyridine purity analysis, other methods can be employed, particularly for specific applications or as complementary techniques.

Analytical_Method_Comparison cluster_0 Purity Analysis of Aminopyridines cluster_1 Key Attributes A HPLC (High-Performance Liquid Chromatography) E Versatility & Robustness A->E High F Volatility Requirement A->F Not Required G Efficiency & Resolution for Charged Species A->G Good H Analysis of Polar Compounds A->H Challenging (requires specific methods) B GC (Gas Chromatography) B->E Moderate B->F Required (derivatization may be needed) B->G Moderate B->H Challenging (derivatization often needed) C CE (Capillary Electrophoresis) C->E Moderate C->F Not Required C->G Excellent C->H Good D HILIC (Hydrophilic Interaction Liquid Chromatography) D->E High (for polar compounds) D->F Not Required D->G Good D->H Excellent

Caption: Comparison of Analytical Techniques for Aminopyridine Purity Analysis.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. For polar compounds like aminopyridines, derivatization is often necessary to improve their volatility and chromatographic performance. While GC can be used, HPLC is generally preferred for routine purity analysis of aminopyridines due to the need for derivatization in GC, which can add complexity and potential for error to the analytical procedure.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species. A CE assay has been successfully developed and validated for the analysis of isomeric aminopyridines and diaminopyridines. CE can offer advantages in terms of speed and resolution for certain applications, but HPLC remains the more widely used and robust technique in most pharmaceutical quality control laboratories.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is ideal for the separation of polar compounds that are poorly retained in reversed-phase HPLC. This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC has been shown to be a useful alternative to reversed-phase and ion-pair chromatography for the analysis of aminopyridine-related impurities.

Table 2: Performance Comparison of Analytical Techniques

FeatureHPLC (Reversed-Phase)GCCEHILIC
Principle Partitioning between liquid mobile phase and non-polar stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phaseMigration of charged species in an electric fieldPartitioning between a polar stationary phase and a high organic mobile phase
Aminopyridine Analysis Most common, robustRequires derivatizationHigh efficiency for isomersExcellent for polar impurities
Throughput Moderate to highModerateHighModerate to high
Instrumentation Widely availableWidely availableLess common in QC labsIncreasingly available
Regulatory Acceptance HighHigh (with validation)ModerateGrowing

Conclusion and Future Perspectives

HPLC is, and will likely remain, the gold standard for the purity analysis of aminopyridines in the pharmaceutical industry. Its versatility, robustness, and high-resolution capabilities, when coupled with a systematic method development approach, can effectively address the challenges associated with analyzing these basic compounds. The continuous evolution of stationary phase technology, such as the development of high-pH stable and polar-embedded columns, further enhances the utility of HPLC for this application.

While alternative techniques like GC, CE, and HILIC have their specific advantages and can serve as valuable complementary methods, they have not displaced HPLC as the primary tool for routine quality control. For comprehensive purity profiling, a combination of orthogonal techniques is often recommended to ensure that all potential impurities are detected and quantified.

As our understanding of the pharmacological and toxicological profiles of aminopyridines and their impurities continues to grow, the demand for highly sensitive and selective analytical methods will only increase. Future developments in HPLC, such as the wider adoption of UHPLC (Ultra-High-Performance Liquid Chromatography) and advanced detection techniques like mass spectrometry (MS), will undoubtedly play a crucial role in ensuring the safety and efficacy of aminopyridine-based medicines.

References

  • 〈621〉CHROMATOGRAPHY - USP.org. (n.d.).
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. (2022, July 27).
  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • USP 621 Changes - Element Lab Solutions. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • 2.2.46. Chromatographic separation techniques - uspbpep.com. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex. (2017, September 13).
  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2025, August 25).
  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. (n.d.).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. (2026, January 8).
  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy. (2022, September 21).
  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. (n.d.).
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
  • Principle of HPLC | HPLC System Working Explained - Pharmaguideline. (2025, April 4).
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC. (n.d.).
  • Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography - PubMed. (1996, February 23).
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.).
  • Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development - Benchchem. (n.d.).
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (n.d.).
  • A Comparative Guide to Validating the Purity of Synthesized 4-aminopyridine-3-sulfonic acid - Benchchem. (n.d.).
  • Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed. (2004, December 15).
  • Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. (n.d.).
  • Forced degradation and impurity profiling. (n.d.).
  • HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions - ResearchGate. (2006, April 25).
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (n.d.).
  • Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction for hydrophilic interaction and reversed-phase liquid chromatography | Request PDF - ResearchGate. (2020, May).
  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. (n.d.).
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (2007, January 4).
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024, July 30).
  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - RSC Publishing. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. (2001, February 15).
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - ThermoFisher. (n.d.).
  • Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in linaglipt

A Comparative Guide to the X-ray Crystallography of N-(5-bromopyridin-2-yl) Derivatives: From Crystal Engineering to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N-(5-bromopyridin-2-yl) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, elucidated through X-ray crystallography, is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection through polymorph screening. This guide provides a comparative analysis of the available X-ray crystallographic data for N-(5-bromopyridin-2-yl) derivatives, offering insights into their solid-state behavior and a detailed protocol for obtaining high-quality crystallographic data for novel analogues.

The Foundational Role of X-ray Crystallography in Drug Discovery

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1] This technique provides precise information on bond lengths, bond angles, and the conformation of a molecule, which are critical for understanding its interaction with biological targets. Furthermore, the analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the physicochemical properties of the solid form, including solubility, stability, and bioavailability. For drug development professionals, this information is invaluable for rational drug design, formulation development, and patenting.

Comparative Analysis of N-(5-bromopyridin-2-yl) Derivatives: A Look into their Supramolecular Chemistry

Here, we compare the crystallographic data for three derivatives: N-(5-bromopyridin-2-yl)acetamide , N,N′-Bis(5-bromopyridin-2-yl)methanediamine , and 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine .

Compound NameN-(5-bromopyridin-2-yl)acetamideN,N′-Bis(5-bromopyridin-2-yl)methanediamine5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Molecular Formula C₇H₇BrN₂OC₁₁H₁₀Br₂N₄C₇H₆BrN₅
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1I2/aCmce
Unit Cell Dimensions a = 4.0014(3) Å, b = 8.7232(6) Å, c = 23.0626(18) Å, α = 82.127(1)°, β = 86.897(1)°, γ = 85.932(1)°a = 11.9075(6) Å, b = 4.0523(2) Å, c = 25.8065(15) Å, β = 98.326(3)°a = 12.3735(8) Å, b = 20.8690(11) Å, c = 6.8385(6) Å
Key Intermolecular Interactions N—H···O and C—H···O hydrogen bonds forming bifurcated R¹₂(5) ring motifs, leading to[2] chains.[3]Inversion-related N—H···N hydrogen bonding interactions forming an R²₂(8) graph set motif, resulting in an infinite hydrogen-bonded tape of V-shaped molecules.[4]Not explicitly detailed in the provided abstract, but the planar nature of the molecule suggests potential for π-π stacking.
Reference [3][4]

Analysis of Structural Trends:

The comparison reveals significant diversity in the crystal packing of these derivatives, driven by the nature of the substituent attached to the N-(5-bromopyridin-2-yl) core.

  • N-(5-bromopyridin-2-yl)acetamide showcases a classic example of hydrogen-bonded networks in amides. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) leads to the formation of robust, chain-like supramolecular structures.[3] The dihedral angles between the pyridine ring and the acetamide group are relatively small (7.27° and 8.46° for the two independent molecules in the asymmetric unit), indicating a relatively planar conformation.[3]

  • N,N′-Bis(5-bromopyridin-2-yl)methanediamine , with its two N-(5-bromopyridin-2-yl) units linked by a methylene bridge, adopts a V-shape.[4] The dominant intermolecular interaction is the N—H···N hydrogen bond between the amine hydrogen and the pyridine nitrogen of a neighboring molecule. This results in the formation of a distinct tape-like motif.[4]

  • 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , lacking the amide or amine functionalities of the other examples, will likely exhibit different packing forces. While specific interactions are not detailed in the available abstract, the aromatic nature of both the pyridine and tetrazole rings suggests that π-π stacking interactions may play a significant role in its crystal packing.

This comparative analysis underscores the importance of even minor chemical modifications in directing the self-assembly of molecules in the solid state. Such understanding is a cornerstone of crystal engineering, enabling the rational design of crystalline materials with desired properties.

Experimental Protocol: A Step-by-Step Guide to High-Quality Crystal Growth and Data Collection

The following protocol provides a robust workflow for obtaining single-crystal X-ray diffraction data for novel N-(5-bromopyridin-2-yl) derivatives. The causality behind each step is explained to provide a deeper understanding of the process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization_method crystal_harvesting Crystal Harvesting & Mounting crystallization_method->crystal_harvesting xray_source X-ray Diffraction (Single-Crystal Diffractometer) crystal_harvesting->xray_source data_processing Data Processing (Integration, Scaling, Absorption Correction) xray_source->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Deposition (e.g., CCDC) structure_refinement->validation

A streamlined workflow for the synthesis and structural confirmation of N-(5-bromopyridin-2-yl) derivatives.

1. Synthesis and Purification:

  • Rationale: The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize the target N-(5-bromopyridin-2-yl) derivative using an appropriate synthetic route.

    • Purify the compound to >98% purity, as determined by techniques such as NMR spectroscopy and LC-MS. Recrystallization or column chromatography are common purification methods.

2. Crystal Growth:

  • Rationale: The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. This often requires screening various conditions to find the optimal parameters for crystal nucleation and growth.

  • Protocol:

    • Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to assess solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature.

    • Crystallization Method:

      • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This is often a good starting point due to its simplicity.

      • Vapor Diffusion (Hanging or Sitting Drop): This method involves the slow diffusion of a precipitant vapor into a solution of the compound. This is a more controlled method that can often yield higher quality crystals.

      • Solvent/Anti-Solvent Diffusion: A solution of the compound is layered with a less-soluble "anti-solvent." Slow diffusion of the anti-solvent into the compound solution reduces the solubility and promotes crystallization.

    • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using a cryoloop and immediately mount them on the goniometer head of the diffractometer.

3. Data Collection:

  • Rationale: A single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The geometry and intensity of the diffracted spots contain the information needed to determine the crystal structure.

  • Protocol:

    • Mounting: The crystal is mounted on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage.

    • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

    • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to collect a complete and redundant set of diffraction data.

    • Data Collection: The full diffraction dataset is collected. The exposure time per frame and the total data collection time will depend on the crystal's diffracting power and the X-ray source.

4. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, accurate crystal structure.

  • Protocol:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections, apply corrections for experimental factors (e.g., Lorentz-polarization, absorption), and scale the data.

    • Structure Solution: The phase information is determined using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.

    • Model Building: An initial model of the molecule is built into the electron density map.

    • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

    • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The final coordinates are then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make the data available to the scientific community.

Conclusion

The N-(5-bromopyridin-2-yl) scaffold is a cornerstone in the development of novel therapeutics. A thorough understanding of the solid-state properties of these derivatives, as provided by X-ray crystallography, is indispensable for advancing their development. This guide has provided a comparative analysis of the available crystallographic data, revealing key insights into the supramolecular chemistry of this compound class. By following the detailed experimental protocol, researchers can confidently pursue the structural elucidation of new N-(5-bromopyridin-2-yl) derivatives, thereby accelerating the drug discovery and development process. The interplay between chemical structure and solid-state architecture is a critical aspect of modern pharmaceutical science, and X-ray crystallography remains the most powerful tool for its exploration.

References

  • Fatimah, H. K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2043. [Link]

  • Ward, J. S., et al. (2007). N,N′-Bis(5-bromopyridin-2-yl)methanediamine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4565. [Link]

  • Tang, H.-J., et al. (2020). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23-25. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (2026). X-ray crystallography. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved March 7, 2026, from [Link]

Sources

Bioassay validation for 5-bromopyridine based kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Bioassay Validation for 5-Bromopyridine-Based Kinase Inhibitors: A Comparative Guide

Executive Summary The 5-bromopyridine scaffold is a "privileged structure" in kinase inhibitor discovery, serving as a critical hinge-binding fragment or a core for halogen-bonding interactions. However, the physicochemical properties of pyridine derivatives—specifically their potential for fluorescence quenching and pH-dependent solubility—pose unique challenges in bioassay validation. This guide objectively compares assay platforms (Radiometric, TR-FRET, and ADP-Glo) and outlines a self-validating workflow to ensure data integrity for this specific chemical class.

Strategic Scaffold Analysis: The 5-Bromopyridine Core

Before selecting an assay, one must understand the molecule's behavior in solution.

  • Mechanism of Action: The pyridine nitrogen typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Val/Leu backbone amides).

  • The Bromine Factor: While often used as a handle for Suzuki-Miyaura coupling, the bromine atom itself can function as a Halogen Bond Donor (σ-hole interaction) with carbonyl oxygens in the active site, enhancing selectivity (e.g., in CK2 or PIM-1 inhibitors).

  • Assay Risks:

    • Fluorescence Interference: Pyridine rings can exhibit intrinsic fluorescence or quench fluorophores in the UV-Blue region.

    • Metal Contamination: Residual Palladium (Pd) from cross-coupling reactions involving the 5-Br position is a notorious pan-assay interference compound (PAINS) mimic, often quenching fluorescence or inhibiting coupling enzymes in bioassays.

Comparative Guide to Assay Platforms

For 5-bromopyridine derivatives, "fit-for-purpose" validation depends on overcoming interference.

FeatureRadiometric (

P)
TR-FRET (e.g., LanthaScreen) Luminescent (ADP-Glo)
Methodology Direct phosphate transfer measurement.[1]Time-Resolved Fluorescence Resonance Energy Transfer.[2][3][4]Enzyme-coupled detection of ADP via Luciferase.[1][5]
Suitability for 5-Br Pyridines Gold Standard. Unaffected by pyridine fluorescence or quenching.High. Time-resolved readout mitigates short-lived autofluorescence of pyridines.Moderate. Requires counter-screen to ensure compound doesn't inhibit Luciferase.
Sensitivity Extremely High (pM range).High (nM range).High (nM range).
Interference Risk Low (Solubility only).Low/Medium (potential for inner-filter effect if compound is colored).[6]Medium (Luciferase inhibition; Pd contamination affects coupling enzymes).
Throughput Low/Medium.Ultra-High (HTS).High.
Recommendation Use for Lead Optimization and final benchmarking.Use for Primary Screening (HTS) of libraries.Use for Profiling broad kinase panels.

Technical Deep Dive: Validation Protocol

This protocol moves beyond generic steps to address the specific causality of 5-bromopyridine failures.

Phase I: Compound & Reagent Quality Control (The Foundation)
  • Pd Scavenging: Ensure <10 ppm residual Palladium. Pd can chelate the Mg²⁺ required for kinase activity, leading to false positives.

  • Solubility Profiling: 5-bromopyridines are lipophilic (LogP > 3). Validate solubility in the assay buffer (usually containing 1% DMSO) using nephelometry before running IC50s.

Phase II: The "Self-Validating" Assay Workflow

To establish Trustworthiness , the assay must prove it is measuring kinase inhibition, not artifacts.

Step 1: Linearity & Km Determination

  • Determine the

    
     for ATP. 5-bromopyridines are typically ATP-competitive.
    
  • Rule: Run inhibition assays at

    
     to ensure sensitivity to competitive inhibitors.
    

Step 2: The Counter-Screen (Critical for ADP-Glo)

  • If using ADP-Glo, you must run a "Linker Enzyme Check."

  • Protocol: Incubate the inhibitor with the ADP-Glo reagent and pure ADP (no kinase).

  • Acceptance Criteria: Signal must remain 100% (±10%) of control. If signal drops, the pyridine derivative is inhibiting the luciferase/luciferin system, not the kinase.

Step 3: Z-Factor & Reproducibility

  • Calculate Z-Factor using a standard inhibitor (e.g., Staurosporine) and the vehicle (DMSO).

  • Target: Z' > 0.5 is mandatory for HTS.

  • Specific Check: Compare Z' with and without the addition of a "dummy" pyridine fragment to check for matrix interference.

Phase III: Data Analysis & Visualization
  • Hill Slope Monitoring: A Hill slope significantly > 1.0 (e.g., 2.0-3.0) for 5-bromopyridines often indicates aggregation or precipitation (promiscuous inhibition) rather than 1:1 binding.

  • Shift Assays: For TR-FRET, perform a High/Low protein concentration check. A shift in IC50 suggests "ligand depletion," a common artifact with high-affinity pyridine inhibitors.

Visualizations

Figure 1: Mechanism of Action & Assay Interference Logic

This diagram illustrates how the 5-bromopyridine scaffold interacts with the kinase and where potential assay artifacts arise.

KinaseAssayLogic Scaffold 5-Bromopyridine Scaffold Kinase Kinase Active Site (Hinge Region) Scaffold->Kinase ATP Competition HalogenBond Halogen Bond (Selectivity) Scaffold->HalogenBond Br-O Interaction Artifact Interference (Quenching/Agg.) Scaffold->Artifact High Conc. (Aggregation) AssaySignal Assay Readout (Light/Fluorescence) Kinase->AssaySignal Inhibition HalogenBond->Kinase Artifact->AssaySignal False Positive

Caption: Figure 1. Interaction map showing the intended pharmacological pathway (Green/Blue) versus potential artifact pathways (Red/Grey) common to halogenated pyridine scaffolds.

Figure 2: Validation Decision Tree

A logic flow for selecting and validating the correct assay.

ValidationFlow Start Start: 5-Br-Pyridine Lead Compound Solubility Check Solubility (Nephelometry) Start->Solubility Choice Select Platform Solubility->Choice Rad Radiometric (33P) Choice->Rad Gold Standard FRET TR-FRET Choice->FRET High Throughput Glo ADP-Glo Choice->Glo Accessibility Valid Proceed to IC50 Determination Rad->Valid CheckFRET Check: Autofluorescence? FRET->CheckFRET CheckGlo Counter-Screen: Luciferase Inhibition? Glo->CheckGlo CheckGlo->Valid No Inhibition Fail Reject Assay / Re-purify Compound CheckGlo->Fail Inhibition CheckFRET->Valid Signal Stable CheckFRET->Fail Interference

Caption: Figure 2. Step-by-step decision matrix for validating bioassays specifically for 5-bromopyridine inhibitors, highlighting critical "Go/No-Go" checkpoints.

References

  • Comparison of the luminescent ADP-Glo assay to a standard radiometric assay. PubMed. [Link]

  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Current Opinion in Genetics & Development. [Link][7]

  • Halogen bonding in protein–ligand complexes: implications for drug design. Future Medicinal Chemistry. [Link]

Sources

Comparative Study of Linker Length in Pyridine-Amino Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

The design of small-molecule drug conjugates and bifunctional chelators relies heavily on the spatial geometry dictated by the linker. In pyridine-amino alcohol conjugates and related pyridine-bridged systems, the linker is not merely a passive structural tether; it is an active biophysical participant. Linker length governs steric hindrance, rotational entropy, and the precise orientation of pharmacophores within target binding pockets.

This guide provides an objective, data-driven comparison of how varying linker lengths in pyridine-based conjugates impacts their biological activity, photophysical properties, and radiochemical purity.

Mechanistic Causality: Why Linker Length Matters

The pyridine ring is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capabilities and electron-deficient nature[1]. When conjugated to an amino alcohol or similar functional moiety, the linker connecting them dictates the overall conformational landscape.

  • Short Linkers (n < 3 atoms): Often restrict the molecule into a rigid conformation. While this reduces the entropic penalty upon binding, it can induce severe steric clashes if the target's binding pocket cannot accommodate the constrained geometry. In electron donor-acceptor systems, shorter linkers facilitate rapid intramolecular electron transfer but may prematurely quench fluorescence[2].

  • Optimal Linkers (n = 3 atoms): Frequently strike the ideal balance. For example, in pyridine-bridged analogues of Combretastatin-A4 (CA-4), a 3-atom linker restricts rotation just enough to mimic the bioactive cis-double bond of the natural product, enabling potent tubulin inhibition[3].

  • Long Linkers (n ≥ 4 atoms): Introduce excessive degrees of freedom. This increased flexibility often leads to a high entropic penalty upon binding, drastically reducing target affinity. However, in specific applications like PROTACs or radiometal chelation, longer linkers (e.g., 5–6 carbons) are required to shield polarity or minimize the formation of minor conformational isomers[4][].

G Short Short Target Target Protein Binding Pocket Short->Target Low Affinity Optimum Optimal Linker (n=3) Ideal Geometry Optimum->Target High Affinity Long Long Long->Target Reduced Affinity

Impact of linker length on the binding affinity of pyridine conjugates to target proteins.

Comparative Data Analysis

Anticancer Activity: Pyridine-Bridged CA-4 Analogues

In the development of antitubulin agents, the linker length between the pyridine core and the phenyl rings is critical. A study evaluating pyridine-bridged Combretastatin-A4 analogues demonstrated that exceeding a 3-atom linker length completely abolishes cytotoxicity[3].

Table 1: Growth Inhibition (IC₅₀) of Pyridine-Bridged CA-4 Analogues

Conjugate TypeLinker LengthConfigurationIC₅₀ (MDA-MB-231)IC₅₀ (A549)IC₅₀ (HeLa)
Analogue 3c 3-atomPyridine Nitrogen Included< 10 nM< 10 nM< 10 nM
Analogue 2e 4-atompara-substituted Pyridine> 50 µM> 50 µM> 50 µM
Analogue 3e 4-atompara-substituted Pyridine> 50 µM> 50 µM> 50 µM

Data Interpretation: The 3-atom linker locks the aromatic rings into a pseudo-cis orientation required for binding the colchicine site on tubulin. The 4-atom linker allows the rings to drift into a trans-like, inactive geometry[3].

Radiochemical Purity: Pyridine-HYNIC Chelators

For 99mTc-labeling of biomolecules, pyridine-containing 6-hydrazinonicotinamide (HYNIC) derivatives utilize linkers to attach to targeting peptides. The length of the alkyl linker directly influences the conformational isomerism of the resulting macrocyclic complex[4].

Table 2: Isomer Formation in [99mTc(L)(tricine)] Complexes

LigandLinker TypeLinker LengthMinor Isomer FormationRadiochemical Yield
L4 Pentamethylenediamine5 carbons~10%> 95%
L5 Hexamethylenediamine6 carbons~6%> 95%

Data Interpretation: Increasing the linker length from 5 to 6 carbons provides the necessary spatial flexibility to relieve ring strain during chelation, thereby minimizing the formation of unwanted minor conformational isomers and improving the homogeneity of the radiopharmaceutical[4].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocol details the synthesis of pyridine-amino alcohol conjugates using a modified Mitsunobu coupling strategy[6][7]. This method allows for the modular variation of linker lengths by simply swapping the amino alcohol precursor.

Protocol: Synthesis of Pyridine-Amino Alcohol Conjugates via Mitsunobu Coupling

Reagents & Materials:

  • Pyridine-based carboxylic acid or phenol derivative (1.0 eq)

  • Amino alcohol of varying linker lengths (e.g., 2-aminoethanol, 3-aminopropanol) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation: Flame-dry all glassware under an inert argon atmosphere to prevent moisture-induced degradation of the DIAD reagent.

  • Dissolution: Dissolve the pyridine derivative (1.0 eq), the selected amino alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.1 M concentration relative to the pyridine derivative).

  • Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0 °C. Causality: The Mitsunobu reaction is highly exothermic; cooling prevents the formation of unwanted elimination byproducts.

  • Activation: Dissolve DIAD (1.2 eq) in a small volume of THF and add it dropwise to the stirring mixture over 1.5 hours. The slow addition ensures the steady formation of the betaine intermediate without thermal spiking.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Validation (In-Process): Monitor reaction completion via LC-MS. Look for the disappearance of the pyridine starting material and the appearance of the conjugate mass [M+H]⁺.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10 v/v).

  • Characterization: Confirm the structure and linker integrity using ¹H NMR, ¹³C NMR, and HRMS.

G N1 Select Pyridine Core & Amino Alcohol (n=1 to 6) N2 Dissolve in Dry THF with PPh3 (1.2 eq) N1->N2 N3 Dropwise Addition of DIAD at 0 °C N2->N3 N4 Stir Overnight at RT (LC-MS Monitoring) N3->N4 N5 Purification & Biological Evaluation N4->N5

Workflow for the synthesis and evaluation of pyridine-amino alcohol conjugates.

Conclusion

The selection of linker length in pyridine-amino alcohol conjugates is a delicate biophysical optimization process. As demonstrated by the empirical data, a 3-atom linker is often the "Goldilocks" zone for maintaining rigid, bioactive conformations in target-binding scenarios (such as tubulin inhibition). Conversely, longer linkers (5–6 atoms) are required when the goal is to provide spatial freedom for complexation, such as in radiometal chelation. Researchers must prioritize computational modeling of the target pocket alongside modular synthesis to identify the optimal linker length for their specific therapeutic or diagnostic application.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents Source: NIH / PMC URL:[Link]

  • Pyridine-Containing 6-Hydrazinonicotinamide Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

  • On–off switch of charge-separated states of pyridine-vinylene-linked porphyrin–C60 conjugates detected by EPR Source: NIH / PMC URL:[Link]

  • Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 Source: Frontiers in Chemistry URL:[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure & Disposal Logistics: 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling halogenated synthetic intermediates requires a rigorous approach to environmental health and safety (EHS). 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol (C9H13BrN2O) is a brominated pyridine derivative featuring an amino alcohol side chain. While highly valuable as a building block in medicinal chemistry, its structural composition—specifically the carbon-bromine bond—dictates strict, non-negotiable disposal protocols.

This guide provides the mechanistic reasoning and step-by-step operational methodologies required to safely manage, store, and dispose of this compound, ensuring full regulatory compliance and laboratory safety.

Chemical Profile & Hazard Causality

To design a self-validating disposal protocol, we must first understand the chemical causality behind the hazards. The presence of the bromine atom classifies this compound as a Halogenated Organic Waste . Halogenated compounds are strictly regulated because they resist standard biological degradation and, if incinerated at low temperatures, can generate highly toxic byproducts such as dioxins and furans.

Furthermore, the pyridine ring is associated with aquatic toxicity, and the amino alcohol moiety presents a risk of skin and eye irritation upon contact[1].

Quantitative Data & Operational Implications
Property / ParameterSpecificationOperational Implication for Disposal
Chemical Formula C9H13BrN2OContains Bromine; strictly dictates routing to the halogenated waste stream.
Molecular Weight 245.12 g/mol Used for stoichiometric calculations during spill neutralization or lab-pack inventory.
Waste Classification Halogenated OrganicZero-drain disposal policy. Cannot be mixed with non-halogenated solvents.
Primary Hazards Irritant / Environmental ToxinRequires Level C PPE (Nitrile gloves, safety goggles, standard lab coat) during handling.
Ultimate Destruction Rotary Kiln IncinerationRequires commercial incineration with caustic scrubbing to neutralize HBr gas[2].

Waste Routing & Segregation Logic

The American Chemical Society (ACS) and the Environmental Protection Agency (EPA) mandate the strict segregation of halogenated from non-halogenated wastes[3][4]. Mixing 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol with non-halogenated solvents (like pure ethanol or acetone) is a critical operational failure. It artificially inflates the volume of waste that must undergo expensive, high-temperature halogenated incineration, driving up institutional costs and environmental burden.

G Start Waste Generation: 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol Decision Is Waste Halogenated? Start->Decision Halogenated Halogenated Organic Waste Stream (Green Carboy/HDPE) Decision->Halogenated Yes (Contains Bromine) Labeling RCRA Labeling: Identify as Halogenated & Toxic Halogenated->Labeling SAA Satellite Accumulation Area (SAA) Max 55 Gallons / Secondary Containment Labeling->SAA EHSPickup EHS / HazMat Transfer SAA->EHSPickup Within Time/Volume Limits Incineration High-Temp Rotary Kiln Incineration (with Caustic Scrubbing for HBr) EHSPickup->Incineration Final Destruction

Workflow for the segregation, accumulation, and final destruction of halogenated laboratory waste.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Disposal

This protocol applies to spent reaction mixtures, mother liquors, or expired stock containing 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol.

  • Verify Compatibility: Ensure the primary waste container is made of High-Density Polyethylene (HDPE) or glass. Do not use metal containers, as trace degradation products (like hydrobromic acid) can cause corrosion.

  • Segregate: Pour the waste exclusively into a container designated for Halogenated Organic Solvents (often color-coded green in academic and commercial labs)[5].

  • Log the Addition: Immediately update the attached waste log. Record the chemical name explicitly as "2-[(5-Bromopyridin-2-yl)amino]butan-1-ol" alongside its volume/mass. Causality: EPA regulations require an exact inventory of all constituents in a waste container to prevent incompatible chemical reactions during transport[4].

  • Seal and Store: Cap the container tightly. Store it in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a spill tray) to capture potential leaks.

  • EHS Transfer: Once the container reaches 80% capacity, or hits the institutional time limit (often 90 days or 1 year depending on generator status), submit a pickup request to your Environmental Health and Safety (EHS) department.

Protocol B: Solid Spill Containment & Decontamination

If the pure solid or a highly concentrated solution of the compound is spilled, immediate and methodical action is required to prevent aerosolization and surface contamination.

  • Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity if the spill occurred inside one.

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. If the spill is large and outside a ventilated area, a half-face respirator with organic vapor/acid gas cartridges may be required.

  • Contain and Absorb:

    • For solid spills: Lightly moisten the powder with a compatible non-reactive solvent (like water or a small amount of isopropanol) to prevent dust generation. Sweep up using non-sparking tools.

    • For liquid spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial diatomaceous earth).

  • Collect and Package: Transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontaminate (Self-Validation Step): Wash the spill surface with a mild detergent solution, followed by a water rinse. Validation: Swab the area and check the pH of the rinse water; it should return to a neutral pH (6.5–7.5), confirming the removal of the mildly basic amino alcohol residue.

  • Dispose of Debris: Label the cleanup materials as "Halogenated Organic Waste - Spill Debris" and route them through the standard EHS pickup process.

The Science of Ultimate Destruction

Why can't this chemical be disposed of in standard municipal waste or flushed down the drain?

According to the EPA's Technical Resource guidelines, halogenated organic wastes require specialized destruction technologies[2]. When 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is incinerated, the carbon-bromine bond breaks, releasing hydrogen bromide (HBr) gas. If released into the atmosphere, HBr is highly corrosive and environmentally destructive.

Therefore, licensed hazardous waste facilities utilize Rotary Kiln Incineration operating at temperatures exceeding 1,000°C (1,832°F). This ensures complete thermal oxidation of the pyridine ring and the aliphatic chain. Crucially, the exhaust gases are then passed through caustic scrubbers (typically utilizing sodium hydroxide, NaOH). The basic scrubber neutralizes the acidic HBr gas, converting it into harmless sodium bromide (NaBr) salts and water, which can then be safely discharged.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS.org. Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at: [Link]

  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

Sources

Personal protective equipment for handling 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Status: Research Chemical / Intermediate Default Hazard Classification: SEVERE IRRITANT / POTENTIAL SENSITIZER [1]

As a Senior Application Scientist, I must emphasize that 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a specialized intermediate often lacking a comprehensive, substance-specific Safety Data Sheet (SDS) in public databases.[1] Therefore, we must apply Fragment-Based Hazard Prediction .

This molecule combines a 5-bromopyridine core (known for acute toxicity and irritation) with a 2-aminobutan-1-ol moiety (a known corrosive/irritant).[1] Consequently, you must handle this substance with the assumption that it causes severe eye damage (H318), skin irritation (H315), and respiratory irritation (H335).[1]

The Golden Rule: Treat this compound as if it has the combined hazards of its most toxic precursors until empirical data proves otherwise.

Hazard Analysis & Risk Assessment

To justify our PPE choices, we analyze the molecule's functional groups:

Functional GroupAssociated HazardGHS Code (Predicted)
Aminopyridine Core Acute toxicity (oral/dermal), skin sensitization.[1]H302, H317
Bromine Substituent Enhanced lipophilicity (skin absorption), irritation.[1]H315
Amino-alcohol Tail High pH potential, corrosive to mucous membranes/eyes.[1]H318, H335

Physical State: Likely a pale yellow to off-white solid or viscous oil (depending on purity and enantiomer).[1] Primary Route of Entry: Inhalation of dust/aerosols and Dermal absorption.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves.[1] The lipophilic nature of the bromopyridine ring combined with the polarity of the alcohol group requires specific barrier protection.

Tier 1: Standard Handling (Weighing < 1g, Closed Systems)
ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of irreversible corneal damage from the amino-alcohol moiety.[1]
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (minimum 5-8 mil) or Neoprene.[1]Prevents permeation.[1][2][3][4] Change outer gloves every 30 mins or immediately upon splash.[1]
Body Protection Lab Coat (100% Cotton or Nomex) + Chemical ApronSynthetic blends can melt if a reaction exotherms; apron protects against splashes.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Mandatory.[1] If working outside a hood (not recommended), use a P100/OV respirator.
Tier 2: High Risk (Synthesis, Spill Cleanup, > 1g)[1]
  • Gloves: Butyl Rubber (0.7 mm) or Silver Shield® laminate gloves.

  • Suit: Tyvek® or chemically resistant coveralls.

  • Respiratory: Full-face respirator with P100/Organic Vapor cartridges.[1]

Operational Protocol: Safe Handling Workflow

This protocol is designed to eliminate exposure pathways.[1]

Phase A: Preparation
  • Engineering Check: Verify fume hood flow rate is >0.5 m/s.

  • Decontamination Station: Prepare a tray with 5% Citric Acid (to neutralize basic residues) and absorbent pads.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.[1] Never transport open weigh boats.[1]

Phase B: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Amino-alcohols can generate heat upon solvation.[1]

  • Temperature Control: If reacting with acid chlorides or strong electrophiles, cool the vessel to 0°C to prevent runaway exotherms.

  • Monitoring: Do not stick your head inside the hood to check TLC plates. Use long forceps.

Phase C: Waste Disposal
  • Classification: Halogenated Organic Solvent Waste (due to Bromine).

  • Quenching: If the material is in a reactive mixture, quench carefully before disposal.

  • Labeling: Clearly mark the waste container: "Contains 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol – Potential Corrosive/Toxic."

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the spill response workflow.

Figure 1: PPE Selection Decision Tree

PPE_Selection Start Start: Handling 2-[(5-Bromopyridin-2-yl)amino]butan-1-ol State_Check Is the material Solid or Liquid? Start->State_Check Quantity_Check Quantity > 1 gram? State_Check->Quantity_Check Liquid/Solution Dust_Control Add N95 or P100 Mask (If hood unavailable) State_Check->Dust_Control Fine Dust/Powder Level_1 Level 1 PPE: Nitrile Double Gloves Splash Goggles Lab Coat Fume Hood Quantity_Check->Level_1 No Level_2 Level 2 PPE: Silver Shield Gloves Tyvek Suit Full-Face Respirator Quantity_Check->Level_2 Yes Dust_Control->Quantity_Check

Caption: Decision logic for selecting appropriate PPE based on physical state and quantity.

Figure 2: Emergency Spill Response Workflow

Spill_Response Alert 1. ALERT Notify personnel Evacuate area Assess 2. ASSESS Is it > 50mL/5g? Is it in Fume Hood? Alert->Assess Minor MINOR SPILL Don PPE (Level 1) Use Absorbent Pads Assess->Minor No (Small) Major MAJOR SPILL Evacuate Lab Call EHS/Hazmat Assess->Major Yes (Large) Clean 3. CLEAN Wipe with 5% Citric Acid (Neutralize Amine) Minor->Clean Disposal 4. DISPOSAL Seal in HazWaste Bag Label 'Halogenated/Toxic' Clean->Disposal

Caption: Step-by-step workflow for managing accidental spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link]

    • Rationale: Establishes the toxicity profile of the bromopyridine core (H302, H315, H319).
    • Rationale: Establishes the corrosive nature (H314) of the amino-alcohol side chain.[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Rationale: Provides the regulatory framework for handling "High Hazard" chemicals with unknown specific toxicity.
  • Rationale: Confirms the structural classification and research-only status of this specific class of intermedi

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.